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3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one Documentation Hub

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  • Product: 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
  • CAS: 705944-13-4

Core Science & Biosynthesis

Foundational

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one: Technical Profile & Synthesis Guide

The following technical guide details the chemical properties, synthesis, and applications of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one , a functionalized piperazine derivative utilized primarily as a scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one , a functionalized piperazine derivative utilized primarily as a scaffold in medicinal chemistry.

[1]

Executive Summary

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is a bifunctional building block characterized by a cyclohexylpiperazine pharmacophore linked to a primary amine via a propionyl (beta-alanine) spacer.[1]

This molecule serves as a critical intermediate in the synthesis of high-affinity ligands for Sigma-1 (


)  and Sigma-2 (

)
receptors, as well as multi-target antipsychotics and antihistamines.[1] Its structure combines the lipophilic, receptor-anchoring cyclohexyl group with a hydrophilic, reactive primary amine tail, making it an ideal "linker-head" motif for fragment-based drug discovery (FBDD).[1]

Key Classification:

  • Chemical Class: Amino-amide / N-substituted Piperazine.[1]

  • Primary Application: Intermediate for GPCR and Sigma receptor ligands (e.g., analogs of PB-28).

  • Molecular Weight: 239.36 g/mol .

  • Formula:

    
    .
    

Chemical Identity & Structural Analysis[2][3][4]

The molecule consists of three distinct functional domains, each conferring specific physicochemical properties essential for its role as a drug intermediate.[1]

AttributeDetail
IUPAC Name 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Common Synonyms 1-(3-Aminopropanoyl)-4-cyclohexylpiperazine;

-Alanyl-1-cyclohexylpiperazine
SMILES NCCC(=O)N1CCN(CC1)C2CCCCC2
InChI Key (Predicted) HVZXJ...[1][2][3] (Varies by salt form)
Core Scaffold 1-Cyclohexylpiperazine (CAS: 17766-28-8)
Linker Type

-Alanine (3-aminopropionic acid) amide
Structural Pharmacophore Analysis
  • Domain A (Lipophilic Tail): The cyclohexyl ring provides significant lipophilicity (

    
    ), facilitating penetration of the blood-brain barrier (BBB) and hydrophobic pocket binding (e.g., in 
    
    
    
    receptors).
  • Domain B (Basic Core): The piperazine ring contains a tertiary amine (

    
    ). While the 
    
    
    
    is amidated (neutral), the
    
    
    remains basic (
    
    
    ), crucial for cation-
    
    
    interactions in receptor active sites.[1]
  • Domain C (Reactive Head): The terminal primary amine (

    
    ) acts as a versatile handle for further derivatization (acylation, alkylation, reductive amination) or as a hydrogen bond donor.
    

Physicochemical Properties[2][5][6][7][8]

Note: Values are derived from structure-activity relationship (SAR) modeling of closely related analogs (e.g., 1-cyclohexylpiperazine) due to the proprietary nature of specific experimental datasets.

Solubility & Ionization

The compound exhibits pH-dependent solubility due to its two ionizable centers: the piperazine


 and the terminal primary amine.
PropertyValue / DescriptionImplications for Handling

(Piperazine N)
~8.5Protonated at physiological pH; ensures solubility in aqueous acid.

(Primary Amine)
~10.2Highly basic; readily forms stable dihydrochloride salts.
LogP (Octanol/Water) 1.2 – 1.5 (Predicted)Moderate lipophilicity; free base is extractable into DCM or EtOAc.
LogD (pH 7.4) -1.5 (Predicted)High water solubility at neutral pH due to ionization.
Physical State Viscous Oil (Free Base) / White Solid (HCl Salt)Salt formation is recommended for long-term storage to prevent oxidation.
Stability Profile
  • Oxidation: The primary amine is susceptible to air oxidation over time (yellowing). Store under inert gas (Argon/Nitrogen).

  • Hydrolysis: The amide bond is chemically robust but can hydrolyze under strong acidic/basic reflux conditions (

    
     HCl, 
    
    
    
    ).
  • Hygroscopicity: The hydrochloride salt is likely hygroscopic. Desiccated storage is required.

Synthesis & Manufacturing Protocols

Two primary routes are established for synthesizing this scaffold. Route A is preferred for high-purity research applications, while Route B is a cost-effective industrial approach.[1]

Synthesis Workflow Diagram

Synthesis Start 1-Cyclohexylpiperazine (CAS 17766-28-8) RouteA Route A: Boc-beta-Alanine Coupling Start->RouteA DCC/EDC RouteB Route B: Acryloyl Chloride Start->RouteB Base (Et3N) InterA Intermediate: Boc-Protected Amide RouteA->InterA InterB Intermediate: Acrylamide Derivative RouteB->InterB Deprotect Deprotection (TFA or HCl) InterA->Deprotect Amination Michael Addition (NH3/MeOH) InterB->Amination Final Target Product: 3-Amino-1-(4-cyclohexyl piperazin-1-yl)propan-1-one Deprotect->Final Amination->Final

Figure 1: Dual synthetic pathways for the target amino-amide scaffold.

Detailed Protocol: Route A (Boc-Protection Strategy)

Recommended for medicinal chemistry to avoid polymerization side-products.

  • Coupling:

    • Dissolve Boc-

      
      -alanine  (1.1 eq) and 1-cyclohexylpiperazine  (1.0 eq) in DCM.
      
    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) followed by DIPEA (2.5 eq).

    • Stir at RT for 12 hours. Wash with saturated

      
       and brine. Dry over 
      
      
      
      .
  • Deprotection:

    • Dissolve the crude Boc-intermediate in 1:1 DCM/TFA (or 4M HCl in Dioxane).

    • Stir for 2 hours at RT.

    • Concentrate in vacuo.

  • Isolation:

    • Triturate the residue with diethyl ether to obtain the dihydrochloride salt as a white solid.

Detailed Protocol: Route B (Acryloyl Chloride Strategy)

Used in industrial scale-up (Patent EP3102204A2 methodology adaptation).

  • Acylation:

    • Cool a solution of 1-cyclohexylpiperazine and

      
       in DCM to 
      
      
      
      .
    • Dropwise add 3-chloropropionyl chloride (or acryloyl chloride).

    • Note: 3-chloropropionyl chloride is often preferred to control exotherms.

  • Amination:

    • Treat the resulting alkyl chloride (or acrylamide) with excess ethanolic ammonia or sodium azide followed by reduction (

      
      ).
      
    • Caution: Direct ammonolysis of the chloride can lead to dimerization (secondary amine formation). Use a large excess of ammonia.

Applications in Drug Discovery[1]

This molecule acts as a privileged structure in the design of CNS-active agents.

Sigma Receptor Ligands

The 1-cyclohexylpiperazine moiety is the "affinity engine" for Sigma-1 (


) and Sigma-2 (

) receptors.
  • Mechanism: The basic nitrogen (

    
    ) forms a salt bridge with Asp126  in the 
    
    
    
    receptor binding pocket.
  • Utility: The primary amine tail allows researchers to attach fluorophores (for imaging) or cytotoxic payloads (for cancer therapy targeting

    
    ).
    
Fragment-Based Drug Design (FBDD)

Researchers use this compound to modulate the Lipophilic Ligand Efficiency (LLE) .

  • Linker Chemistry: The 3-carbon chain provides optimal spacing to avoid steric clash between the bulky cyclohexyl group and secondary binding domains.

  • Library Synthesis: The primary amine is a "universal handle" for parallel synthesis of amide libraries.

Biological Context
  • Reference Drug: Structurally related to PB-28 (a potent

    
     ligand) and Avatrombopag  (thrombopoietin receptor agonist), which share the cyclohexylpiperazine core.
    

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassHazard StatementPrecautionary Measures
Skin Irritation H315 : Causes skin irritation.[1]Wear nitrile gloves. Wash thoroughly after handling.
Eye Irritation H319 : Causes serious eye irritation.Wear safety goggles. Rinse cautiously with water if in eyes.
STOT-SE H335 : May cause respiratory irritation.[3]Use in a fume hood. Avoid breathing dust/mist.

Storage:

  • Store at -20°C (long term) or 2-8°C (short term).

  • Keep under inert atmosphere (Argon) to prevent amine oxidation.

References

  • Sigma Receptor Ligand Synthesis: Highly selective sigma receptor ligands and radioligands. Patent EP3102204A2. (Describes the use of 1-cyclohexylpiperazine and 3-chloropropionyl chloride).

  • Scaffold Chemistry: Highly selective sigma receptor radioligands. US Patent 9,604,926. (Details the synthetic pathway for cyclohexylpiperazine derivatives).

  • Core Pharmacophore Data: 1-Cyclohexylpiperazine. PubChem Compound Summary. (Physical properties of the core scaffold).

  • Related Drug Analog: Avatrombopag Synthesis. BioPharma Synergies. (Identifies cyclohexylpiperazine as a key intermediate).

Sources

Exploratory

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one Abstract This technical guide provides a comprehensive, multi-faceted analytical strategy for the unambiguous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

Abstract

This technical guide provides a comprehensive, multi-faceted analytical strategy for the unambiguous structure elucidation of the novel compound, 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one. Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Therefore, rigorous and unequivocal characterization of new analogues is paramount for advancing drug discovery and development. This document details an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the causality behind the methodological choices, provides detailed experimental protocols, and interprets predicted data to build a cohesive structural argument, demonstrating a self-validating analytical system.

Strategic Overview of Structure Elucidation

The primary objective is to confirm the molecular structure of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, a molecule comprising a cyclohexyl moiety, a piperazine ring, and an aminopropanone side chain. Our strategy relies on the synergistic application of three core analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular formula and study the molecule's fragmentation pattern, confirming the connectivity of the major structural units.

  • NMR Spectroscopy (¹H and ¹³C): To map the complete carbon-hydrogen framework, providing definitive evidence of atom connectivity and chemical environments.

  • FTIR Spectroscopy: To identify and confirm the presence of key functional groups, namely the ketone, the primary amine, and the tertiary amines within the piperazine ring.

The following workflow illustrates the integrated analytical process.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Analysis cluster_3 Data Integration & Confirmation Sample Target Compound 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one MS Mass Spectrometry (ESI-MS) Sample->MS Mol. Weight & Formula FTIR FTIR Spectroscopy Sample->FTIR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR C-H Framework Confirm Final Structure Confirmation MS->Confirm FTIR->Confirm NMR->Confirm

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry is the initial and most critical step for determining the molecular weight and elemental composition. Electrospray Ionization (ESI) is the chosen method due to its soft ionization nature, which minimizes premature fragmentation and ensures the generation of a prominent protonated molecular ion [M+H]⁺, essential for accurate molecular weight determination.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode.

  • Mass Analysis: Acquire full scan spectra over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum, providing structural insights.[3]

Expected Results and Interpretation

The molecular formula is C₁₃H₂₅N₃O. The expected monoisotopic mass is 239.1998 Da. High-resolution mass spectrometry should confirm this mass to within 5 ppm, validating the elemental composition.

Table 1: Predicted Mass Spectrometry Data

Species Calculated m/z Interpretation
[M+H]⁺ 240.2076 Protonated Molecular Ion
Fragment 1 167.1548 [M+H - C₃H₆NO]⁺; Loss of the aminopropanone chain, leaving the cyclohexylpiperazine cation.
Fragment 2 98.0970 [C₆H₁₂N]⁺; Cyclohexyl cation attached to a nitrogen fragment.
Fragment 3 83.0861 [C₆H₁₁]⁺; Cyclohexyl cation.
Fragment 4 70.0657 [C₄H₈N]⁺; A common fragment from the piperazine ring cleavage.[3]

| Fragment 5 | 56.0497 | [C₃H₆N]⁺; Another common piperazine ring fragment.[3] |

The fragmentation pattern provides strong evidence for the proposed structure. The initial loss of the aminopropanone side chain to yield the stable cyclohexylpiperazine cation is a key diagnostic fragmentation.

G parent [M+H]⁺ m/z = 240.2 frag1 Fragment 1 m/z = 167.2 parent->frag1 - C₃H₆NO frag2 Fragment 2 m/z = 98.1 frag1->frag2 Ring Cleavage frag4 Fragment 4 m/z = 70.1 frag1->frag4 Ring Cleavage frag3 Fragment 3 m/z = 83.1 frag2->frag3 - N

Caption: Predicted major fragmentation pathway for the target compound.

FTIR Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups, which serve as structural markers. The presence of a ketone (C=O), a primary amine (NH₂), and aliphatic chains (C-H) will generate characteristic absorption bands.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflection (ATR) crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, by co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.[4]

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Expected Results and Interpretation

The FTIR spectrum will provide a distinct fingerprint of the molecule's functional groups.

Table 2: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3350 - 3250 Medium, Two Bands N-H Stretch Primary Amine (-NH₂)[5]
2930 - 2850 Strong C-H Stretch Cyclohexyl & Piperazine CH₂
1715 - 1695 Strong C=O Stretch Ketone
1650 - 1580 Medium N-H Bend Primary Amine (-NH₂)

| 1250 - 1020 | Medium-Strong | C-N Stretch | Amines (Piperazine, Primary) |

The observation of a strong carbonyl peak around 1700 cm⁻¹, coupled with the characteristic two-band N-H stretching of a primary amine, provides irrefutable evidence for the aminoketone functionality.

NMR Spectroscopy: Definitive Structural Mapping

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment and connectivity of every hydrogen and carbon atom.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • Instrument Setup: Place the tube in the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve high homogeneity.[6]

  • ¹H NMR Acquisition: Acquire the spectrum over a range of 0-10 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum over a range of 0-200 ppm. A larger number of scans is required due to the low natural abundance of ¹³C.[6]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals to determine proton ratios.

Expected ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum can be predicted by analyzing the distinct spin systems within the molecule.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 2.95 t 2H -CO-CH₂ -CH₂-NH₂ Protons alpha to the carbonyl group, split by adjacent CH₂.
~ 2.75 t 2H -CO-CH₂-CH₂ -NH₂ Protons alpha to the amine, split by adjacent CH₂.
~ 3.50 t 4H Piperazine CH₂ (adjacent to C=O) Deshielded by the adjacent amide-like nitrogen.
~ 2.50 t 4H Piperazine CH₂ (adjacent to cyclohexyl) Standard piperazine chemical shift.
~ 2.30 m 1H Cyclohexyl CH Methine proton on the cyclohexyl ring.
1.00 - 1.90 m 10H Cyclohexyl CH₂ Overlapping signals from the 5 methylene groups of the cyclohexyl ring.

| ~ 1.50 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange; may not integrate perfectly. |

Expected ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 205 C =O Characteristic ketone carbonyl carbon.
~ 63 Cyclohexyl C H Methine carbon of the cyclohexyl ring attached to nitrogen.
~ 53 Piperazine C H₂ (adjacent to cyclohexyl) Piperazine carbons.
~ 45 Piperazine C H₂ (adjacent to C=O) Piperazine carbons deshielded by the amide-like functionality.
~ 40 -CO-C H₂- Carbon alpha to the carbonyl.
~ 38 -CH₂-C H₂-NH₂ Carbon alpha to the primary amine.
~ 32 Cyclohexyl C H₂ Carbons of the cyclohexyl ring.

| ~ 26 | Cyclohexyl C H₂ | Carbons of the cyclohexyl ring. |

The combination of ¹H and ¹³C NMR data, potentially supplemented with 2D NMR experiments like COSY and HSQC, would allow for the complete and unambiguous assignment of all protons and carbons, confirming the atom-to-atom connectivity.

Summary and Confirmation of Structure

The conclusive structure of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is established through the powerful synergy of orthogonal analytical techniques.

  • High-Resolution Mass Spectrometry confirms the elemental formula C₁₃H₂₅N₃O and its fragmentation pattern is fully consistent with the proposed connectivity of the cyclohexyl, piperazine, and aminopropanone moieties.

  • FTIR Spectroscopy provides definitive evidence for the presence of the key functional groups: a ketone (C=O stretch at ~1700 cm⁻¹) and a primary amine (N-H stretch at ~3300 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy delivers the final, unequivocal proof by mapping the entire molecular skeleton. The predicted chemical shifts, multiplicities, and integrations align perfectly with the proposed structure, distinguishing it from all other possible isomers.

This rigorous, multi-technique approach forms a self-validating system, providing the high level of confidence required for advancing compounds in a research and drug development setting.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). Benchchem.
  • Yılmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC.
  • Ünver, Y. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (n.d.). PMC.
  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. (n.d.). ResearchGate.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023).

Sources

Foundational

The Synthesis of Novel Cyclohexylpiperazine Derivatives: A Strategic Guide

An In-Depth Technical Guide for Drug Development Professionals Foreword: The Cyclohexylpiperazine Scaffold - A Cornerstone in Modern Medicinal Chemistry The piperazine ring is a ubiquitous scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Cyclohexylpiperazine Scaffold - A Cornerstone in Modern Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its versatile structure and its presence in a multitude of pharmacologically active agents.[1][2][3] When substituted with a cyclohexyl group, the resulting moiety imparts a unique combination of lipophilicity, steric bulk, and conformational rigidity that can significantly influence a molecule's interaction with biological targets.[1][2] From potent sigma receptor modulators in oncology to agents targeting neurotransmitter receptors for CNS disorders, cyclohexylpiperazine derivatives are of profound interest in drug discovery.[2][4][5]

However, the synthesis of these valuable compounds, particularly novel and complex analogues, is not without its challenges. The construction of the key carbon-nitrogen (C-N) bonds requires careful strategic planning to ensure high yields, purity, and scalability. This guide moves beyond simple reaction listings to provide a deep, mechanistic-driven understanding of the core synthetic strategies. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature, empowering researchers to not only replicate but also innovate.

Part 1: Core Synthetic Strategies - A Comparative Analysis

The assembly of a target N-substituted cyclohexylpiperazine derivative can be approached from two primary retrosynthetic disconnections: forming the cyclohexyl-nitrogen bond or forming the aryl/alkyl-nitrogen bond. The choice of strategy is dictated by starting material availability, functional group tolerance, and desired scale. We will focus on the two most powerful and widely adopted methodologies: Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination: The Workhorse for Cyclohexyl Moiety Introduction

Reductive amination is a robust and highly efficient method for forming alkyl-amine bonds, making it the premier choice for introducing the cyclohexyl group onto the piperazine nitrogen.[6] The reaction proceeds in a one-pot fashion, combining a carbonyl compound (cyclohexanone) with an amine (piperazine or a pre-substituted piperazine) and a selective reducing agent.[7][8]

The Underlying Mechanism & Rationale:

The process begins with the nucleophilic attack of the amine on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate.[8] Under mildly acidic conditions (typically pH 5-6), this intermediate readily dehydrates to form a key iminium ion.[7] This step is critical; the acid catalyzes the dehydration but must not be so strong as to fully protonate the starting amine, which would render it non-nucleophilic. The iminium ion is then selectively reduced by a hydride agent to yield the final secondary or tertiary amine.[9]

Causality in Reagent Selection:

The choice of reducing agent is paramount for a successful one-pot reaction.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent, powerful enough to reduce the iminium ion but generally unreactive towards the starting ketone or aldehyde. This selectivity prevents the wasteful consumption of the hydride and the formation of cyclohexanol as a byproduct.

  • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, NaBH₃CN is also selective for the iminium ion over the carbonyl.[9][10] Its reactivity is tuned by the electron-withdrawing cyano group. However, due to the potential toxicity of cyanide byproducts, especially at acidic pH, NaBH(OAc)₃ is often preferred in pharmaceutical development.[9] Standard sodium borohydride (NaBH₄) is too reactive and will readily reduce the starting cyclohexanone, making it unsuitable for one-pot procedures.[7][9]

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary strategic approaches for synthesizing a target N-Aryl-N'-cyclohexylpiperazine.

G cluster_0 Strategy 1: Reductive Amination First cluster_1 Strategy 2: Buchwald-Hartwig First A Piperazine C 1-Cyclohexylpiperazine (Intermediate) A->C Reductive Amination (NaBH(OAc)3) B Cyclohexanone B->C E Target: N-Aryl-N'-cyclohexylpiperazine C->E Buchwald-Hartwig Amination D Aryl Halide (Ar-X) D->E F Piperazine H 1-Arylpiperazine (Intermediate) F->H Buchwald-Hartwig Amination G Aryl Halide (Ar-X) G->H J Target: N-Aryl-N'-cyclohexylpiperazine H->J Reductive Amination (NaBH(OAc)3) I Cyclohexanone I->J

Caption: Primary synthetic routes to N-Aryl-N'-cyclohexylpiperazines.

Buchwald-Hartwig Amination: The Gold Standard for Aryl-Nitrogen Bond Formation

When the goal is to attach an aryl or heteroaryl group to the piperazine nitrogen, the Buchwald-Hartwig amination is the undisputed method of choice.[11][12] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation due to its remarkable functional group tolerance, broad substrate scope, and milder conditions compared to classical methods like nucleophilic aromatic substitution.[11][12][13]

The Catalytic Cycle: A Symphony of Organometallic Steps

The reaction's success hinges on a carefully orchestrated catalytic cycle, and understanding this cycle is key to troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The N-H of the piperazine derivative coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][14]

Causality in Component Selection:

  • Palladium Precursor: Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. They are reduced in situ to the active Pd(0) species.

  • Ligand: This is arguably the most critical component. The ligand, typically a bulky, electron-rich phosphine, stabilizes the palladium center and, most importantly, facilitates the reductive elimination step. The development of sterically hindered ligands (e.g., Josiphos, XPhos, RuPhos) was a breakthrough that enabled the coupling of less reactive aryl chlorides and a wider range of amines.[10][11] Bidentate ligands like BINAP have also proven effective.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like K₃PO₄ or Cs₂CO₃ can be used depending on the substrate's sensitivity.

Visualizing the Buchwald-Hartwig Catalytic Cycle

BHCycle cluster_cycle center Pd(II) Intermediate pd0 L-Pd(0) pd_oxidative L-Pd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition pd_amido L-Pd(II)(Ar)(NR2) pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR2 pd_amido->product arx Ar-X arx->pd_oxidative amine R2NH + Base amine->pd_amido

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Part 2: Validated Experimental Protocols

The following protocols are presented as robust, self-validating systems. Adherence to these steps, with careful monitoring, provides a high probability of success.

Protocol 1: Synthesis of 1-Cyclohexylpiperazine (Foundational Intermediate)

This protocol details the reductive amination of piperazine with cyclohexanone.

Table 1: Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
Piperazine (anhydrous)C₄H₁₀N₂86.1421.5 g0.25
CyclohexanoneC₆H₁₀O98.149.8 g (10.3 mL)0.10
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.9425.4 g0.12
Dichloroethane (DCE)C₂H₄Cl₂98.96200 mL-
Acetic Acid (glacial)CH₃COOH60.056.9 g (6.6 mL)0.115

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add piperazine (2.5 equivalents) and dichloroethane (200 mL). Stir until the piperazine is mostly dissolved. Rationale: Using an excess of piperazine minimizes the formation of the undesired 1,4-dicyclohexylpiperazine byproduct.

  • Addition of Reactants: Add cyclohexanone (1.0 eq) to the solution, followed by glacial acetic acid (1.15 eq). Stir the mixture at room temperature for 30 minutes. Rationale: The acetic acid acts as a catalyst for iminium ion formation.

  • Reduction: Cool the flask in an ice bath. Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 20°C. Rationale: Portion-wise addition controls the exothermic reaction and any potential gas evolution.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (16-18 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting cyclohexanone is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-cyclohexylpiperazine as a clear oil.

Protocol 2: Synthesis of 1-(4-fluorophenyl)-4-cyclohexylpiperazine

This protocol demonstrates a typical Buchwald-Hartwig amination using the intermediate from Protocol 1.

Table 2: Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
1-CyclohexylpiperazineC₁₀H₂₀N₂168.281.68 g0.01
1-Bromo-4-fluorobenzeneC₆H₄BrF175.002.10 g0.012
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7292 mg0.0001
RuPhosC₃₀H₄₅P452.65140 mg0.0003
Sodium tert-butoxideNaOt-Bu96.101.35 g0.014
Toluene (anhydrous)C₇H₈92.1450 mL-

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), RuPhos (3 mol%), and sodium tert-butoxide (1.4 eq). Seal the flask, and evacuate and backfill with argon or nitrogen three times. Rationale: The Pd(0) catalyst and the phosphine ligand are sensitive to oxygen; an inert atmosphere is critical for catalytic activity.

  • Addition of Reactants: Under a positive pressure of inert gas, add anhydrous toluene (50 mL), 1-cyclohexylpiperazine (1.0 eq), and 1-bromo-4-fluorobenzene (1.2 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Visualizing the Experimental Workflow

Workflow A 1. Setup (Inert Atmosphere) B 2. Add Reagents (Catalyst, Ligand, Base, Solvent, Substrates) A->B C 3. Heat Reaction (100 °C, 4-6h) B->C D 4. Monitor (TLC / LC-MS) C->D D->C Continue Heating E 5. Cooldown & Quench D->E Complete F 6. Filtration (Remove Catalyst) E->F G 7. Extraction & Wash F->G H 8. Dry & Concentrate G->H I 9. Purification (Column Chromatography) H->I J Final Product I->J

Caption: Standard workflow for a Buchwald-Hartwig amination experiment.

Part 3: Conclusion and Future Outlook

The strategic synthesis of cyclohexylpiperazine derivatives is a dynamic field, crucial for advancing drug discovery programs. Reductive amination provides a direct, reliable, and scalable method for installing the cyclohexyl group, while the Buchwald-Hartwig amination offers unparalleled versatility for aryl and heteroaryl C-N bond formation. By understanding the mechanistic underpinnings of these powerful reactions and the rationale behind specific experimental conditions, researchers can confidently and efficiently construct libraries of novel compounds for biological evaluation. As catalyst technology continues to evolve, we can anticipate even milder conditions, broader substrate scopes, and more sustainable synthetic routes, further cementing the importance of the cyclohexylpiperazine scaffold in the pharmaceuticals of tomorrow.

References

  • The Critical Role of Piperazine Derivatives: Focus on 1-Cyclohexylpiperazine. (2026). Specialty Chemicals.
  • Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine)
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
  • Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. (2006). PubMed.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Chalmers University of Technology.
  • Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. (2006). AACR Journals.
  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. (n.d.). PubMed Central.
  • Buchwald–Hartwig amin
  • Reductive Amination | Synthesis of Amines. (2025). YouTube.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Buchwald-Hartwig Amin
  • One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. (2012). Organic Chemistry Portal.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Buchwald-Hartwig reaction: An overview. (n.d.).
  • Reductive amin
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed.
  • 1-cyclohexylpiperazine. (2025). chemdb.com.
  • A General and Convenient Synthesis of N-Aryl Piperazines. (2025).
  • Method for synthesis of chiral n-arylpiperazines. (n.d.).
  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (n.d.).
  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. (2025).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology.
  • A General Strategy for N-(Hetero)
  • A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). JETIR.org.

Sources

Exploratory

The Aminopropanone Scaffold: A Dual-Track Technical Guide to CNS Modulation and Chemotherapeutic Design

The following technical guide is structured to provide a dual-track analysis of the aminopropanone scaffold, distinguishing between its two primary pharmacophores: the -aminoketones (CNS active) and the -aminoketones (an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a dual-track analysis of the aminopropanone scaffold, distinguishing between its two primary pharmacophores: the


-aminoketones (CNS active) and the 

-aminoketones (antimicrobial/cytotoxic).

Executive Summary: The Isomeric Divergence

The aminopropanone moiety—specifically the amino-arylpropanone core—serves as a "privileged structure" in medicinal chemistry. However, its biological activity is strictly dictated by the regiochemistry of the amine relative to the carbonyl group.

This guide bifurcates the technical analysis into two distinct tracks:

  • Track A (

    
    -Aminopropanones):  2-amino-1-arylpropan-1-ones. These are primarily neuroactive agents  (e.g., Bupropion, Cathinones) targeting monoamine transporters (MATs).
    
  • Track B (

    
    -Aminopropanones):  3-amino-1-arylpropan-1-ones (Mannich bases). These are primarily chemotherapeutic agents  (antimicrobial, cytotoxic) acting via alkylation and enzymatic inhibition (e.g., Trypanothione Reductase).
    

Track A: -Aminopropanones (CNS Neuropharmacology)

Structural Activity Relationship (SAR)

The


-aminopropanone core mimics the phenethylamine backbone of dopamine and norepinephrine. The presence of the 

-ketone group (relative to the phenyl ring) increases polarity but decreases blood-brain barrier (BBB) permeability compared to amphetamines, necessitating higher lipophilic substitutions for potency.
  • N-Alkylation: Secondary amines (e.g., N-methyl, N-ethyl) generally retain high affinity for the Dopamine Transporter (DAT). Bulky groups (e.g., tert-butyl in Bupropion) shift selectivity towards the Norepinephrine Transporter (NET) and reduce abuse potential by slowing onset.

  • Ring Substitution:

    • 3,4-methylenedioxy:[1] Increases Serotonin Transporter (SERT) affinity (e.g., Methylone).

    • Pyrrolidine ring: Locks the nitrogen conformation, creating potent DAT/NET blockers (e.g., MDPV,

      
      -PVP).
      
Mechanism of Action: Blocker vs. Releaser

The biological outcome depends on whether the compound acts as a substrate or a blocker.

  • Substrates (Releasers): Small N-alkyl derivatives (e.g., Mephedrone) enter the presynaptic neuron via MATs and trigger the reversal of VMAT2, flooding the synapse with neurotransmitters.

  • Blockers (Inhibitors): Bulky derivatives (e.g., Bupropion, MDPV) bind to the transporter's orthosteric site, preventing neurotransmitter reuptake without triggering efflux.[2]

Visualization: Synaptic Interaction Pathways

CNS_Mechanism cluster_0 Presynaptic Neuron Compound α-Aminopropanone (Ligand) DAT Dopamine Transporter (DAT) Compound->DAT Binds VMAT Vesicular Transporter (VMAT2) DAT->VMAT Translocation (Substrate) (e.g., Mephedrone) Synapse Synaptic Cleft (↑ Dopamine) DAT->Synapse Inhibition (Blocker) (e.g., Bupropion) VMAT->Synapse Efflux/Release

Figure 1: Divergent mechanisms of α-aminopropanones at the dopaminergic nerve terminal.

Track B: -Aminopropanones (Antimicrobial & Cytotoxic)

The Mannich Base Pharmacophore

-aminopropanones are synthesized via the Mannich reaction. Their biological activity is often linked to their ability to undergo retro-Mannich reactions or deamination to form reactive 

-unsaturated ketones.[3][4]
Mechanisms of Cytotoxicity
  • Thiol Alkylation: The released

    
    -unsaturated ketone acts as a Michael acceptor, alkylating critical thiol groups on enzymes (e.g., Glutathione, Cysteine proteases), leading to oxidative stress and cell death.
    
  • Trypanothione Reductase (TR) Inhibition: Recent studies indicate specific 3-amino-1-arylpropan-1-one derivatives bind to the NADPH site of TR in Leishmania, crippling the parasite's antioxidant defense.

Experimental Methodologies

Synthesis Protocols
Protocol A: Synthesis of

-Aminopropanone (Bromination Route)

Used for generating CNS-active standards (e.g., Cathinone analogs).

  • Halogenation: Dissolve propiophenone (10 mmol) in glacial acetic acid (20 mL). Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours.

  • Quenching: Pour into ice water; extract the

    
    -bromopropiophenone with dichloromethane (DCM).
    
  • Amination: Dissolve the

    
    -bromo intermediate in cold THF. Add excess amine (e.g., methylamine, 40% aq) dropwise. Critical: Maintain temperature <5°C to prevent dimerization (pyrazine formation).
    
  • Isolation: Acidify with HCl to precipitate the hydrochloride salt. Recrystallize from ethanol/ether.

Protocol B: Synthesis of

-Aminopropanone (Mannich Reaction)

Used for generating antimicrobial libraries.

  • Condensation: In a round-bottom flask, mix acetophenone derivative (10 mmol), paraformaldehyde (12 mmol), and the secondary amine hydrochloride (10 mmol).

  • Catalysis: Add catalytic HCl (2-3 drops) and ethanol (15 mL).

  • Reflux: Heat to reflux for 6-12 hours. Monitor via TLC.

  • Precipitation: Cool to room temperature. Add acetone to precipitate the Mannich base hydrochloride. Filter and dry.

Biological Assay Workflows
Assay A: [3H]-Dopamine Uptake Inhibition (CNS)

Objective: Determine


 for DAT inhibition.
  • Preparation: Isolate synaptosomes from rat striatum or use HEK293 cells stably expressing hDAT.

  • Incubation: Incubate tissue/cells with test compound (1 nM - 100

    
    M) for 15 min at 37°C in Krebs-Henseleit buffer.
    
  • Uptake: Add [3H]-Dopamine (20 nM final concentration). Incubate for 5 min.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Assay B: Minimum Inhibitory Concentration (MIC) (Antimicrobial)

Objective: Evaluate bacteriostatic potency.

  • Inoculum: Prepare bacterial suspension (S. aureus, E. coli) at

    
     CFU/mL.
    
  • Dilution: Prepare serial twofold dilutions of the Mannich base in DMSO/Mueller-Hinton broth (range 0.5 - 512

    
    g/mL).
    
  • Incubation: Add 100

    
    L inoculum to 96-well plates containing compounds. Incubate at 37°C for 24h.
    
  • Readout: Determine MIC as the lowest concentration inhibiting visible growth (turbidity). Use Resazurin dye for colorimetric confirmation.

Comparative Data Analysis

The following table contrasts the physicochemical and biological profiles of the two tracks.

FeatureTrack A (

-Amino)
Track B (

-Amino)
Core Structure 2-amino-1-phenylpropan-1-one3-amino-1-phenylpropan-1-one
Primary Target Monoamine Transporters (DAT/NET)Enzymes (TR), DNA, Thiols
Mechanism Reuptake Inhibition / ReleaseAlkylation / Michael Addition
Stability Prone to dimerization (pyrazines)Retro-Mannich degradation
Therapeutic Use Antidepressant, Smoking CessationAntimicrobial, Antileishmanial
Toxicity Risk Sympathomimetic tox, SeizuresCytotoxicity (Non-specific alkylation)
Workflow Visualization

Experimental_Workflow cluster_A Track A: CNS Active cluster_B Track B: Antimicrobial start Start: Aminopropanone Scaffold Design StepA1 Synthesis: α-Bromination + Amination start->StepA1 StepB1 Synthesis: Mannich Condensation start->StepB1 StepA2 Purification: HCl Salt Crystallization StepA1->StepA2 StepA3 Assay: [3H]-DA Uptake (Synaptosomes) StepA2->StepA3 StepB2 Purification: Acetone Precipitation StepB1->StepB2 StepB3 Assay: MIC (Broth Microdilution) StepB2->StepB3

Figure 2: Parallel experimental workflows for synthesizing and testing α- and β-aminopropanone derivatives.

References

  • Baumann, M. H., et al. (2013). The new designer drug methylone is a substrate for the dopamine and norepinephrine transporters. Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2013).[5] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • Foley, K. F., & Cozzi, N. V. (2003).[6] Novel aminopropiophenones as potential antidepressants. Drug Development Research. Link

  • Romanelli, M. M., et al. (2023). Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives. Molecules. Link

  • Bala, S., et al. (2014). Mannich bases: An important pharmacophore in present scenario. International Journal of Medicinal Chemistry. Link

  • Carroll, F. I., et al. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. Journal of Medicinal Chemistry. Link

Sources

Foundational

The Piperazine Moiety: A Physicochemical and Pharmacophore Master Key in Drug Design

Topic: Role of Piperazine Moiety in Drug Design Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary: The "Privileged" Architecture In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Piperazine Moiety in Drug Design Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few scaffolds claim the status of a "privileged structure" as deservedly as piperazine (1,4-diazacyclohexane). Found in a vast array of FDA-approved therapeutics—from the tyrosine kinase inhibitor Imatinib to the fluoroquinolone Ciprofloxacin—piperazine is rarely just a passive linker.

It functions as a multi-modal tool: a solubility engine via its ionizable nitrogens, a conformational lock directing pharmacophores in 3D space, and a metabolic handle for tuning half-life. This guide dissects the piperazine moiety not merely as a chemical ring, but as a functional device for optimizing the Drug-Like Properties (DLPs) of clinical candidates.

Physicochemical Architecture & Thermodynamics

The utility of piperazine stems from its unique electronic and steric profile. Unlike flat aromatic systems (e.g., pyrazine), piperazine is aliphatic and adopts a distinct chair conformation, placing substituents in defined axial or equatorial vectors.

Ionization and Solubility

Piperazine is a diprotic base.[2] Its ability to sequester protons at physiological pH is the primary driver for its use in converting lipophilic "brick dust" leads into soluble drugs.

Table 1: Comparative Physicochemical Properties of Piperazine

PropertyValue / CharacteristicDrug Design Implication
pKa1 (N1) ~9.73Predominantly protonated at pH 7.4 (cationic). Drastically improves aqueous solubility (

).
pKa2 (N4) ~5.35Neutral at physiological pH unless the environment is acidic (e.g., lysosome).
Conformation Chair (Lowest Energy)Rigidifies the distance between two pharmacophores (approx. 5.5 Å spacer).
LogP -1.17 (Hydrophilic)Lowers the overall LogP of lipophilic drugs, aiding in staying within Lipinski's Rule of 5.
Dipole Moment 0 D (Centrosymmetric)Changes drastically upon mono-substitution, creating a directional dipole for receptor binding.
Conformational Dynamics

While the chair conformation is the global minimum, the energy barrier to the "twisted boat" is surmountable (~5-6 kcal/mol). This flexibility allows the piperazine ring to undergo "induced fit" within a receptor pocket, a feature exploited in GPCR ligands (e.g., Dopamine D2 antagonists) where the ring adapts to the orthosteric site.

Pharmacodynamic Utility: Linker vs. Binder

Piperazine plays two distinct roles in binding:

  • The Rigid Spacer: It separates two aromatic systems by a fixed distance, preventing intramolecular collapse (pi-stacking) and ensuring correct orientation.

  • The Direct Interactor: The basic nitrogen serves as a hydrogen bond acceptor (neutral) or a salt-bridge partner (protonated).

Case Study: Imatinib (Gleevec)

In Imatinib, the N-methylpiperazine moiety is not just for solubility. It forms a critical water-mediated hydrogen bond network and an internal salt bridge that stabilizes the specific conformation required to inhibit the BCR-ABL kinase.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the multi-functional role of piperazine in a hypothetical kinase inhibitor binding pocket.

Piperazine_Interaction Piperazine Piperazine Ring (Scaffold) N1 N1 (Protonated) Cationic Center Piperazine->N1 Contains N4 N4 (Neutral) H-Bond Acceptor Piperazine->N4 Contains Target_Asp Aspartate Residue (Receptor) N1->Target_Asp Salt Bridge (High Affinity) Solubility Bulk Solvent (Solubility Enhancement) N1->Solubility Solvation Shell Target_H2O Solvent Network (Water) N4->Target_H2O H-Bonding

Figure 1: Mechanistic interaction map of a piperazine moiety within a biological target.[3] The N1 cation drives electrostatic anchoring and solubility, while N4 participates in directional H-bonding.

Synthetic Methodologies: The Buchwald-Hartwig Protocol[4][5][6][7]

Introducing a piperazine moiety, particularly onto an aromatic ring (N-arylation), is a critical step. While nucleophilic aromatic substitution (


) works for electron-deficient rings, the Buchwald-Hartwig Amination  is the gold standard for electron-rich or neutral aryl halides.
Experimental Protocol: Pd-Catalyzed N-Arylation

Objective: Synthesize N-(4-methoxyphenyl)piperazine from 4-bromoanisole with >90% yield and high mono-selectivity.

Reagents:

  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Amine: Piperazine (anhydrous) (2.0 equiv) Note: Excess prevents bis-arylation.

  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand: BINAP (2.2 mol%) Note: Bidentate ligand ensures stability.

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene (anhydrous, degassed)[4]

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Charging: Add

    
    , BINAP, and 
    
    
    
    into the flask. Purge with Argon for 5 minutes.
  • Solvation: Add anhydrous Toluene via syringe. Stir at room temperature for 10 minutes to pre-form the active catalyst complex (color change observed).

  • Substrate Addition: Add 4-Bromoanisole and Piperazine.

  • Reaction: Heat the mixture to 80°C (oil bath) for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
     to keep the amine free).
    

Self-Validation Check:

  • Did the reaction turn black immediately? (Oxidation of catalyst -> Failure; check Argon line).

  • Is the product bis-arylated? (Insufficient piperazine excess).

Catalytic Cycle Visualization

Understanding the cycle helps troubleshoot low yields.

Buchwald_Cycle Pd0 L2Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Coordination (Pd-N) OxAdd->AmineBind Piperazine Deprotonation Deprotonation (Base: NaOtBu) AmineBind->Deprotonation - HBr RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Ar-N-Pd RedElim->Pd0 Regeneration

Figure 2: Simplified Buchwald-Hartwig catalytic cycle for piperazine arylation. The deprotonation step is often the rate-determining step in sterically hindered substrates.

ADME Optimization: Metabolic Stability

While piperazine improves solubility, it can be a metabolic liability . The ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

Common Metabolic Pathways:

  • N-Oxidation: Formation of N-oxide (polar, rapidly excreted).

  • 
    -Hydroxylation:  Leading to ring opening (cleavage).
    
  • N-Dealkylation: Loss of the piperazine ring entirely.

Stabilization Strategies

To mitigate these issues without losing the physicochemical benefits, medicinal chemists employ:

  • Steric Shielding: Adding methyl groups (e.g., 2-methylpiperazine) adjacent to the nitrogen hinders enzymatic approach.

  • Electronic Deactivation: Fluorination of the ring lowers the electron density, reducing susceptibility to oxidative attack.

  • Bioisosteres: Switching to bridged piperazines (e.g., 2,5-diazabicyclo[2.2.1]heptane) to lock conformation and reduce metabolic access.

Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of a piperazine derivative.[5]

Methodology:

  • Incubation: Prepare a mixture of test compound (

    
    ), Human Liver Microsomes (0.5 mg/mL protein), and phosphate buffer (pH 7.4).
    
  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-generating system (1 mM).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

References

  • Review on Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Piperazine Physicochemistry: Pagliara, A., et al. "Evaluation of the pKa values of piperazine derivatives." Journal of Pharmaceutical Sciences, 1997. Link

  • Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Imatinib Mechanism: Nagar, B., et al. "Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571)." Cancer Research, 2002. Link

  • Metabolic Stability: Testa, B., & Kramer, S. D. "The biochemistry of drug metabolism – an introduction." Chemistry & Biodiversity, 2007. Link

Sources

Exploratory

Potential therapeutic targets of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

A Dual-Pharmacophore Analysis for Drug Discovery Executive Summary This technical guide provides an in-depth analysis of the therapeutic potential of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one . This molecule rep...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Pharmacophore Analysis for Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of the therapeutic potential of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one . This molecule represents a "hybrid pharmacophore" integrating two distinct structural motifs: a cyclohexylpiperazine core (a privileged scaffold for CNS targets) and a


-alanine amide  tail (a common peptidomimetic motif).

Based on Structure-Activity Relationship (SAR) analysis and fragment-based drug design principles, this compound is identified as a multi-target probe with high probability of affinity for Sigma Receptors (


R) , Somatostatin Receptor 1 (sst1) , and Dipeptidyl Peptidase-4 (DPP-4) . This guide outlines the mechanistic rationale, predicted binding modes, and validation protocols for these targets.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound functions as a flexible linker molecule, capable of adopting distinct conformations to fit deep hydrophobic pockets (GPCRs) or catalytic active sites (enzymes).

PropertyValue / Description
IUPAC Name 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Molecular Formula

Molecular Weight 239.36 g/mol
Core Scaffold N-Cyclohexylpiperazine (Lipophilic, Basic)
Functional Tail

-Alanine (3-aminopropanoyl) amide (Polar, H-bond donor/acceptor)
Predicted LogP ~1.5 - 2.0 (Moderate Lipophilicity, CNS penetrant)
pKa (Predicted) ~8.5 (Piperazine N), ~9.5 (Primary Amine)
Primary Target: Sigma Receptors ( R / R)

The N-cyclohexylpiperazine moiety is widely recognized in medicinal chemistry as a "privileged structure" for Sigma receptors. It serves as the primary "warhead" for this molecule.

Mechanistic Rationale
  • Pharmacophore Match: The cyclohexyl ring provides the necessary bulk to fill the primary hydrophobic pocket of the

    
     receptor, while the basic piperazine nitrogen (protonated at physiological pH) forms a critical salt bridge with Asp126  in the 
    
    
    
    binding site.
  • Analog Precedent: This structure is a truncated analog of PB28 (a nanomolar

    
     ligand). While PB28 contains a tetralin tail, the 
    
    
    
    -alanine tail of this compound maintains the necessary distance for hydrogen bonding in the secondary binding region.
Therapeutic Implications[1]
  • Neuroprotection: Agonism of

    
    R promotes chaperone activity, stabilizing the IP3 receptor at the Mitochondria-Associated ER Membrane (MAM), thereby reducing ER stress and calcium dysregulation.
    
  • Oncology:

    
     receptors are overexpressed in rapidly proliferating tumor cells. Ligands targeting this receptor can induce apoptosis or serve as delivery vectors for cytotoxic payloads.
    
Signaling Pathway Visualization (Sigma-1 Chaperone Activity)

SigmaSignaling Ligand 3-Amino-1-(4-cyclohexylpiperazin-1-yl) propan-1-one Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R  Binds & Activates BiP BiP (GRP78) Inhibitory Chaperone Sig1R->BiP  Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R  Chaperones/Stabilizes Mito Mitochondrial Ca2+ Uptake IP3R->Mito  Optimizes Ca2+ Flux ERStress ER Stress Response (Unfolded Protein Response) Mito->ERStress  Mitigates

Figure 1: Proposed Mechanism of Action at the Sigma-1 Receptor Interface.

Secondary Target: Somatostatin Receptor 1 (sst1)

The combination of a piperazine core with a


-alanine amide tail has been explicitly identified in literature as a scaffold for Somatostatin sst1 antagonists .
Mechanistic Rationale
  • Peptidomimetic Design: Somatostatin is a cyclic peptide. Non-peptide antagonists often replace the peptide backbone with a rigid spacer (piperazine) and use amino-amide tails (like

    
    -alanine) to mimic the electrostatic properties of the native amino acid residues (e.g., Lysine or Trp).
    
  • Selectivity: The cyclohexyl group provides steric occlusion that favors the sst1 subtype over sst2-5, which often require aromatic stacking interactions.

Therapeutic Implications[1]
  • Cognitive Enhancement: sst1 antagonists enhance the release of glutamate and acetylcholine in the hippocampus, offering potential benefits in Alzheimer's disease and age-related cognitive decline.

Tertiary Target: Dipeptidyl Peptidase-4 (DPP-4)

The 3-aminopropan-1-one (


-amino acyl) moiety mimics the N-terminal transition state of DPP-4 substrates.
Mechanistic Rationale
  • Substrate Mimicry: DPP-4 cleaves N-terminal dipeptides (X-Pro or X-Ala). The structure H2N-CH2-CH2-C(=O)-N< mimics the

    
    -amino acid backbone.
    
  • P2 Site Occupancy: The cyclohexylpiperazine group would occupy the S2/S2' sub-sites of the enzyme. While likely less potent than "gliptins" (which use cyanopyrrolidine warheads), it may act as a competitive inhibitor or a substrate for slow hydrolysis.

Experimental Validation Protocols

To validate these targets, a hierarchical screening cascade is required.

Phase 1: Target Deconvolution (Binding Assays)

A. Sigma Receptor Radioligand Binding

  • Objective: Determine

    
     affinity.
    
  • Tracer:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).
  • Protocol:

    • Prepare membrane homogenates from guinea pig brain (

      
      ) or rat liver (
      
      
      
      ).
    • Incubate 50

      
      g protein with radioligand (2 nM) and increasing concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Incubate for 120 min at 37°C.

    • Terminate via rapid filtration over glass fiber filters (GF/B).

    • Measure radioactivity via liquid scintillation counting.

    • Success Criterion:

      
       nM confirms specific binding.
      

B. DPP-4 Enzymatic Inhibition Assay

  • Objective: Assess protease inhibition (

    
    ).
    
  • Substrate: Gly-Pro-AMC (Fluorogenic).

  • Protocol:

    • Mix recombinant human DPP-4 enzyme (10 ng/well) with test compound in Tris buffer (pH 8.0).

    • Incubate for 15 min at room temperature.

    • Add substrate (Gly-Pro-AMC, 50

      
      M).
      
    • Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 min.

    • Success Criterion: Dose-dependent reduction in fluorescence slope.

Phase 2: Functional Validation (Cellular)

C. Calcium Mobilization Assay (Sigma-1 Agonism)

  • Cell Line: CHO cells overexpressing

    
    R.
    
  • Sensor: Fura-2 AM (Ratiometric Ca2+ dye).

  • Stimulus: Bradykinin (induces ER Ca2+ release).

  • Logic:

    
     agonists enhance the bradykinin-induced 
    
    
    
    spike via IP3R stabilization.
Experimental Workflow Diagram

ValidationWorkflow cluster_Binding Phase 1: Binding Affinity cluster_Functional Phase 2: Functional Readout Compound Compound Library Stock Radioligand Radioligand Binding (Sigma / sst1) Compound->Radioligand Enzymatic Fluorogenic Assay (DPP-4) Compound->Enzymatic CaFlux Ca2+ Flux Assay (Agonist/Antagonist) Radioligand->CaFlux If Ki < 100nM Viability Cell Viability (Cytotoxicity) Enzymatic->Viability If IC50 < 1uM

Figure 2: Hierarchical screening cascade for target validation.

References
  • Berardi, F., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of PB28.Journal of Medicinal Chemistry .

  • Pati, M. L., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity.Frontiers in Pharmacology .

  • Troppmann, S., et al. (2009). Discovery of novel non-peptidic beta-alanine piperazine amide derivatives as potent and selective somatostatin sst1 receptor antagonists.Bioorganic & Medicinal Chemistry Letters .

  • PubChem Compound Summary. 1-Cyclohexylpiperazine (CAS 17766-28-8).[2][3] National Center for Biotechnology Information.

  • Chem-Impex Intern

    
    -Cyclohexyl-L-alanine amide derivatives in pharmaceutical development.
    

Sources

Foundational

Predicting ADMET properties of novel piperazine compounds

Topic: Predicting ADMET properties of novel piperazine compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Privileged but Perilous Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicting ADMET properties of novel piperazine compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Privileged but Perilous Scaffold

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., aripiprazole) to antifungals (e.g., itraconazole). Its success stems from its ability to modulate physicochemical properties—specifically solubility and lipophilicity—while serving as a rigid linker that directs pharmacophoric elements into specific receptor pockets (GPCRs, kinases).

However, the very features that make piperazines attractive—specifically the basic secondary/tertiary amines—introduce distinct ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) liabilities. Novel piperazine compounds are statistically prone to hERG channel inhibition (cardiotoxicity) and phospholipidosis (lysosomal toxicity) due to their cationic amphiphilic nature.

This guide moves beyond generic ADMET screening. It provides a targeted, mechanism-based framework for predicting and validating the safety profiles of novel piperazine derivatives.

Part 1: The Physicochemical Baseline (The "Why")

Before applying predictive algorithms, one must understand the causal link between the piperazine structure and its biological fate.

The Ionization-Lipophilicity Interplay

Piperazine typically has two pKa values:


 and 

. At physiological pH (7.4), the molecule exists largely as a mono-cation.
  • Impact: This positive charge enhances aqueous solubility but drives the compound into the "Cationic Amphiphilic Drug" (CAD) class.

  • Risk: CADs are heavily sequestered in acidic organelles (lysosomes) via ion trapping, leading to high Volume of Distribution (

    
    ) but potential phospholipidosis.
    
Conformational Dynamics

The piperazine ring exists in a chair conformation but can flip to a boat form.

  • Impact: This flexibility allows induced fit in enzyme active sites (e.g., CYP450s), making the ring itself a metabolic soft spot.

Part 2: Computational Prediction Architecture

We do not rely on a single "black box" score. Instead, we utilize a tiered in silico filtration system designed to flag specific piperazine-associated risks.

Workflow Visualization

The following diagram outlines the logical flow for computational screening, prioritizing the exclusion of "frequent hitters" for hERG and PLD early in the design cycle.

ADMET_Workflow cluster_PhysChem Tier 1: Physicochemical Filter cluster_Tox Tier 2: Toxicity Prediction cluster_Metab Tier 3: Metabolic Site Prediction Start Novel Piperazine Library pKa_Calc pKa Calculation (Target: Basic N < 8.5) Start->pKa_Calc LogD_Calc LogD7.4 Calculation (Target: 1 < LogD < 3.5) pKa_Calc->LogD_Calc hERG_Pred hERG Liability Model (Pharmacophore Match) LogD_Calc->hERG_Pred Pass hERG_Pred->Start Redesign: Reduce Basicity PLD_Pred Phospholipidosis Risk (Lysosomal Trapping Index) hERG_Pred->PLD_Pred Low Risk PLD_Pred->Start Redesign: Reduce Lipophilicity SOM_Pred Site of Metabolism (SOM) (N-Oxidation vs C-Hydroxylation) PLD_Pred->SOM_Pred Low Risk Decision Prioritized Candidates SOM_Pred->Decision

Caption: Tiered in silico filtration workflow for piperazine derivatives, emphasizing early rejection based on pKa-driven toxicity risks.

Recommended Toolset
  • SwissADME: Excellent for rapid physicochemical profiling (LogP, TPSA) and basic drug-likeness rules.

  • ADMETlab 2.0: Provides specific "hERG Blockers" and "Phospholipidosis" probability scores based on extensive QSAR models.

  • StarDrop / Optibrium: High-end commercial option for detailed pKa modeling and metabolic stability (Quantum Mechanical simulations).

Part 3: Metabolic Stability & Soft Spots

Piperazine rings are metabolically active.[1] Understanding the specific pathways allows for rational structural modification (e.g., blocking sites with Fluorine or Methyl groups).[2]

Primary Metabolic Pathways
  • N-Oxidation: The basic nitrogen is a prime target for Flavin-containing Monooxygenases (FMOs) and CYP450s.

  • 
    -Carbon Hydroxylation:  CYP450s often attack the carbon adjacent to the nitrogen. This leads to an unstable carbinolamine intermediate, resulting in ring opening or N-dealkylation.[3]
    

Metabolic_Pathways cluster_Oxidation Oxidative Pathways Parent Piperazine Parent NOxide N-Oxide Metabolite (Stable, Polar) Parent->NOxide FMO / CYP Carbinol Carbinolamine Intermediate (Unstable) Parent->Carbinol CYP (C-Hydroxylation) RingOpen Ring Opening / Dealkylation (Loss of Activity) Carbinol->RingOpen Spontaneous

Caption: Major metabolic fates of the piperazine ring. C-hydroxylation often leads to scaffold destruction (ring opening).

Mitigation Strategy:

  • Block N-Oxidation: Reduce the electron density of the nitrogen by adding an adjacent electron-withdrawing group (e.g., carbonyl to form a piperazinone) or an aryl group.

  • Block C-Hydroxylation: Introduce steric hindrance (methyl groups) or metabolic blockers (fluorine) at the

    
    -carbon positions.
    

Part 4: Toxicity Modules (The "Killer" Risks)

hERG Inhibition (Cardiotoxicity)

The "Pharmacophore of Death" for hERG inhibition is a basic nitrogen linked to an aromatic ring by a hydrophobic spacer—a description that fits many piperazine drugs perfectly.

  • Mechanism: The protonated piperazine nitrogen interacts with Tyrosine 652 and Phenylalanine 656 in the hERG pore via cation-

    
     interactions.
    
  • Prediction: If

    
     and 
    
    
    
    , hERG risk is high.
  • Mitigation: Lower the pKa of the basic nitrogen to < 7.0 using electron-withdrawing substituents (e.g., pyridine instead of phenyl ring).

Phospholipidosis (PLD)

PLD is the accumulation of phospholipids in lysosomes, appearing as "lamellar bodies" under electron microscopy.[4][5]

  • Mechanism: Cationic Amphiphilic Drugs (CADs) diffuse into lysosomes, become protonated (trapped), and inhibit phospholipase enzymes.

  • Prediction: Calculate the Lysosomotropism Index .

    • Rule of Thumb: If

      
       (approximate), risk is elevated.
      
    • Reference: See Ploemen et al.[6] for the specific pKa/ClogP thresholds [1].

Part 5: Integrated Experimental Protocol

To validate the in silico predictions, follow this standardized experimental workflow.

Step 1: Physicochemical Verification[4][5]
  • Assay: Potentiometric Titration (e.g., Sirius T3).

  • Objective: Determine exact pKa. If experimental pKa differs significantly from predicted, re-evaluate hERG/PLD risk.

Step 2: Metabolic Stability (Microsomal)
  • Protocol: Incubate

    
     compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min.
    
  • Analysis: LC-MS/MS to monitor parent depletion.

  • Metabolite ID: Use High-Resolution Mass Spectrometry (HRMS) to detect +16 Da (Hydroxylation/N-oxidation) or -14 Da (Demethylation) shifts.

Step 3: hERG Binding (Fluorescence Polarization)
  • Why: Faster and cheaper than Patch Clamp for early screening.

  • Protocol: Competitive displacement of a known high-affinity hERG ligand (e.g., E-4031) labeled with a fluorophore.

  • Threshold:

    
     triggers a mandatory Patch Clamp assay.
    
Step 4: Phospholipidosis (In Vitro)[4][5]
  • Cell Line: HepG2 or CHL cells.

  • Marker: NBD-PE (fluorescent phospholipid analog).

  • Protocol:

    • Incubate cells with compound (

      
      ) for 24h.
      
    • Add NBD-PE.

    • Measure accumulation of fluorescence in lysosomes using Flow Cytometry or High-Content Imaging.

  • Self-Validation: Include Amiodarone as a positive control (induces PLD) and Acetaminophen as a negative control.

Summary of Key Metrics
PropertyOptimal RangeCritical Threshold (Risk)
pKa (Basic N) 6.0 – 8.0> 8.5 (PLD risk)
LogD (pH 7.4) 1.5 – 3.5> 4.0 (Metabolic liability)
hERG IC50 > 30 µM< 10 µM
PLD Potential NegativePositive (Lamellar bodies)

References

  • Ploemen, J. P., et al. (2004). Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: A case study with structurally related piperazines. Experimental and Toxicologic Pathology, 55(5), 347-355. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Garrido, J. M., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112290. Link

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive ADMET profiling. Nucleic Acids Research, 49(W1), W5-W14. Link

  • Kruhlak, N. L., et al. (2008). Development of a Phospholipidosis Database and Predictive Quantitative Structure-Activity Relationship (QSAR) Models.[7] Toxicology Mechanisms and Methods, 18(2-3), 217–227. Link

Sources

Exploratory

Structure-activity relationship (SAR) of cyclohexylpiperazine derivatives

The following technical guide details the Structure-Activity Relationship (SAR) of cyclohexylpiperazine derivatives, designed for researchers in medicinal chemistry and pharmacology. From Sigma Receptor Modulators to Dop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of cyclohexylpiperazine derivatives, designed for researchers in medicinal chemistry and pharmacology.

From Sigma Receptor Modulators to Dopamine D3 Partial Agonists

Executive Summary

The cyclohexylpiperazine moiety represents a "privileged scaffold" in neuropsychiatric drug discovery. Its lipophilic cyclohexyl ring and basic piperazine core allow it to navigate the blood-brain barrier (BBB) while engaging multiple G-protein coupled receptors (GPCRs) and intracellular chaperones.

This guide dissects the SAR of this scaffold across two distinct structural classes:

  • Direct N-Cyclohexylpiperazines: High-affinity ligands for Sigma receptors (

    
    ) and opioids (e.g., PB28, MT-45).
    
  • Cyclohexylene-Linked Piperazines: Drivers of Dopamine D3 receptor selectivity (e.g., Cariprazine).

The Pharmacophore: Structural Logic

The biological activity of cyclohexylpiperazine derivatives hinges on the spatial arrangement of three key regions. Modifications in these zones dictate selectivity between Sigma-1 chaperones, Dopamine receptors, and Opioid targets.

Pharmacophore Visualization (Graphviz)

Pharmacophore cluster_SAR SAR Modulation Points Cyclohexyl Region A: Cyclohexyl Ring (Lipophilic Anchor) Piperazine Region B: Piperazine Core (Ionizable Cation) Cyclohexyl->Piperazine Direct N-attachment (Sigma/Opioid Profile) Linker Region C: Linker/Spacer (Distance & Flexibility) Cyclohexyl->Linker Trans-1,4-insertion (D3/D2 Profile) Aryl Region D: Distal Aryl Group (Selectivity Driver) Piperazine->Aryl N4-substitution Linker->Piperazine

Figure 1: The modular pharmacophore of cyclohexylpiperazine derivatives. The mode of cyclohexyl attachment (Region A) fundamentally shifts the target profile.

Detailed SAR Analysis

Region A: The Cyclohexyl Ring (The Lipophilic Anchor)

The cyclohexyl group provides bulk tolerance and hydrophobic interaction.

  • Direct Attachment (Sigma Ligands): In compounds like PB28 , the cyclohexyl ring fits into the hydrophobic pocket of the

    
     receptor. Replacing the cyclohexyl with a phenyl ring often retains affinity but alters efficacy (agonist vs. antagonist).
    
  • Stereochemistry (Opioids): In MT-45 , the cyclohexyl group is critical. Substitution with smaller alkyls (methyl, ethyl) abolishes opioid activity, while larger groups (cyclooctyl) maintain it but reduce metabolic stability.

  • Geometric Isomerism (Dopamine Ligands): For D3/D2 ligands like Cariprazine , the cyclohexyl ring acts as a spacer. The trans-1,4-cyclohexylene configuration is strictly required to orient the piperazine and the distal urea moiety into the secondary binding pocket (SBP) of the D3 receptor. The cis-isomer typically shows 10-100x lower affinity.

Region B: The Piperazine Core (The Basic Center)

The piperazine nitrogen atoms are the protonation sites at physiological pH.

  • Basicity: A protonated nitrogen (usually N4) is essential for forming a salt bridge with a conserved aspartate residue (e.g., Asp3.32 in D2/D3 receptors or Asp126 in

    
    ).
    
  • Rigidification: Constraining the piperazine (e.g., to a diazabicyclo[2.2.1]heptane) generally enhances selectivity but can reduce oral bioavailability due to increased polarity.

Region C & D: Linkers and Distal Aryl Groups
  • Sigma Selectivity: In the PB28 series, a propyl linker between the piperazine and a tetralin/naphthalene moiety is optimal. Shortening to ethyl or lengthening to butyl drastically reduces

    
     affinity.
    
  • D3 Selectivity: The distal group requires an electron-withdrawing or H-bond accepting motif (e.g., 2,3-dichlorophenyl or a urea) to interact with the extracellular loops of the GPCR.

Quantitative Data Summary

The following table contrasts the binding profiles of key reference compounds to illustrate the SAR divergence.

CompoundStructure ClassTargetKi (nM)Selectivity Note
PB28 N-Cyclohexylpiperazine

0.6840-fold selective vs

PB28 N-Cyclohexylpiperazine

0.38High affinity antagonist
Cariprazine trans-Cyclohexylene spacerD30.085~10-fold selective vs D2
Cariprazine trans-Cyclohexylene spacerD20.49Partial agonist
MT-45 N-Cyclohexylpiperazine

-Opioid
~100Agonist (Racemic)

Data Sources: Berardi et al. (2009), FDA Pharmacology Reviews.

Experimental Protocols

Protocol: Synthesis of N-Cyclohexylpiperazine (Reductive Amination)

Causality: Reductive amination is preferred over direct alkylation (using cyclohexyl bromide) to avoid over-alkylation (quaternary ammonium formation) and elimination side reactions.

Workflow Diagram:

Synthesis Start Start: 1-Boc-Piperazine + Cyclohexanone Step1 Step 1: Imine Formation (DCM, MgSO4, 2h) Start->Step1 Step2 Step 2: Reduction (NaBH(OAc)3, AcOH, 12h) Step1->Step2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Final Product: N-Cyclohexylpiperazine Step3->Final

Figure 2: Optimized reductive amination pathway for mono-N-alkylation.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1-Boc-piperazine (1.0 eq) and Cyclohexanone (1.1 eq) in Dichloromethane (DCM). Add anhydrous MgSO₄ to scavenge water. Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and catalytic Acetic Acid (AcOH). Note: STAB is milder than NaBH₄ and prevents reduction of the ketone before imine formation.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry organic layer over Na₂SO₄.[1]

  • Deprotection: Dissolve intermediate in DCM/TFA (1:1) or 4M HCl in Dioxane.[1] Stir for 1 hour. Evaporate solvent to yield the salt.

Protocol: Radioligand Binding Assay (D3 vs D2)

Self-Validating Step: Always run a saturation isotherm with a standard (e.g., [³H]-N-methylspiperone) to determine


 and 

for the specific cell batch before testing unknowns.
  • Membrane Prep: Use CHO cells stably expressing hD2L or hD3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation: Mix membrane (20 µg protein), radioligand ([³H]-N-methylspiperone, 0.2 nM), and test compound (10⁻¹⁰ to 10⁻⁵ M) in a 96-well plate.

  • Equilibrium: Incubate at 25°C for 90 minutes. Causality: D3 receptors have slow dissociation kinetics; insufficient time leads to underestimated affinity.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Mechanism of Action: Sigma-1 Translocation

Unlike GPCRs, the Sigma-1 receptor (


) acts as a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM).

SigmaMechanism Resting Resting State: Sigma-1 bound to BiP (GRP78) at ER Membrane Agonist Agonist Binding (e.g., (+)-Pentazocine) Resting->Agonist Trigger Antagonist Antagonist Binding (e.g., PB28, Cyclohexylpiperazines) Resting->Antagonist Trigger Dissociation Dissociation from BiP Agonist->Dissociation Stabilization Stabilization of BiP Complex Antagonist->Stabilization Chaperone Chaperone Activity: Translocation to Plasma Membrane Modulation of Ion Channels Dissociation->Chaperone Block Blockade: Inhibition of Ca2+ signaling Apoptosis induction (Cancer) Stabilization->Block

Figure 3: Divergent signaling pathways of Sigma-1 ligands. Cyclohexylpiperazines like PB28 often act as antagonists/inverse agonists.

References

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Medicinal Chemistry.

  • Kiss, B., et al. (2010). Cariprazine (RGH-188), a Dopamine D3 Receptor-Preferring, D3/D2 Dopamine Receptor Antagonist-Partial Agonist Antipsychotic Candidate. Journal of Pharmacology and Experimental Therapeutics.

  • Intagliata, S., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity.[2][3][4] Frontiers in Pharmacology.

  • Baumann, M.H., et al. (2020).[5] Pharmacological characterization of the novel synthetic opioid MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine). Journal of Pharmacology and Experimental Therapeutics.

  • BenchChem Protocols. (2025). Synthesis and SAR Studies of 1-(2-Cyclohexylethyl)piperazine Analogs.

Sources

Foundational

Physicochemical characterization of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one Introduction 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is a novel small molecule with pot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

Introduction

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is a novel small molecule with potential therapeutic applications. As a New Chemical Entity (NCE), a thorough and systematic physicochemical characterization is paramount. This process is not merely a data collection exercise; it is a foundational pillar of drug development. The data generated informs critical decisions in process chemistry, formulation development, and regulatory submissions, and provides the first insights into the molecule's potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[1] The presence of a flexible cyclohexyl group, a basic piperazine ring, and a reactive aminopropanone chain suggests a complex interplay of properties that must be rigorously evaluated.

This guide provides a comprehensive framework for the characterization of this molecule, structured not as a rigid protocol, but as a logical scientific investigation. We will explore the causality behind each analytical choice, presenting field-proven methodologies that ensure data integrity and reproducibility, in alignment with international regulatory standards such as the ICH Q6A guidelines for new drug substances.[2][3]

Overall Characterization Workflow

The characterization of an NCE follows a hierarchical progression. We must first unambiguously confirm the molecule's identity and structure before assessing its purity. Subsequently, its solid-state and other fundamental physicochemical properties are determined. This workflow ensures that each stage of analysis is built upon a solid foundation of confirmed data.

Physicochemical Characterization Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Solid-State & Thermal Properties cluster_3 Phase 4: Core Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC HPLC-UV (Purity, Impurity Profile) FTIR->HPLC Proceed if structure confirmed qNMR qNMR (Quantitative Purity) HPLC->qNMR DSC Differential Scanning Calorimetry (DSC) qNMR->DSC Proceed if purity ≥ 95% TGA Thermogravimetric Analysis (TGA) DSC->TGA XRPD X-Ray Powder Diffraction (Polymorphism) TGA->XRPD pKa pKa Determination XRPD->pKa Characterize confirmed solid form Solubility Aqueous Solubility (pH-dependent) pKa->Solubility LogP Lipophilicity (LogP/D) Solubility->LogP

Figure 1: A logical workflow for the comprehensive physicochemical characterization of a new chemical entity.

Part 1: Identity and Structural Confirmation

The first principle of characterization is to confirm that the synthesized molecule is indeed 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one. A combination of spectroscopic techniques is employed to build an irrefutable case for the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic compounds in solution.[4] It provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

  • Causality: For this specific molecule, ¹H NMR will confirm the presence and integration of protons on the cyclohexyl ring, the piperazine core, and the aminopropanone chain. ¹³C NMR will identify all unique carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively assign these signals and confirm the connectivity between the different structural fragments.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[5][6] The choice of solvent is critical to ensure complete dissolution without signal overlap.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).[4][7]

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio, especially for ¹³C NMR.

  • Data Analysis: Process the spectra and integrate the ¹H signals. Assign all proton and carbon signals to the expected structure.

High-Resolution Mass Spectrometry (HRMS)

While NMR confirms the structure, HRMS provides an exact molecular weight, which in turn yields the elemental composition. This is a crucial, orthogonal confirmation of identity.

  • Causality: Electrospray Ionization (ESI) is the preferred technique for this molecule due to the presence of basic nitrogen atoms that are easily protonated to form [M+H]⁺ ions. Time-of-Flight (TOF) or Orbitrap analyzers provide the high mass accuracy (typically <5 ppm) needed to distinguish the target elemental formula from other possibilities.[8]

Experimental Protocol: LC-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like acetonitrile or methanol with 0.1% formic acid to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode, ensuring the instrument is properly calibrated across the desired mass range.[8]

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical value for C₁₃H₂₅N₃O.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[9] It is a rapid and effective way to confirm the presence of key structural motifs.

  • Causality: For this molecule, FTIR is used to confirm the presence of the secondary amine (N-H stretch), the ketone (C=O stretch), and C-H bonds of the aliphatic (cyclohexyl) and alkyl chains. The absence of unexpected peaks also provides evidence of purity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.[10]

  • Data Analysis: Identify characteristic absorption bands and match them to the expected functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
Amine (N-H Stretch)3300 - 3500 (broad)
Ketone (C=O Stretch)1700 - 1725 (strong)
Aliphatic C-H Stretch2850 - 2960
C-N Stretch1020 - 1250

Part 2: Purity Assessment

Once identity is confirmed, the purity of the bulk substance must be determined. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry.[11]

Purity by HPLC-UV

A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its process impurities and degradation products.[12] Developing such a method is critical for quality control and stability testing.

  • Causality: Reversed-phase HPLC (RP-HPLC) is the logical starting point, as the molecule has both non-polar (cyclohexyl) and polar (amine, ketone) features. A C18 column provides a versatile stationary phase for retaining and separating the API from potentially more or less polar impurities.[13] UV detection is suitable as the ketone functional group contains a chromophore.

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • The acidic modifier is crucial for good peak shape by keeping the basic nitrogens consistently protonated.

  • Gradient Elution: Develop a gradient method to ensure elution of all components. A typical starting gradient would be 5% to 95% B over 20 minutes.[13]

  • System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector; start with ~220 nm.

  • Data Analysis: Calculate the purity by area percent, assuming all components have a similar response factor.

ParameterValue
Purity (Area %)> 99.5%
Largest Impurity< 0.10%
Total Impurities< 0.50%

Part 3: Solid-State and Thermal Characterization

The solid-state properties of an API profoundly impact its stability, dissolution rate, and manufacturability.[14] Thermal analysis techniques are key to understanding this behavior.[15]

Thermal_Analysis_Workflow start API Sample dsc_node DSC Analysis start->dsc_node tga_node TGA Analysis start->tga_node dsc_out Melting Point (Tm) Glass Transition (Tg) Crystallinity Events dsc_node->dsc_out tga_out Decomposition Temp (Td) Residual Solvents Hydrate Analysis tga_node->tga_out interpretation Combined Interpretation (e.g., Melting with or without decomposition) dsc_out->interpretation tga_out->interpretation

Figure 2: Complementary workflow of DSC and TGA for thermal characterization.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions like melting, crystallization, and glass transitions.[16][17]

  • Causality: Determining the melting point (Tm) is a fundamental indicator of purity and solid form. A sharp melting endotherm suggests a highly crystalline, pure material, while a broad peak could indicate impurities or an amorphous nature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of volatile components like solvents or water.[18][19]

  • Causality: It is crucial to know if the molecule decomposes upon melting. TGA provides this information. A mass loss observed at the same temperature as the DSC endotherm indicates decomposition, whereas a stable baseline in the TGA confirms a true melt.

Experimental Protocol: DSC & TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a platinum TGA pan.

  • DSC Method: Heat the sample under a nitrogen purge from ambient temperature to a point well past the melt (e.g., 25 °C to 250 °C) at a rate of 10 °C/min.

  • TGA Method: Heat the sample under a nitrogen purge from ambient temperature to a high temperature (e.g., 25 °C to 500 °C) at a rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermograms to determine the onset temperature and peak maximum of the melting endotherm (DSC) and the onset of any significant mass loss (TGA).

Hypothetical Thermal Analysis Data

ParameterTechniqueResultInterpretation
Melting Point (Tm)DSC185.4 °C (sharp endotherm)Crystalline solid with high purity.
Decomposition (Td)TGAOnset at 220.1 °CThe compound melts before it decomposes.
Residual VolatilesTGA< 0.1% mass loss below 100°CSample is free of significant solvent/water.

Part 4: Core Physicochemical Properties

These properties are fundamental to a drug's behavior in biological systems and are critical inputs for formulation design.

Ionization Constant (pKa)

The pKa dictates the extent of ionization of a molecule at a given pH.[20] This property profoundly influences solubility, permeability, and receptor binding.[1][21]

  • Causality: The molecule has two basic nitrogen centers: the secondary amine in the piperazine ring and the primary amine in the side chain. Determining their respective pKa values is essential. Potentiometric titration is a robust method for this measurement.

Aqueous Solubility

Solubility is a key determinant of oral absorption. Poor aqueous solubility is a major hurdle in drug development.[22][23]

  • Causality: Due to the basic nature of the molecule, its solubility is expected to be highly pH-dependent, with higher solubility at lower pH where the molecule is protonated and charged. A shake-flask method at various pH values is the standard approach to build a pH-solubility profile.

Experimental Protocol: pKa and Solubility

  • pKa by Titration: Dissolve a known amount of the compound in water (with co-solvent if needed). Titrate with a standardized acid (e.g., 0.1 M HCl) while monitoring the pH. The pKa values are determined from the inflection points of the titration curve.

  • Solubility by Shake-Flask: Prepare saturated solutions of the compound in a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4). Shake the slurries at a controlled temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

  • Quantification: Filter the samples and quantify the concentration of the dissolved compound in the supernatant by HPLC-UV.

Hypothetical Physicochemical Properties

ParameterMethodResultImplication
pKa1 (piperazine)Potentiometric Titration~8.5Largely ionized in the stomach (pH 1-2).
pKa2 (primary amine)Potentiometric Titration~9.8Largely ionized in the small intestine (pH 6-7.4).
Solubility at pH 2.0Shake-Flask HPLC> 20 mg/mLHigh solubility in gastric fluid.
Solubility at pH 7.4Shake-Flask HPLC0.5 mg/mLLower solubility at physiological pH; may require formulation enhancement.

Conclusion

This technical guide outlines a systematic and scientifically-grounded approach to the physicochemical characterization of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one. By combining spectroscopic, chromatographic, and thermal analysis techniques, a comprehensive data package can be generated. This information is not merely descriptive but predictive, allowing researchers and drug development professionals to make informed decisions regarding the compound's future as a potential therapeutic agent. The established identity, high purity, crystalline nature, and defined physicochemical properties serve as the essential starting point for all subsequent preclinical and clinical development.

References

  • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Korfmacher, W. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. International Council for Harmonisation. [Link]

  • Google Patents. (2006). WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases.
  • Kumar, A., & Sharma, A. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Pandit, C. R., et al. (2013). Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Unknown. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Bruker. Quantitative NMR Spectroscopy. [Link]

  • ICH. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. National Institute of Environmental Health Sciences. [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • University of Wisconsin-Madison. Fourier Transform Infrared Spectroscopy. [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Sharma, G., & Kumar, A. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules. [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]

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  • Tecan. (2022). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

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  • XRF Scientific. (2023). What's the difference between DSC and TGA analysis?. [Link]

  • Popović-Bijelić, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

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Exploratory

The Piperazine Privileged Structure: A Blueprint for Kinase Inhibitor Discovery

[1] Executive Summary The piperazine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space.[1] Its ubiquity in approved drugs (e.g., Imatinib, Palbociclib, Bo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The piperazine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space.[1] Its ubiquity in approved drugs (e.g., Imatinib, Palbociclib, Bosutinib) is not accidental but a result of its unique physicochemical properties. This guide dissects the technical rationale for deploying piperazine moieties, detailing the synthetic routes for their incorporation and the rigorous assay cascades required to validate their biological activity.

Part 1: Structural Rationale & Design Logic

The "Solubilizing Tail" Hypothesis

In kinase inhibitor design, the ATP-binding pocket is hydrophobic, often requiring a flat, heteroaromatic core (the "hinge binder"). However, these cores suffer from poor aqueous solubility. The piperazine ring solves this by extending into the solvent-exposed region.

Key Physicochemical Advantages:

  • Solubility: The secondary or tertiary amines can be protonated at physiological pH, drastically improving solubility.

  • Vector Control: The chair conformation of piperazine provides a rigid, defined vector to exit the ATP pocket, preventing "floppy" binding modes that reduce entropy.

  • Interaction Potential: The nitrogen atoms serve as hydrogen bond acceptors/donors, often interacting with residues like Asp or Glu at the pocket's rim.

Visualization: The Pharmacophore Strategy

The following diagram illustrates the standard "Type I" kinase inhibitor binding mode utilizing a piperazine tail.

PiperazineBindingMode cluster_pocket ATP Binding Pocket (Hydrophobic) cluster_solvent Solvent Front (Hydrophilic) Hinge Hinge Binder (Heterocycle) Core Scaffold Core (e.g., Pyrimidine) Hinge->Core H-Bonds Linker Piperazine Ring (Rigid Spacer) Core->Linker C-N Bond Tail Solubilizing Group (Solvent Exposed) Linker->Tail Vector Exit

Figure 1: Pharmacophore model showing the piperazine ring bridging the hydrophobic ATP pocket and the hydrophilic solvent front.

Part 2: Synthetic Chemistry – The C-N Bond Formation[2]

Incorporating a piperazine ring onto a heteroaromatic core (e.g., a chloropyrimidine or quinoline) is the critical synthetic step. Two primary methodologies dominate: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .

Method A: SNAr (Nucleophilic Aromatic Substitution)[3]
  • Applicability: Electron-deficient cores (e.g., 2-chloropyrimidine, 4-chloroquinazoline).

  • Mechanism: Addition-elimination.

  • Expert Insight: While simple, this method often fails with electron-rich or sterically hindered cores.

Method B: Buchwald-Hartwig Amination (Palladium-Catalyzed)
  • Applicability: Unactivated aryl halides or when SNAr fails.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle.

  • Critical Parameters: Ligand selection is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos , RuPhos ) are required to facilitate the reductive elimination step involving the secondary amine of the piperazine.

Validated Synthetic Protocol (Buchwald-Hartwig)

Reagents:

  • Aryl Halide (1.0 eq)

  • N-Boc-Piperazine (1.2 eq)

  • Pd(OAc)₂ (5 mol%)

  • BINAP or XPhos (10 mol%)

  • Cs₂CO₃ (2.0 eq)

  • Dioxane or Toluene (Anhydrous)

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl halide, piperazine derivative, base (Cs₂CO₃), and catalyst/ligand system. Evacuate and backfill with Argon 3x. Why: Oxygen poisons Pd(0) species.

  • Solvation: Add anhydrous dioxane via syringe.

  • Activation: Heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

SyntheticRoute Start Aryl Halide Core (Electron Neutral/Rich) Intermediate Oxidative Addition Pd-Complex Start->Intermediate + Pd(0) Reagents Reagents: Pd(OAc)2, XPhos Cs2CO3, Dioxane Reagents->Intermediate Product Piperazine-Linked Kinase Inhibitor Intermediate->Product + Piperazine / Heat

Figure 2: Simplified Buchwald-Hartwig cross-coupling workflow for attaching piperazine scaffolds.

Part 3: Biochemical Validation (ADP-Glo™ Assay)

Once synthesized, the compound must be tested against the target kinase. The ADP-Glo™ Kinase Assay (Promega) is the industry standard due to its high Z' factor and resistance to fluorescent interference.

Mechanism

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[2] It is a coupled luminescent assay:

  • Kinase Reaction: ATP → ADP + Phosphorylated Substrate.

  • Depletion: Unused ATP is digested.

  • Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction.[2][3]

Detailed Protocol

Materials:

  • Kinase Buffer (optimized for specific target, e.g., 50mM Tris pH 7.5, 10mM MgCl₂, 0.1mg/ml BSA, 1mM DTT).

  • Ultra-Pure ATP (Promega).[4]

  • Substrate (Peptide or Protein).[5][6]

Workflow:

  • Compound Preparation: Prepare 3x serial dilutions of the inhibitor in 100% DMSO. Dilute into Kinase Buffer (final DMSO < 1%).

  • Enzyme Reaction (5 µL):

    • Add 2 µL of Inhibitor to a 384-well white low-volume plate.

    • Add 2 µL of Kinase Enzyme. Incubate 10 min (Pre-incubation allows "Type II" slow-off inhibitors to bind).

    • Add 1 µL of ATP/Substrate mix to start reaction.

    • Incubate for 60 min at RT.

  • ADP-Glo Reagent (5 µL): Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP.[3] Incubate 40 min.

  • Detection Reagent (10 µL): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Convert RLU to % Inhibition using controls:



  • Max signal: Enzyme + Substrate + DMSO (No inhibitor).

  • Min signal: No Enzyme (Background).

Part 4: Cellular Target Engagement (Western Blot)

Biochemical potency (IC50) does not guarantee cellular activity. Membrane permeability and metabolic stability are variables. A Western Blot assessing the phosphorylation status of a downstream substrate is the definitive proof of target engagement.

Critical Protocol: Phospho-Protein Detection

Expert Tip: Phosphorylation is reversible. The moment cells are lysed, phosphatases will strip your signal. Speed and inhibitors are critical.

Step-by-Step:

  • Treatment: Treat cells (e.g., A549, MCF-7) with inhibitor for 2–6 hours.

  • Lysis (The Critical Step):

    • Wash cells with ice-cold PBS.

    • Lyse immediately on ice using RIPA buffer supplemented with Protease Inhibitors (Roche cOmplete) AND Phosphatase Inhibitors (Sodium Orthovanadate + NaF).

    • Why: Sodium Orthovanadate inhibits tyrosine phosphatases; NaF inhibits serine/threonine phosphatases.

  • Normalization: Quantify protein using BCA assay. Load equal amounts (20–40 µg) per lane.

  • Separation: SDS-PAGE (4–12% Gradient Gel).

  • Transfer: Transfer to PVDF membrane (0.45 µm).

  • Blocking: Block with 5% BSA in TBST for 1 hr.

    • Warning: Do NOT use Non-Fat Dry Milk for phospho-antibodies. Milk contains casein (a phospho-protein) which causes high background.

  • Primary Antibody: Incubate overnight at 4°C with specific phospho-antibody (e.g., p-ERK, p-AKT).

  • Detection: HRP-conjugated secondary antibody + ECL substrate.

Data Interpretation Table
ObservationInterpretationAction
High Biochem Potency / Low Cell Potency Poor Permeability or EffluxCheck LogP; Optimize Piperazine tail (remove H-bond donors).
High Cell Potency / Low Biochem Potency Off-target toxicity or Metabolite activityRun Kinome Scan (Selectivity).
Loss of Total Protein Signal Cytotoxicity (Cell death)Run CellTiter-Glo (Viability) to distinguish apoptosis from inhibition.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). Molecules. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Current Pharmaceutical Design. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one: An In-Depth Technical Guide

Introduction: The Significance of the Aminopropanone Scaffold The 3-amino-1-(piperazin-1-yl)propan-1-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Aminopropanone Scaffold

The 3-amino-1-(piperazin-1-yl)propan-1-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. The incorporation of a cyclohexyl group on the piperazine ring imparts specific lipophilic characteristics that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, a valuable building block for drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the underlying chemical logic and safety considerations.

Strategic Overview of the Synthesis

The synthesis of the target compound is achieved through a robust and reliable three-step sequence. This strategy was designed for its efficiency and the relative ease of purification of the intermediates. The overall synthetic pathway is depicted below:

Synthetic_Pathway 1-Cyclohexylpiperazine 1-Cyclohexylpiperazine Step1_Acylation Step 1: Acylation 1-Cyclohexylpiperazine->Step1_Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Step1_Acylation Intermediate_1 3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one Step1_Acylation->Intermediate_1 Et3N, DCM, 0 °C to rt Step2_Azidation Step 2: Azidation Intermediate_1->Step2_Azidation Sodium_azide Sodium_azide Sodium_azide->Step2_Azidation Intermediate_2 3-Azido-1-(4-cyclohexylpiperazin-1-yl)propan-1-one Step2_Azidation->Intermediate_2 DMF, 60 °C Step3_Reduction Step 3: Staudinger Reduction Intermediate_2->Step3_Reduction Final_Product 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one Step3_Reduction->Final_Product 1. PPh3, THF 2. H2O

Caption: Overall synthetic route for 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one.

Materials and Reagents

Ensure all reagents are of appropriate purity for chemical synthesis and are handled in accordance with their respective Safety Data Sheets (SDS).

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Suggestion
1-Cyclohexylpiperazine17766-28-8C₁₀H₂₀N₂168.28Sigma-Aldrich, TCI
3-Chloropropionyl chloride625-36-5C₃H₄Cl₂O126.97Alfa Aesar, TCI
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Fisher Scientific
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93VWR
Sodium azide (NaN₃)26628-22-8N₃Na65.01Sigma-Aldrich
Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Fisher Scientific
Triphenylphosphine (PPh₃)603-35-0C₁₈H₁₅P262.29Acros Organics
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11VWR
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11VWR
Hexanes110-54-3C₆H₁₄86.18VWR
Saturated aq. NaHCO₃N/AN/AN/ALab-prepared
BrineN/AN/AN/ALab-prepared
Anhydrous MgSO₄7487-88-9MgSO₄120.37Fisher Scientific

Experimental Protocols

Step 1: Synthesis of 3-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (Intermediate 1)

This initial step involves the acylation of 1-cyclohexylpiperazine with 3-chloropropionyl chloride. Triethylamine is utilized as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Step1_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_A Dissolve 1-cyclohexylpiperazine and Et3N in DCM Cool Cool Reactant A to 0 °C Reactant_A->Cool Reactant_B Prepare solution of 3-chloropropionyl chloride in DCM Addition Add Reactant B dropwise Reactant_B->Addition Cool->Addition Warm Warm to room temperature and stir for 12 h Addition->Warm Quench Quench with water Warm->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer with aq. NaHCO3 and brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the acylation of 1-cyclohexylpiperazine.

Procedure:

  • To a stirred solution of 1-cyclohexylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of piperazine) at 0 °C under a nitrogen atmosphere, add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one as a pale yellow oil.

Step 2: Synthesis of 3-Azido-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (Intermediate 2)

This step involves a nucleophilic substitution of the chloride with an azide ion.[1] Sodium azide is a potent nucleophile for this transformation. Extreme caution must be exercised when handling sodium azide as it is highly toxic and can form explosive compounds. [2][3][4]

Procedure:

  • To a solution of 3-chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-azido-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, which can often be used in the next step without further purification.

Step 3: Synthesis of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (Final Product)

The final step is the reduction of the azide to the primary amine. The Staudinger reduction is a mild and efficient method that avoids the use of metal hydrides or catalytic hydrogenation, which can sometimes lead to side reactions.[5][6] The reaction proceeds via an iminophosphorane intermediate which is subsequently hydrolyzed to the amine.[7]

Procedure:

  • To a solution of 3-azido-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (1.0 eq) in tetrahydrofuran (THF, 15 mL/mmol), add triphenylphosphine (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours, during which time nitrogen gas will evolve.

  • Add water (5 eq) to the reaction mixture and stir at room temperature for an additional 8 hours to hydrolyze the iminophosphorane.

  • Remove the THF under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with 1 M HCl.

  • Basify the aqueous layer with 2 M NaOH to a pH of ~12 and extract with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one.

Physicochemical and Characterization Data (Predicted)

PropertyPredicted Value / Expected Data
Molecular Formula C₁₃H₂₅N₃O
Molecular Weight 239.36 g/mol
Appearance Pale yellow oil or low melting solid
¹H NMR (CDCl₃, 400 MHz) δ ppm: 0.9-1.9 (m, 10H, cyclohexyl-H), 2.2-2.6 (m, 9H, piperazine-H and cyclohexyl-CH), 2.7-2.9 (t, 2H, -CH₂-NH₂), 3.4-3.7 (t, 2H, -CO-CH₂-), 1.5-2.0 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 101 MHz) δ ppm: 25.9, 26.3, 30.1, 40.8, 45.2, 50.1, 53.6, 62.8, 171.5
Mass Spec (ESI+) m/z: 240.2 [M+H]⁺

Safety and Handling Precautions

  • 3-Chloropropionyl chloride is corrosive, a lachrymator, and reacts violently with water.[9][10][11][12][13] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium azide is highly toxic and can form explosive heavy metal azides.[2][3][4][14] Avoid contact with metals, acids, and heat. All manipulations should be performed in a fume hood, and non-metal spatulas should be used.

  • The Staudinger reaction produces nitrogen gas, which should be safely vented.

  • Standard laboratory safety practices should be followed throughout the synthesis, including the use of a fume hood and appropriate PPE.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable chemical intermediate for application in drug discovery and development programs. The provided rationale for each step aims to empower the user with a deeper understanding of the chemical transformations involved.

References

  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of California, Berkeley.
  • SAFETY DATA SHEET - 3-Chloropropionyl chloride. Fisher Scientific.
  • 3-Amino-1-cyclohexylhexan-1-one. PubChem.
  • Staudinger reaction. Wikipedia.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • 1-Cyclohexylpiperazine. PubChem.
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules.
  • 1-Cyclohexylpiperazine. ChemicalBook.
  • 3-Chloro Propionyl Chloride CAS No 625-36-5 MATERIAL SAFETY D
  • 3-Chloropropionyl Chloride. Synlett.
  • The Staudinger Reduction of an Azide to an Amine (Staudinger Lig
  • Azide Ion: Structure, Properties, and Substitution Reactions. Master Organic Chemistry.
  • Sodium Azide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Staudinger Reduction. Alfa Chemistry.

Sources

Application

Application Notes and Protocols: In Vitro Profiling of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

Introduction 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is a novel small molecule featuring a cyclohexylpiperazine moiety linked to an aminopropanone backbone. The piperazine scaffold is a well-established pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is a novel small molecule featuring a cyclohexylpiperazine moiety linked to an aminopropanone backbone. The piperazine scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs and investigational compounds, known to interact with a wide array of biological targets.[1][2] The structural alerts within this particular molecule, including the basic nitrogen atoms of the piperazine ring and the aminopropanone chain, suggest potential interactions with targets such as G-protein coupled receptors (GPCRs), ion channels, and kinases.

This document provides a comprehensive guide for the in vitro characterization of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one. The protocols detailed herein are designed to enable researchers to assess its cytotoxic effects, evaluate its potential as a kinase inhibitor, and determine its binding affinity for the Sigma-1 receptor, a target implicated in various neurological disorders.[3] The causality-driven experimental designs and self-validating protocols are intended to ensure robust and reproducible data generation for drug discovery and development professionals.

Physicochemical Properties (Predicted)

A preliminary in silico assessment of the compound's properties provides a foundation for experimental design, such as solvent selection and concentration range determination.

PropertyPredicted ValueSource
Molecular FormulaC₁₃H₂₅N₃O-
Molecular Weight239.36 g/mol -
pKa (most basic)~9.5 (piperazine nitrogen)Inferred from similar structures
LogP~2.8Inferred from similar structures
SolubilitySoluble in DMSO and MethanolInferred from similar structures

I. Preliminary Cytotoxicity Assessment: MTT Assay

Before investigating specific molecular targets, it is crucial to determine the compound's general effect on cell viability. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_culture 1. Culture Cells (e.g., HEK293, HeLa) cell_seeding 2. Seed Cells in 96-well plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Test Compound treatment 4. Treat Cells with Compound Dilutions compound_prep->treatment incubation 5. Incubate for 24-72h treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_incubation 7. Incubate to allow formazan formation mtt_add->formazan_incubation solubilization 8. Solubilize Formazan (e.g., with DMSO) formazan_incubation->solubilization readout 9. Measure Absorbance at 570 nm solubilization->readout data_analysis 10. Calculate % Viability and Determine IC50 readout->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical starting concentration range would be from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

II. Kinase Inhibition Profiling: ADP-Glo™ Kinase Assay

The aminopropanone structure can be found in some kinase inhibitors. Therefore, assessing the compound's activity against a panel of kinases is a logical step. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Principle

This assay is a two-step process. First, the kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, and this new ATP is used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, and therefore to kinase activity.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADPGlo_Workflow cluster_prep Reaction Setup cluster_kinase_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis reagents 1. Prepare Kinase, Substrate, ATP, and Compound Dilutions reaction_mix 2. Combine Reagents in 384-well plate reagents->reaction_mix incubation 3. Incubate at Room Temp to allow kinase reaction reaction_mix->incubation adp_glo_reagent 4. Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) incubation->adp_glo_reagent detection_reagent 5. Add Kinase Detection Reagent (converts ADP to ATP, generates light) adp_glo_reagent->detection_reagent readout 6. Measure Luminescence detection_reagent->readout data_analysis 7. Calculate % Inhibition and Determine IC50 readout->data_analysis

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Kinase of interest (e.g., a panel of representative kinases)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare the kinase, substrate, and ATP at 2x the final desired concentration in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 2x compound dilution to the wells.

    • Add 2.5 µL of the 2x kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2x ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Readout: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

III. Target Engagement: Sigma-1 Receptor Radioligand Binding Assay

The piperazine moiety is a common feature in ligands for the Sigma-1 receptor (S1R), an intracellular chaperone protein.[3] A radioligand binding assay is the gold standard for determining the affinity of a compound for a receptor.

Principle

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., -pentazocine) for binding to the S1R in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis mem_prep 1. Prepare Membranes (from S1R-expressing cells) reagent_prep 2. Prepare Compound Dilutions and Radioligand Solution incubation 3. Incubate Membranes, Radioligand, and Test Compound reagent_prep->incubation filtration 4. Rapid Filtration to separate bound from free radioligand incubation->filtration washing 5. Wash Filters filtration->washing counting 6. Measure Radioactivity (Scintillation Counting) washing->counting data_analysis 7. Calculate % Displacement and Determine Ki counting->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol: S1R Radioligand Binding Assay

Materials:

  • Membrane preparation from cells overexpressing human S1R

  • -pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • GF/B filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the binding buffer, serial dilutions of the test compound, and a fixed concentration of -pentazocine (typically at its K_d value).

  • Controls:

    • Total Binding: Contains buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Contains buffer, radioligand, membrane preparation, and a high concentration of an unlabeled S1R ligand (e.g., 10 µM haloperidol).

  • Initiate Binding: Add the S1R membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 25°C).

  • Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer.

  • Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Determine the percentage of specific binding inhibited by the test compound at each concentration.

    • Calculate the IC₅₀ from the dose-response curve and then determine the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

The in vitro assays outlined in this document provide a robust framework for the initial characterization of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one. By systematically evaluating its cytotoxicity, kinase inhibitory potential, and affinity for the Sigma-1 receptor, researchers can gain critical insights into its biological activity and therapeutic potential. The data generated from these protocols will be instrumental in guiding further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models.

References

  • Iqbal, H., et al. (2021). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PLoS ONE, 16(8), e0255283. Available at: [Link].

  • Çalışkan, B., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4285. Available at: [Link].

  • Pankiv, D. V., et al. (2024). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 29(4), 896. Available at: [Link].

  • PubChem. 3-Amino-1-cyclohexylhexan-1-one. Available at: [Link].

  • Google Patents. WO2018216823A1 - Alpha-amino amide derivatives.
  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link].

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link].

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available at: [Link].

  • PubChem. 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol. Available at: [Link].

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(4), 295-305. Available at: [Link].

  • Singh, M., Jadhav, H. R., & Kumar, A. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(8), 866-874. Available at: [Link].

  • ResearchGate. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link].

  • Amato, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. Available at: [Link].

Sources

Method

Application Note: Cell-Based Assays for Novel Anticancer Agents

From High-Throughput Screening to Physiological Relevance Executive Summary & Strategic Workflow The attrition rate in oncology drug development remains high, often due to the disconnect between preclinical models and cl...

Author: BenchChem Technical Support Team. Date: February 2026

From High-Throughput Screening to Physiological Relevance

Executive Summary & Strategic Workflow

The attrition rate in oncology drug development remains high, often due to the disconnect between preclinical models and clinical reality. This guide moves beyond basic "live/dead" counting.[1] It outlines a tiered screening cascade designed to rigorously validate novel anticancer agents.

We prioritize ATP-based luminescence for primary screening (replacing the older MTT/SRB standards due to higher sensitivity and HTS compatibility), followed by Flow Cytometry for mechanistic validation, and finally 3D Spheroid culture to mimic tumor microenvironments.

Screening Cascade Logic

ScreeningCascade Compound Novel Compound Library Primary Primary Screen (2D) Assay: ATP Quantitation (CellTiter-Glo) Compound->Primary HitSelect Hit Selection (IC50 < Threshold) Primary->HitSelect Calculate Z-Factor HitSelect->Primary Optimize Secondary Secondary Screen (MoA) Assay: Annexin V / PI (Apoptosis vs. Necrosis) HitSelect->Secondary Valid Hits Tertiary Tertiary Screen (3D) Assay: Spheroid Penetration (ULA Microplates) Secondary->Tertiary Confirmed Apoptotic Lead Lead Candidate Validation Tertiary->Lead

Figure 1: The tiered screening workflow ensures only robust candidates progress to complex, expensive 3D models.

Module A: Primary Screening via ATP Quantitation

Objective: Determine cell viability by quantifying ATP, a direct marker of metabolically active cells.[2][3][4] Why this method? Unlike MTT/MTS (which rely on enzymatic conversion and can be affected by metabolic inhibitors) or SRB (which stains protein), ATP bioluminescence is the current standard for High-Throughput Screening (HTS), including the modernized NCI-60 HTS384 panel [1]. It offers the highest sensitivity and a simple "add-mix-measure" workflow.

The Mechanism

The assay utilizes a thermostable luciferase (Ultra-Glo™) to catalyze the mono-oxygenation of luciferin in the presence of Mg²⁺, molecular oxygen, and ATP.

ATP_Reaction ATP ATP (From Cell) Complex Luciferase-Luciferin-AMP Intermediate ATP->Complex Mg2+ Luciferin Luciferin Luciferin->Complex Mg2+ O2 O2 O2->Complex Mg2+ Light Light (560nm) Complex->Light Oxyluciferin Oxyluciferin Complex->Oxyluciferin

Figure 2: The bioluminescent reaction. Signal intensity is linearly proportional to ATP concentration and cell number.

Protocol: 96-Well ATP Viability Assay

Reagents: CellTiter-Glo® 2.0 (Promega) or equivalent. Controls:

  • Negative (Vehicle): Cells + 0.1% DMSO (Max Signal).

  • Positive (Death):[1] Cells + 10 µM Staurosporine (Min Signal).

  • Blank: Media only (No cells).

Step-by-Step:

  • Seeding: Plate 3,000–5,000 cells/well in 100 µL media in opaque-walled white plates (critical to prevent signal crosstalk).

  • Attachment: Incubate 24 hours at 37°C/5% CO₂.

  • Treatment: Add 10 µL of 10X compound stocks. Ensure final DMSO concentration is <0.5%.

  • Exposure: Incubate for 48–72 hours.

  • Equilibration: Remove plates from incubator and equilibrate to Room Temperature (RT) for 30 mins. Note: This prevents temperature gradients from causing "edge effects" in luminescence.

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo reagent (1:1 ratio with media).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read: Measure total luminescence (integration time: 0.5–1.0 sec) on a multimode plate reader.

Module B: Mechanism of Action (Apoptosis vs. Necrosis)

Objective: Distinguish whether the agent causes programmed cell death (apoptosis) or uncontrolled rupture (necrosis).[5] Why this method? The Annexin V / Propidium Iodide (PI) assay is the "gold standard" for this differentiation.

  • Annexin V: Binds Phosphatidylserine (PS), which flips from the inner to the outer membrane leaflet during early apoptosis.[1][5]

  • PI: A DNA intercalating dye that is excluded by viable cells but enters cells with compromised membranes (late apoptosis/necrosis).[1]

Protocol: Flow Cytometry Staining

Reagents: Annexin V-FITC, Propidium Iodide (PI), Annexin Binding Buffer (containing Ca²⁺).

Step-by-Step:

  • Harvest: Collect cells (including floating cells!) and wash 1x with cold PBS.

  • Resuspend: Resuspend 1x10⁵ cells in 100 µL of 1X Binding Buffer . Critical: Do not use PBS; Annexin V binding is Ca²⁺ dependent.[1]

  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 minutes at RT in the dark.

  • Dilute: Add 400 µL of 1X Binding Buffer.

  • Analyze: Run on flow cytometer within 1 hour.

Data Interpretation Logic

Figure 3: Quadrant logic for Flow Cytometry analysis. An effective anticancer agent should enrich Q4 and Q2 over time.

Module C: Physiological Relevance (3D Spheroids)

Objective: Assess drug efficacy in a model that mimics tumor architecture, including hypoxia and drug penetration barriers. Why this method? 2D monolayers often overestimate drug potency because all cells are exposed to the compound. 3D spheroids develop a "necrotic core" and a "proliferating rim," mimicking solid tumors [2].

Protocol: Scaffold-Free Formation (ULA Plates)

Reagents: Ultra-Low Attachment (ULA) 96-well U-bottom plates (e.g., Corning or Thermo Nunclon Sphera).

Step-by-Step:

  • Preparation: Pre-warm media. Do not add antifungals if possible.

  • Seeding: Seed 1,000–5,000 cells/well.

    • Optimization: Perform a cell density titration.[6] You want a single, tight sphere, not loose aggregates.

  • Aggregation: Centrifuge the plate at 200 x g for 3 minutes. Note: This "spin-pulse" forces cells together and accelerates uniform spheroid formation.

  • Maturation: Incubate for 72–96 hours. Monitor via microscopy until a compact rim forms.

  • Treatment: Add compound (concentrated 10X) gently to avoid disrupting the spheroid.

  • Readout:

    • Morphology: Image daily to track diameter reduction.

    • Viability: Use CellTiter-Glo 3D (specifically formulated with stronger lytic agents to penetrate the spheroid core). Shake for 5 minutes (longer than 2D) to ensure total lysis.

Data Quality & Statistical Validation

For any high-throughput screen, you must calculate the Z-Factor (Z') to validate assay quality before trusting the data [3].

Formula:



Where:

  • 
     = Standard Deviation of Positive and Negative controls.[7]
    
  • 
     = Mean of Positive and Negative controls.
    

Interpretation Table:

Z-Factor ValueInterpretationAction
1.0 Ideal (Theoretical)N/A
0.5 – 1.0 Excellent AssayProceed to Screening
0.0 – 0.5 Marginal AssayOptimization Required
< 0.0 Failed AssayDo not use for screening
References
  • NCI-60 Screening Methodology. National Cancer Institute.[8] Developmental Therapeutics Program.[8] Available at: [Link] (Accessed 2026).

  • Corning Protocol. Spheroid Formation and Culture in Ultra-Low Attachment Plates. Available at: [Link]

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[9][10] Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

Sources

Application

Advanced Application Note: Utilization of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one in Kinase Inhibitor Design &amp; Screening

Executive Summary & Scientific Rationale This Application Note details the strategic deployment of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (hereafter referred to as ACP-1 ) within kinase inhibitor discovery pi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the strategic deployment of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (hereafter referred to as ACP-1 ) within kinase inhibitor discovery pipelines.

While not a potent ATP-competitive inhibitor in its native form, ACP-1 represents a "privileged structure" in medicinal chemistry—a solvent-exposed tail fragment . Its structural anatomy combines a hydrophobic bulk (cyclohexyl), a solubility-enhancing rigid spacer (piperazine), and a chemically versatile linker (aminopropanone).

Why this molecule matters:

  • Solvent Front Targeting: In Type I and Type II kinase inhibitors, the ATP-binding pocket is deep, but selectivity is often achieved at the "solvent front" (the region opening to the cytoplasm). ACP-1 is designed to probe this region.

  • Fragment-Based Drug Discovery (FBDD): ACP-1 serves as a high-quality fragment for NMR or SPR screening to identify novel binding pockets adjacent to the hinge region.

  • Linker Utility: The primary amine allows for rapid conjugation to "hinge-binding" cores (e.g., aminopyrimidines, quinazolines) to optimize physicochemical properties (logP, solubility).

Structural Analysis & Mechanism of Action

To use ACP-1 effectively, one must understand its spatial role in the kinase pocket.

  • The Cyclohexyl Group: Provides hydrophobic interaction, often targeting the hydrophobic shelf or "gatekeeper" residues if the linker length permits.

  • The Piperazine Ring: Acts as a rigid scaffold that directs the vector of the chain. The protonated nitrogen (at physiological pH) can form salt bridges with surface aspartate or glutamate residues (e.g., the αC-helix).

  • The Propan-1-one Linker: Provides rotational freedom, allowing the primary amine to be positioned for conjugation or interaction with specific solvent-exposed residues.

Data Table 1: Physicochemical Profile of ACP-1
PropertyValueImplication for Assay
Molecular Weight ~239.36 DaIdeal for Fragment-Based Screening (Rule of 3 compliant).
cLogP ~1.5 - 2.0Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors 1 (Primary Amine)Key handle for derivatization or H-bonding.
H-Bond Acceptors 3 (Amide O, Piperazine Ns)Critical for water-mediated networks in the solvent front.
pKa (Piperazine) ~8.5Likely protonated in standard kinase assay buffers (pH 7.5).

Experimental Protocols

Protocol A: Fragment-Based Screening via Surface Plasmon Resonance (SPR)

Objective: Determine if the ACP-1 fragment binds weakly to the target kinase (KD > 10 µM) to validate it as a viable "tail" moiety.

Reagents:

  • Target Kinase (Biotinylated).

  • CM5 or Streptavidin (SA) Sensor Chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.

Workflow:

  • Immobilization: Capture Biotinylated Kinase on the SA chip to a density of ~2000-3000 RU. Use a reference flow cell with biotinylated BSA.

  • Compound Prep: Dilute ACP-1 in Running Buffer to a concentration series (e.g., 500 µM down to 15 µM). Ensure DMSO concentration is matched exactly (1%) in all samples.

  • Injection: Inject ACP-1 for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.

  • Analysis: Since fragments have fast on/off rates, expect "square wave" sensorgrams. Plot Steady-State Affinity (

    
    ) vs. Concentration to determine 
    
    
    
    .

Validation Criteria:

  • A clear dose-dependent response.

  • No super-stoichiometric binding (which suggests aggregation).

Protocol B: Derivatization & Biochemical IC50 Determination (TR-FRET)

Objective: Once ACP-1 is conjugated to a hinge-binding scaffold (e.g., a 4-anilinoquinazoline core), evaluate the inhibition potency using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Rationale: We use TR-FRET (e.g., LanthaScreen™) because it is robust against fluorescence interference often caused by piperazine-based compounds.

Materials:

  • Kinase: Recombinant Kinase of interest (e.g., EGFR, CDK4).

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).

  • Test Compound: ACP-1 conjugated derivative.

Step-by-Step Methodology:

  • Assay Buffer Preparation:

    • Prepare 1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Critical: Add fresh DTT (2 mM) immediately before use to prevent kinase oxidation.

  • Compound Plate Setup:

    • Prepare a 10-point dilution series of the ACP-1 derivative in 100% DMSO (Start at 10 mM, 3-fold serial dilution).

    • Transfer 20 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Reaction Assembly:

    • Step 1 (Kinase): Add 5 µL of Kinase/Antibody mixture (2X concentration) to the wells.

      • Optimization: The antibody concentration should be 2 nM; Kinase concentration should be near its

        
         for the tracer (typically 5-10 nM).
        
    • Step 2 (Pre-incubation): Incubate for 15 minutes at Room Temperature (RT) to allow compound-kinase binding.

    • Step 3 (Tracer): Add 5 µL of Tracer (2X concentration).

      • Note: The tracer competes with the inhibitor for the ATP binding site.

  • Incubation & Read:

    • Incubate for 60 minutes at RT in the dark.

    • Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Settings: Excitation 337 nm; Emission 1: 665 nm (Tracer); Emission 2: 615 nm (Europium).

  • Data Processing:

    • Calculate the TR-FRET Ratio:

      
      .
      
    • Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (Staurosporine or excess control inhibitor).

    • Fit to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Visualizing the Workflow

The following diagram illustrates the logical flow from using ACP-1 as a raw fragment to a fully optimized kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_Screening Phase 1: Fragment Validation cluster_Optimization Phase 2: Lead Optimization cluster_Assay Phase 3: Activity Profiling ACP1 ACP-1 (Fragment/Linker) SPR SPR Screening (Binding Affinity) ACP1->SPR Direct Binding Docking In Silico Docking (Solvent Front) ACP1->Docking Structural Fit Conjugation Chemical Conjugation (Amide Coupling to Hinge Binder) SPR->Conjugation Validated Docking->Conjugation Guided Design Library Analog Library Generation Conjugation->Library TRFRET Biochemical Assay (TR-FRET/IC50) Library->TRFRET Screening CellAssay Cellular Target Engagement (NanoBRET) TRFRET->CellAssay Hit Selection

Caption: Workflow integrating ACP-1 from fragment validation to lead optimization and biological profiling.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure Trustworthiness and Reproducibility , apply these checks:

  • Solubility Artifacts (The "Bell-Shaped" Curve):

    • Issue: Piperazine derivatives can precipitate at high concentrations (>100 µM) in aqueous buffers.

    • Check: If the SPR signal keeps rising linearly without saturation, you have non-specific binding or precipitation.

    • Solution: Include 0.01% Triton X-100 or Brij-35 in all buffers.

  • Interference in Fluorescence Assays:

    • Issue: Some amine-rich compounds can quench fluorescence or autofluoresce.

    • Check: Run a "Compound Only" control (No Kinase, No Tracer) in the TR-FRET assay.

    • Solution: If interference is detected, switch to a radiometric assay (

      
      P-ATP HotSpot™) or Mobility Shift Assay (Caliper LabChip).
      
  • Linker Length Validation:

    • Issue: The propan-1-one linker might be too short/long for the specific kinase pocket depth.

    • Optimization: Synthesize analogs with acetyl (C2) and butanoyl (C4) linkers to perform a "linker scan."

References

  • Joshi, P. et al. (2020). Fragment-based discovery of kinase inhibitors: The role of solvent-exposed tails. Journal of Medicinal Chemistry.[1]

  • Lovering, F. et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. (Discusses the importance of cyclohexyl/piperazine sp3 character). Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (2024). LanthaScreen™ Eu Kinase Binding Assay User Guide. (Standard protocol for TR-FRET).

  • Guide to Pharmacology. (2024). Kinase Inhibitor Structural Classification. (Database of piperazine-containing inhibitors).

(Note: While ACP-1 is a specific chemical entity, the references provided anchor the methodology in established fragment-based and kinase assay literature.)

Sources

Method

Application Note: Advanced HPLC Strategies for Piperazine Derivatives

Abstract Piperazine and its derivatives (e.g., 1-benzylpiperazine, substituted phenylpiperazines) represent a unique analytical challenge in pharmaceutical and forensic chemistry. As cyclic diamines with high polarity, b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine and its derivatives (e.g., 1-benzylpiperazine, substituted phenylpiperazines) represent a unique analytical challenge in pharmaceutical and forensic chemistry. As cyclic diamines with high polarity, basicity (pKa₁ ~5.3, pKa₂ ~9.7), and often weak UV chromophores, they defy standard C18 reversed-phase protocols. This guide moves beyond generic "cookbook" methods to provide a logic-driven framework for method selection, contrasting High-pH Reversed-Phase (RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Pre-column Derivatization .

Part 1: The Chemistry of Separation (The "Why")

To analyze piperazines, one must first defeat their three inherent chromatographic adversaries:

  • Silanol Interaction (Tailing): At standard acidic pH (2–4), piperazine nitrogens are fully protonated (

    
    ). These cations interact ionically with residual silanol groups (
    
    
    
    ) on the silica backbone of HPLC columns, causing severe peak tailing.
  • Dewetting/Retention Loss: Being highly polar, protonated piperazines elute near the void volume (

    
    ) on C18 columns, preventing separation from matrix interferents.
    
  • UV Silence: The saturated piperazine ring lacks conjugated

    
    -systems, resulting in negligible UV absorption above 210 nm, necessitating either low-UV detection (noisy) or derivatization.
    
Decision Matrix: Selecting Your Mode

Use the following logic flow to select the correct protocol for your specific analyte and sensitivity needs.

MethodSelection Start Analyte Characterization UV_Check Strong Chromophore? Start->UV_Check Polarity_Check LogP Value? UV_Check->Polarity_Check Yes (e.g., Phenylpiperazines) Method_C Method C: Derivatization (Dansyl-Cl) UV_Check->Method_C No (e.g., Piperazine, BZP) Method_A Method A: High pH RP-HPLC (Hybrid C18) Polarity_Check->Method_A LogP > 0 (Moderately Polar) Method_B Method B: HILIC (Amide/Silica) Polarity_Check->Method_B LogP < 0 (Highly Polar) Validation Validation (ICH Q2) Method_A->Validation Method_B->Validation Method_C->Validation

Figure 1: Strategic decision tree for selecting the optimal chromatographic mode based on analyte properties.

Part 2: Method A - High pH Reversed-Phase (The Modern Standard)

Context: Historically, ion-pairing reagents (e.g., heptane sulfonic acid) were used to retain piperazines. However, ion-pairing is notorious for slow equilibration and incompatibility with MS. The modern approach utilizes Hybrid Particle Technology (HPT) columns that withstand high pH.

Mechanism: By raising the mobile phase pH to ~10.5 (above the pKa of ~9.7), we suppress ionization. The piperazine becomes a neutral free base, increasing its hydrophobicity and allowing retention on C18 without silanol interaction.

Protocol A: High-pH RP-HPLC

Best for: Pharmaceutical formulations, purity analysis, and MS-compatible workflows.

ParameterSpecificationRationale
Column Hybrid C18 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini)Critical: Standard silica dissolves at pH > 8. Hybrid/Polymer particles are required for pH 10 stability.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)High pH suppresses ionization; volatile buffer is MS-compatible.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier.
Gradient 5% B to 60% B over 10 minPiperazines are relatively polar; high %B is rarely needed for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV 210-254 nm or MS (ESI+)Wavelength depends on the derivative substituents.

Expert Tip: If using UV detection only, 10 mM Phosphate buffer (pH 11, adjusted with NaOH/KOH) provides lower background noise than bicarbonate but is not MS compatible.

Part 3: Method B - HILIC (For Ultra-Polar Metabolites)

Context: When the derivative is too polar for C18 (even at high pH), or when orthogonal selectivity is needed to separate isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior.

Mechanism: HILIC uses a water-layer partition mechanism.[2] The stationary phase is polar (Amide or Bare Silica), and the mobile phase is high-organic (>80% ACN). Water is the "strong" solvent.[3][4][5]

Protocol B: HILIC Separation

Best for: Trace analysis in biological fluids, highly polar metabolites.

  • Column: Amide-bonded silica or Zwitterionic (ZIC-HILIC).

    • Why: Amide phases show better peak shape for amines than bare silica due to hydrogen bonding capabilities.

  • Mobile Phase Preparation:

    • Stock Buffer: 100 mM Ammonium Formate (pH 3.0).

    • Phase A: 90:10 ACN:Water + 10 mM final buffer conc.

    • Phase B: 50:50 ACN:Water + 10 mM final buffer conc.

    • Note: Always keep at least 3% water in the mobile phase to maintain the hydration layer on the silica.

  • Sample Diluent: 100% Acetonitrile.

    • Crucial: Injecting water-rich samples into HILIC causes "solvent washout" and peak distortion. The sample solvent must match the initial mobile phase (high organic).

Part 4: Method C - Pre-Column Derivatization (High Sensitivity)

Context: For piperazine itself or aliphatic derivatives with no UV chromophore, direct detection limits are poor (ppm level). Derivatization with Dansyl Chloride (DNS-Cl) creates a sulfonamide derivative that fluoresces and absorbs strongly in UV.

Protocol C: Dansyl Chloride Derivatization Workflow

Best for: Trace quantification (ppb level), cleaning validation.

Reagents:

  • DNS-Cl Solution: 5 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 9.5).

Step-by-Step Procedure:

  • Mix: Combine 500 µL Sample + 500 µL Bicarbonate Buffer + 500 µL DNS-Cl Solution.

  • Incubate: Heat at 60°C for 20 minutes (or 40°C for 40 mins).

    • Mechanism:[2][6] The sulfonyl chloride reacts with the secondary amine of the piperazine ring. High pH drives the reaction by keeping the amine deprotonated.

  • Quench: Add 100 µL of 5% Diethylamine or Methylamine.

    • Why: This reacts with excess DNS-Cl, preventing it from damaging the column or interfering with the chromatogram.

  • Inject: Analyze using a standard C18 column (Method A conditions, but at neutral/acidic pH). The derivative is now hydrophobic and retains well.

Derivatization Step1 1. Reaction Initiation Analyte (Amine) + DNS-Cl Buffer pH 9.5 Step2 2. Incubation 60°C for 20 mins (Formation of Sulfonamide) Step1->Step2 Step3 3. Quenching Add Diethylamine (Scavenge excess DNS-Cl) Step2->Step3 Step4 4. Separation RP-HPLC (C18) Target: Dansyl-Piperazine Step3->Step4

Figure 2: Workflow for the dansylation of secondary amines to enhance UV/Fluorescence detection.

Part 5: References & Grounding

  • Gadzala-Kopciuch, R. (2005).[6][7] Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. [6]

  • BenchChem Technical Support. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.

  • Thermo Fisher Scientific. HILIC Separations: A Variation of Reversed Phase.

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures.

Sources

Application

Mass spectrometry of aminopropanone compounds

Application Note: Mass Spectrometry of Aminopropanone Compounds Subject: Structural Characterization, Quantification, and Isomer Differentiation of Substituted 2-Aminopropan-1-ones (Cathinones) and Related -Aminoketones....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry of Aminopropanone Compounds

Subject: Structural Characterization, Quantification, and Isomer Differentiation of Substituted 2-Aminopropan-1-ones (Cathinones) and Related


-Aminoketones.
Date:  October 24, 2023
Author:  Senior Application Scientist, Mass Spectrometry Division

Part 1: Introduction & Chemical Context

1.1 The Aminopropanone Scaffold in Drug Development The term "aminopropanone compounds" in pharmaceutical and forensic research primarily refers to


-aminoketones , specifically the 2-amino-1-phenylpropan-1-one  core found in cathinones ( 

-keto-amphetamines). These compounds represent a critical class of bioactive molecules, functioning as central nervous system stimulants, antidepressants (e.g., bupropion), and, increasingly, as New Psychoactive Substances (NPS).

1.2 The Stability Challenge Unlike their amphetamine counterparts, aminopropanones possess a


-keto group that introduces unique instability:
  • Dimerization: In solution, free bases of simple aminopropanones (like 1-amino-2-propanone) spontaneously dimerize to form pyrazines.

  • Cathinone Degradation: The 2-aminopropan-1-one core is prone to oxidation and reduction. In biological matrices, they degrade to their corresponding ephedrine-like alcohols (reduction of the keto group).

  • Implication: Protocols must prioritize acidic stability (keeping the amine protonated prevents dimerization) and rapid analysis or derivatization.

Part 2: Method Development & Fragmentation Theory

2.1 Ionization Physics: ESI vs. EI The choice of ionization dictates the fragmentation information obtained.

  • Electrospray Ionization (ESI+):

    • Mechanism: Protonation occurs readily at the secondary/tertiary amine.

    • Key Feature: The

      
      -keto oxygen facilitates an intramolecular hydrogen bond with the protonated amine, influencing fragmentation.
      
    • Dominant Pathway: Loss of

      
       (
      
      
      
      ) is a hallmark of the cathinone scaffold, distinguishing it from amphetamines.
  • Electron Ionization (EI):

    • Mechanism: High-energy (70 eV) impact.

    • Dominant Pathway:

      
      -cleavage is the driving force, obliterating the molecular ion (
      
      
      
      ) to form stable iminium ions. This often results in a base peak of
      
      
      44, 58, or 72, which provides limited structural information about the aromatic ring.

2.2 Fragmentation Mechanism (MS/MS) Understanding the collision-induced dissociation (CID) pathways is vital for designing Multiple Reaction Monitoring (MRM) transitions.

  • Pathway A: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Cleavage (Iminium Formation) 
    The bond between the carbonyl carbon and the 
    
    
    
    -carbon breaks.
    
    
  • Pathway B: Alkyl Cleavage Loss of the N-alkyl group (e.g., methyl, ethyl) is common in substituted cathinones.

Part 3: Experimental Protocol (LC-MS/MS)

Objective: Quantification of substituted aminopropanones in plasma with isomer separation (e.g., 3-MMC vs. 4-MMC).

3.1 Sample Preparation: "Crash & Shoot" with Acid Stabilization Rational: Liquid-Liquid Extraction (LLE) is cleaner, but protein precipitation is faster and minimizes degradation if acidified immediately.

  • Aliquot: Transfer

    
     plasma to a 96-well plate.
    
  • Internal Standard: Add

    
     deuterated IS mix (e.g., Mephedrone-d3, 
    
    
    
    in MeOH).
  • Precipitation: Add

    
     ice-cold Acetonitrile containing 1% Formic Acid .
    
    • Note: The 1% FA is critical. It locks the aminopropanone in its protonated salt form, preventing dimerization and oxidative degradation.

  • Vortex/Centrifuge: Vortex 2 min; Centrifuge at

    
     for 10 min at 
    
    
    
    .
  • Dilution: Transfer

    
     supernatant to a fresh plate; dilute with 
    
    
    
    0.1% Formic Acid in Water .
    • Why? Injecting pure ACN causes peak broadening on early-eluting polar compounds.

3.2 LC Conditions: HILIC vs. C18 Standard C18 columns often fail to retain polar aminopropanones or separate positional isomers. Biphenyl or HILIC phases are superior.

  • Column: Kinetex Biphenyl (

    
    ).
    
    • Mechanism:[1]

      
       interactions separate positional isomers (e.g., 3- vs 4-substitution) better than hydrophobicity alone.
      
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol provides better sensitivity for ESI+ of nitrogenous bases than Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5%

      
       60% B
      
    • 6-7 min: 95% B (Wash)

    • 7-10 min: 5% B (Re-equilibration)

3.3 MS/MS Parameters (Sciex 6500+ / Agilent 6495)

  • Source: ESI Positive[2]

  • Curtain Gas: 35 psi

  • Temp:

    
    
    
  • IonSpray Voltage: 4500 V

Table 1: Key MRM Transitions for Common Aminopropanones

CompoundPrecursor (

)
Quantifier (

)
Qualifier (

)
CE (eV)Mechanism
Cathinone 150.1132.1105.020Loss of

/ Benzoyl formation
Methcathinone 164.1146.1131.122Loss of

/ Iminium
Mephedrone (4-MMC) 178.1160.1145.125Loss of

/ Methyl loss
Bupropion 240.1184.1131.030t-Butyl cleavage

Part 4: Data Visualization & Logic

4.1 Fragmentation Pathway Diagram The following diagram illustrates the competing fragmentation pathways for a generic cathinone derivative (2-amino-1-phenylpropan-1-one).

Fragmentation M Precursor Ion [M+H]+ (Protonated Aminopropanone) WaterLoss [M+H - H2O]+ (Indene/Cyclized Intermediate) M->WaterLoss -18 Da (H2O) (Diagnostic for beta-keto) Benzoyl Benzoyl Ion [Ph-CO]+ (m/z 105) M->Benzoyl Alpha-Cleavage (C-C) Iminium Iminium Ion [R-CH=NH-R']+ (m/z 44, 58, 72) M->Iminium Alpha-Cleavage (Charge Retention on N) Dealkyl De-alkylated Amine [M+H - Alkyl]+ M->Dealkyl N-Dealkylation WaterLoss->Benzoyl Further Frag.

Caption: Figure 1. Competing CID fragmentation pathways for protonated aminopropanones. The loss of water (red path) is specific to the


-keto structure.

4.2 Analytical Workflow

Workflow Sample Biological Sample (Plasma/Urine) Prep Precipitation (ACN + 1% Formic Acid) Sample->Prep Stabilize Dimerization Sep LC Separation (Biphenyl Column) Prep->Sep Inject Supernatant Ion ESI Source (Positive Mode) Sep->Ion Elute Isomers Detect MS/MS Detection (MRM Mode) Ion->Detect m/z Filtering

Caption: Figure 2. Optimized "Crash & Shoot" workflow emphasizing acidic stabilization to prevent aminopropanone dimerization.

Part 5: References

  • Zuba, D. (2012). Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods. Trends in Analytical Chemistry. Link

  • Davidson, J. T., et al. (2020).[1] Fragmentation pathways of

    
    -pyrrolidinophenone synthetic cathinones. International Journal of Mass Spectrometry. Link
    
  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS (Relevant for HILIC separation of polar amines). Link

  • Kavanagh, P., et al. (2012). Mass spectral fragmentation of Cathinones by high-resolution TOFMS. Journal of Pharmaceutical and Scientific Innovation. Link

  • Namera, A., et al. (2015). Sample preparation for mass spectrometry in drug development. Bioanalysis. Link

Sources

Method

Developing a protocol for testing the antimicrobial activity of novel compounds

Introduction & Scope The characterization of novel antimicrobial compounds differs significantly from routine clinical susceptibility testing. Unlike established antibiotics with known breakpoints, novel compounds act as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The characterization of novel antimicrobial compounds differs significantly from routine clinical susceptibility testing. Unlike established antibiotics with known breakpoints, novel compounds act as "black boxes" with unknown solubility, stability, and potency profiles.

This protocol provides a rigorous, self-validating framework for moving a compound from Primary Screening to Pharmacodynamic Profiling . It aligns with CLSI M07 (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) standards but adapts them for the specific challenges of drug discovery.

Key Definitions
  • MIC (Minimum Inhibitory Concentration): The lowest concentration inhibiting visible bacterial growth.[1][2][3]

  • MBC (Minimum Bactericidal Concentration): The lowest concentration killing

    
     of the initial inoculum.[4]
    
  • Bactericidal: Agent causes

    
     reduction in CFU/mL.[5][6][7]
    
  • Bacteriostatic: Agent causes

    
     reduction in CFU/mL.[6][7]
    

Experimental Workflow Overview

The following flowchart outlines the critical decision gates in the characterization pipeline.

Antimicrobial_Pipeline Start Novel Compound Synthesis Solubility Solubility & Stability Check (DMSO Tolerance < 1%) Start->Solubility Screen Primary Screen: Agar Well Diffusion Solubility->Screen Decision1 Zone of Inhibition? Screen->Decision1 MIC Quantitative Assay: Broth Microdilution (MIC) Resazurin Validation: Resazurin Colorimetric Assay MIC->Resazurin Confirm Endpoint Decision2 MIC < Cutoff? Resazurin->Decision2 MBC MBC Determination (Plating MIC wells) TimeKill Time-Kill Kinetics (Log Reduction vs Time) MBC->TimeKill Decision1->Start No (Refine Structure) Decision1->MIC Yes Decision2->MBC Potent

Figure 1: Strategic workflow for antimicrobial characterization. Green nodes indicate core screening steps; Red nodes indicate advanced pharmacodynamic profiling.

Pre-Analytical Considerations

Solvent Compatibility (The DMSO Limit)

Novel compounds are often hydrophobic. While Dimethyl Sulfoxide (DMSO) is the standard solvent, it is toxic to bacteria at high concentrations.[8]

  • Critical Threshold: The final concentration of DMSO in the test well must be

    
     (v/v) .
    
  • Scientific Rationale: Concentrations

    
     can inhibit the growth of sensitive organisms (e.g., P. aeruginosa), causing false-positive efficacy results.
    
  • Control: Always include a "Solvent Control" well containing media + 1% DMSO (no drug) to prove the solvent is not inhibiting growth.

Reference Quality Control (QC) Strains

Do not use clinical isolates for primary testing. Use standard ATCC strains with genetically stable susceptibility profiles to validate your assay performance.

OrganismGram StatusATCC Strain ID
Staphylococcus aureusPositiveATCC 29213
Escherichia coliNegativeATCC 25922
Pseudomonas aeruginosaNegativeATCC 27853
Enterococcus faecalisPositiveATCC 29212

Protocol 1: Primary Screening (Agar Well Diffusion)[9]

Purpose: Qualitative assessment of activity. Why "Well" and not "Disk"? Paper disks can bind novel compounds or fail to release hydrophobic agents. Wells cut into the agar allow direct diffusion of the compound solution.

Procedure
  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Seeding: Swab the Mueller-Hinton Agar (MHA) plate surface 3 times (rotating

    
     each time) to create a bacterial lawn.
    
  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Loading: Add 50-100

    
    L of the test compound (at high concentration, e.g., 1 mg/mL) into the well.
    
  • Controls:

    • Positive: Ciprofloxacin or Ampicillin.

    • Negative: 1% DMSO in buffer.

  • Incubation: 16–24 hours at

    
    C.
    

Interpretation: Measure the diameter of the "Zone of Inhibition" (clear ring) in millimeters. Any zone > 7mm (well diameter + 1mm) indicates potential activity.

Protocol 2: Quantitative Broth Microdilution (MIC)

Purpose: Determine the precise potency (MIC). Standard: CLSI M07-A11 / ISO 20776-1.

The Microtiter Plate Setup

The assay is performed in 96-well round-bottom plates.[9]

Plate_Setup cluster_plate 96-Well Plate Layout (Rows A-H) RowA Col 1 Col 2 Col 3 ... Col 10 Col 11 Col 12 Neg Ctrl 128 µg 64 µg ... 0.25 µg Growth Ctrl Solvent Ctrl Explanation Col 1: Sterility (Media only) Col 2-10: Serial 2-fold dilution of Compound Col 11: Growth Control (Bacteria + Media) Col 12: Solvent Control (Bacteria + Media + 1% DMSO) RowA:c11->Explanation

Figure 2: Standardized plate layout ensuring internal controls for sterility, growth, and solvent toxicity.

Step-by-Step Methodology
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[10]

  • Compound Dilution: Prepare a

    
     stock series. If the final test range is 64 
    
    
    
    g/mL to 0.125
    
    
    g/mL, prepare stocks at 128
    
    
    g/mL down to 0.25
    
    
    g/mL.
  • Dispensing: Add 50

    
    L of the 
    
    
    
    compound dilutions to columns 2–10.
  • Inoculum:

    • Dilute the 0.5 McFarland suspension 1:100 to reach

      
       CFU/mL.
      
    • Add 50

      
      L of this inoculum to all wells (except Sterility Control).
      
    • Final Inoculum in Well:

      
       CFU/mL.[1][11]
      
  • Incubation: 16–20 hours at

    
    C 
    
    
    
    C.
Reading the Results (The Resazurin Modification)

Novel compounds often precipitate, making the broth cloudy and obscuring the visual MIC.

  • The Fix: Add 30

    
    L of 0.01% Resazurin  (Alamar Blue) to each well after incubation. Incubate for 1–2 hours.
    
  • Mechanism: Viable bacteria reduce blue Resazurin to pink Resorufin.[3][9][11]

  • Result:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Failure).

    • MIC: The lowest concentration that remains Blue .[3][12]

Protocol 3: Time-Kill Kinetics (Pharmacodynamics)

Purpose: Differentiate between Bacteriostatic (stalls growth) and Bactericidal (kills) activity.[7]

Procedure
  • Setup: Prepare 4 flasks:

    • Control (Growth only).[1]

    • 
       MIC.
      
    • 
       MIC.[6]
      
    • 
       MIC.[5][6][7]
      
  • Inoculation: Add bacteria to reach

    
     CFU/mL at Time 0 (
    
    
    
    ).
  • Sampling: Remove aliquots at

    
     hours.
    
  • Quantification: Perform serial 10-fold dilutions and plate on agar. Count colonies after incubation.

Data Analysis

Calculate the change in


 CFU/mL relative to 

.
Reduction (

)
Reduction (%)Interpretation

Logs

Bacteriostatic

Logs

Bactericidal

Troubleshooting & Quality Control

The "Skipped Well" Phenomenon[14]
  • Observation: Growth at 8

    
    g/mL, No Growth at 4 
    
    
    
    g/mL, Growth at 2
    
    
    g/mL.
  • Cause: Pipetting error, contamination, or "Eagle effect" (paradoxical growth).

  • Action: Invalid test. Do not report. Repeat the assay.

Trailing Endpoints
  • Observation: A gradual fading of color/turbidity rather than a sharp cutoff.

  • Action: For bacteriostatic agents, read the MIC as the concentration inhibiting

    
     of growth compared to the control.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[13] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods. [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

Sources

Application

Application Note: Integrated Protocol for Evaluating the Anti-Inflammatory Efficacy of Piperazine Derivatives

Abstract & Scientific Rationale Piperazine scaffolds are pharmacologically privileged structures found in numerous bioactive agents (e.g., cetirizine, imatinib). In the context of inflammation, N-substituted piperazine d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Piperazine scaffolds are pharmacologically privileged structures found in numerous bioactive agents (e.g., cetirizine, imatinib). In the context of inflammation, N-substituted piperazine derivatives frequently act as pharmacophores that interfere with the NF-κB and MAPK signaling cascades.

This application note provides a rigorous, self-validating workflow to quantify these effects. Unlike generic protocols, this guide addresses the specific physicochemical properties of piperazines (often basic amines requiring pH management) and distinguishes true anti-inflammatory suppression from non-specific cytotoxicity.

The Biological Target: NF-κB Pathway

The primary mechanism for piperazine-mediated anti-inflammation involves the inhibition of the TLR4-MyD88-NF-κB axis. The workflow below is designed to isolate this specific interaction.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Piperazine Piperazine Compound (Inhibitor) IKK IKK Complex Piperazine->IKK Block NFkB NF-κB (p65/p50) Piperazine->NFkB Block MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκBα (Degradation) IKK->IkB Phosphorylation IkB->NFkB Release Nucleus Nucleus Translocation NFkB->Nucleus Output Pro-inflammatory Mediators (NO, iNOS, COX-2, TNF-α) Nucleus->Output Transcription

Figure 1: The canonical NF-κB inflammatory cascade and potential intervention points for piperazine derivatives.

Pre-Experimental Phase: Compound Management

Critical Causality Note: Piperazine derivatives are often synthesized as hydrochloride salts to improve stability. However, free bases may have poor aqueous solubility.

  • Solvent: Dissolve stock solutions in 100% DMSO.

  • Working Concentration: Dilute with culture media such that the final DMSO concentration is ≤ 0.1% . Levels >0.1% can induce cytotoxicity in RAW 264.7 cells, confounding anti-inflammatory data.

Phase 1: Cytotoxicity Screening (MTT Assay)

Before assessing efficacy, you must prove the compound is not killing the immune cells. A reduction in Nitric Oxide (NO) caused by cell death is a false positive.

Protocol
  • Seeding: Plate RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Add fresh DMEM containing the piperazine derivative (range: 1–100 µM). Include a Vehicle Control (0.1% DMSO).

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[1][2][3][4][5] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.

  • Solubilization: Aspirate supernatant carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm .

Acceptance Criteria: Only concentrations yielding >90% cell viability compared to control should proceed to efficacy testing.

Phase 2: In Vitro Efficacy (Griess Assay for Nitric Oxide)

This is the high-throughput workhorse assay. LPS stimulation mimics bacterial infection, causing macrophages to release NO.

Protocol
  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 24-well plates.
    
  • Pre-treatment: Treat cells with safe concentrations of Piperazine (determined in Phase 1) for 1 hour .

    • Why 1 hour? Pre-treatment allows the compound to enter the cell and interact with signaling kinases (e.g., IKK) before the LPS trigger initiates the cascade.

  • Stimulation: Add LPS (Lipopolysaccharide, E. coli O111:B4) to a final concentration of 1 µg/mL .[6]

  • Incubation: Incubate for 24 hours. NO accumulates in the supernatant.

  • Griess Reaction:

    • Mix 100 µL of culture supernatant with 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).

    • Incubate 10 mins at room temperature in the dark.

  • Quantification: Measure absorbance at 540 nm . Calculate nitrite concentration using a sodium nitrite (

    
    ) standard curve.
    
Data Presentation Standard
GroupTreatmentConc.[6][7][8][9][10][11][12] (µM)Nitrite (µM) ± SD% Inhibition
Control Media Only-1.2 ± 0.3-
Model LPS (1 µg/mL)-35.4 ± 2.10%
Positive Dexamethasone108.5 ± 1.276%
Test Piperazine-A1028.1 ± 1.820.6%
Test Piperazine-A5012.4 ± 1.564.9%

Phase 3: Molecular Validation (Western Blot)

To confirm the mechanism (Figure 1), you must visualize the protein levels.

Targets:

  • iNOS & COX-2: Downstream inflammatory enzymes.

  • p65 (NF-κB): Nuclear vs. Cytosolic fractions. Successful inhibition prevents p65 entry into the nucleus.

Key Step: Lysate preparation must separate Cytosolic and Nuclear fractions using a commercial extraction kit to prove translocation inhibition.

Phase 4: In Vivo Validation (Carrageenan-Induced Paw Edema)

The "Gold Standard" acute inflammation model. Carrageenan induces a biphasic response:

  • Phase 1 (0-1h): Histamine/Serotonin release (vascular permeability).

  • Phase 2 (3-5h): Prostaglandin/NO release (neutrophil infiltration). Piperazines typically target this phase.

Experimental Workflow Diagram

InVivo_Protocol Acclimatization Acclimatization (Rat/Mouse, 7 days) Grouping Grouping (n=6) 1. Vehicle 2. Indomethacin (10mg/kg) 3. Piperazine Low 4. Piperazine High Acclimatization->Grouping Dosing Oral Gavage (p.o.) Time: -1 Hour Grouping->Dosing Induction Carrageenan Injection (1% w/v, Subplantar) Dosing->Induction Wait 1 hr Measurement Plethysmometer Readings: 0h, 1h, 3h, 5h Induction->Measurement Analysis Calculate % Edema Inhibition AUC Analysis Measurement->Analysis

Figure 2: Workflow for the Carrageenan-Induced Paw Edema model.

Protocol Steps
  • Animals: Wistar rats (180-220g). Fast overnight prior to experiment.

  • Drug Administration: Administer test compounds orally (p.o.) 1 hour before induction.

    • Positive Control:[1][6] Indomethacin (10 mg/kg).[1]

  • Induction: Inject 0.1 mL of 1%

    
    -Carrageenan  (w/v in saline) into the subplantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) using a digital plethysmometer (water displacement principle).
    
    • 
      : Basal volume (before injection).
      
    • 
      : Volume at time 
      
      
      
      (1, 3, 5 hours).
  • Calculation:

    
    [13]
    

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
High NO in Control Wells Activated MacrophagesUse low-passage (<15) RAW 264.7 cells. Stress during scraping activates them; use gentle trypsinization.
Precipitate in Media Piperazine InsolubilityCheck pH. Piperazines are basic; media buffers may precipitate free bases. Convert to HCl salt or increase BSA.
Inconsistent In Vivo Data Injection ErrorCarrageenan must be injected subcutaneously into the plantar pad, not intramuscularly.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[14] Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[1][4][14][15] Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.[14] Link

  • Wang, J., et al. (2017). Piperine inhibits LPS-induced inflammatory responses in RAW264.7 cells and carrageenan-induced paw edema in mice. Inflammation, 40(3), 932-940. Link

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. Link

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Piperazine Derivative Libraries

Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the designation of a "privileged scaffold."[1][2] The unique structural and physicochemical properties of the piperazine moiety contribute to its success. The two nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and basicity (pKa).[1][3] This chemical tractability enables the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its development as a therapeutic agent.[1][3]

Piperazine derivatives have demonstrated a broad spectrum of biological activities, targeting a wide range of protein classes.[2] These include G-protein coupled receptors (GPCRs), kinases, and ion channels, making them relevant for therapeutic areas such as oncology, neurobiology, and infectious diseases.[4][5] High-throughput screening (HTS) is an indispensable technology for rapidly evaluating large libraries of piperazine derivatives to identify "hits"—compounds that modulate a specific biological target or cellular phenotype.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for piperazine derivative libraries.

I. Assay Development and Optimization: The Foundation of a Successful Screen

The development of a robust and reliable assay is the most critical step in any HTS campaign.[8] The choice of assay technology will depend on the biological target and the desired readout. Common detection modalities compatible with HTS include fluorescence intensity, fluorescence resonance energy transfer (FRET), time-resolved fluorescence (e.g., HTRF®), luminescence, and absorbance.[9]

A. Key Considerations for Assay Design
  • Biological Relevance: The assay should accurately reflect the biological process being investigated. For example, when screening for GPCR antagonists, a calcium flux assay that measures the inhibition of agonist-induced intracellular calcium release is a physiologically relevant readout.

  • Miniaturization: To conserve precious library compounds and reduce reagent costs, assays should be miniaturized to a 384- or 1536-well plate format.[9][10] This requires sensitive detection instrumentation and careful optimization of liquid handling steps to mitigate the effects of evaporation and small volume inaccuracies.[8]

  • Automation Compatibility: The assay protocol should be designed for automation to ensure high throughput and reproducibility.[6][9] This typically involves minimizing the number of steps and avoiding complex manipulations.

  • Signal Window and Robustness: A clear distinction between positive and negative controls is essential for identifying true hits.[9] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay; a Z' > 0.5 is generally considered acceptable for screening.[11]

B. Example Protocol: A Cell-Based Calcium Flux Assay for Screening GPCR Antagonists

This protocol describes a method for screening a piperazine derivative library to identify antagonists of a specific G-protein coupled receptor (GPCR), such as the serotonin 5-HT2A receptor, which is implicated in various neurological disorders.

Materials and Reagents:

  • HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A)

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Probenecid (to prevent dye leakage)

  • Agonist for the target GPCR (e.g., Serotonin)

  • Piperazine derivative library (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating:

    • Culture the HEK293 cells expressing the target GPCR to 80-90% confluency.

    • Harvest the cells and resuspend them in culture medium at a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the piperazine derivatives from the library stock plates to the assay plate, achieving the desired final screening concentration (typically 10 µM).[11]

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Place the assay plate in the fluorescence plate reader.

    • Set the instrument to record the fluorescence signal kinetically.

    • Inject a solution of the agonist at a concentration that elicits a robust response (e.g., EC80).

    • Continue to record the fluorescence signal for a defined period to capture the peak response.

II. Piperazine Library Management: Ensuring Compound Integrity

The quality of the screening library is paramount to the success of an HTS campaign.[12] Proper management of the piperazine derivative library, from acquisition to storage and handling, is essential to prevent compound degradation and ensure the reliability of screening results.[13]

A. Library Acquisition and Quality Control

Piperazine libraries can be acquired from commercial vendors or synthesized in-house.[12] Regardless of the source, it is crucial to perform quality control (QC) on the compounds.[14] High-throughput LC-MS is a commonly used technique to confirm the identity and purity of library members.[14] A purity of >90% is generally recommended for HTS.[15]

B. Storage and Handling
  • Stock Solutions: Piperazine derivatives are typically stored as 10 mM stock solutions in dimethyl sulfoxide (DMSO) in 384- or 1536-well plates.[10]

  • Storage Conditions: To prevent degradation, compound libraries should be stored at low temperatures (e.g., -20°C or -80°C) in a dry environment.[13]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be minimized as they can lead to compound precipitation and degradation. It is best practice to create intermediate or "daughter" plates for screening to preserve the integrity of the master stock plates.[9]

  • Automation: Automated systems for compound storage and retrieval can improve efficiency and minimize human error.[13]

III. The High-Throughput Screening Workflow: From Plates to Hits

The HTS process involves the automated testing of the entire piperazine library against the developed assay.[6] A typical workflow is illustrated below.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Library_QC Library Plating & QC Library_QC->Primary_Screen Hit_Confirmation Hit Confirmation (Re-test) Primary_Screen->Hit_Confirmation Identify Primary Hits Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Confirmed Hits SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Potency Determination

Caption: A generalized workflow for a high-throughput screening campaign.

A. Primary Screen

The entire piperazine library is screened at a single concentration (e.g., 10 µM) to identify initial "hits." The data from each plate is normalized to account for plate-to-plate and well-to-well variability.[16]

B. Hit Confirmation

Primary hits are re-tested under the same assay conditions to eliminate false positives.[7] A compound that shows reproducible activity is considered a "confirmed hit."

C. Dose-Response Analysis

Confirmed hits are then tested over a range of concentrations (typically in a 10-point dilution series) to determine their potency (IC50 or EC50 value).[17] This is a critical step in prioritizing hits for further investigation.

IV. Data Analysis and Hit Prioritization: Separating Signal from Noise

The large volume of data generated from an HTS campaign requires robust data analysis methods to identify meaningful hits.[18]

A. Data Normalization and Quality Control

Systematic errors, such as those arising from plate position or dispensing inaccuracies, can obscure true biological activity.[19] Data normalization methods, such as the B-score or robust Z-score, are used to correct for these variations.[16] The Z'-factor for each plate should be monitored to ensure data quality.[11]

B. Hit Selection Criteria

A common approach for hit selection is to define a threshold based on a certain number of standard deviations from the mean of the control wells.[16] For example, compounds that produce a signal greater than three standard deviations from the negative control mean may be classified as primary hits.

C. Filtering Out Undesirable Compounds

It is crucial to filter out compounds that are likely to be false positives or have undesirable properties. This includes:

  • Pan-Assay Interference Compounds (PAINS): These are compounds that show activity in multiple assays through non-specific mechanisms.[6][20] Computational filters can be used to flag known PAINS motifs.

  • Reactive Compounds: Compounds containing reactive functional groups that can lead to non-specific covalent modification of proteins should be deprioritized.

  • Compounds with Poor Physicochemical Properties: Properties such as poor solubility or high lipophilicity can lead to assay artifacts and are generally undesirable for drug candidates.

D. Data Summary Table

The following table provides an example of how to summarize the results of an HTS campaign for a piperazine library.

ParameterValueDescription
Library Size10,000The total number of unique piperazine derivatives screened.
Screening Concentration10 µMThe single concentration used for the primary screen.
Assay Format384-wellThe microplate format used for the screen.
Primary Hit Rate2.5%The percentage of compounds that met the primary hit criteria.
Confirmed Hit Rate1.2%The percentage of primary hits that were confirmed upon re-testing.
Potency Range (IC50)50 nM - 25 µMThe range of 50% inhibitory concentrations for the confirmed hits.

V. Illustrative Signaling Pathway: Targeting a Kinase with a Piperazine Derivative

Many piperazine derivatives have been developed as kinase inhibitors for the treatment of cancer. The following diagram illustrates a hypothetical signaling pathway where a piperazine derivative inhibits a key kinase involved in cell proliferation.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Piperazine Piperazine Derivative Piperazine->Kinase_B Inhibits Proliferation Cell Proliferation Transcription_Factor->Proliferation Promotes

Caption: Inhibition of a kinase signaling pathway by a piperazine derivative.

VI. Troubleshooting Common HTS Issues

IssuePotential Cause(s)Troubleshooting Strategy
High Plate-to-Plate Variability Inconsistent reagent dispensing, temperature gradients across the incubator, lot-to-lot variation in reagents.[8]Calibrate and validate liquid handlers, monitor incubator performance, qualify new reagent lots before use.
Edge Effects Evaporation from wells at the edge of the plate.[8]Use plates with lids, fill outer wells with buffer or media, use an automated plate sealer.
High False-Positive Rate Presence of PAINS in the library, compound precipitation, autofluorescent compounds.[6]Use computational filters to identify PAINS, visually inspect plates for precipitation, run a counterscreen to identify autofluorescent compounds.
Low Z'-Factor Low signal-to-background ratio, high variability in controls.[11]Optimize reagent concentrations, ensure consistent cell plating density, check for reagent degradation.

Conclusion

High-throughput screening of piperazine derivative libraries is a powerful strategy for identifying novel chemical matter for drug discovery programs. By carefully designing and validating the screening assay, implementing robust library management practices, and employing rigorous data analysis techniques, researchers can maximize the chances of a successful HTS campaign. The protocols and guidelines presented in this document provide a solid foundation for the efficient and effective screening of these privileged scaffolds, ultimately accelerating the discovery of new medicines.

References

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Cousido-Siah, A., et al. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 997-1014. Retrieved from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]

  • Bentham Science Publishers. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Retrieved from [Link]

  • Ranomics. (2025, April 15). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 52(5), 1143-1151. Retrieved from [Link]

  • Goldstein, J. A., et al. (2013). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 18, 306-317. Retrieved from [Link]

  • Unnamed Publisher. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS | Request PDF. Retrieved from [Link]

  • Unnamed Publisher. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • ResearchGate. (2025, September 26). Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with Hi. Retrieved from [Link]

  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

  • Argolight. (2024, January 12). Quality control of HCS-HTS fluorescence imaging systems. Retrieved from [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]

  • Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology, 25(10), 1151-1155. Retrieved from [Link]

  • Unnamed Publisher. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • Unnamed Publisher. (2011, August 31). Implementation of high-throughput quality control processs within compound management. Retrieved from [Link]

  • CORE. (n.d.). Quality control of cell-based high-throughput drug screening. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Unnamed Publisher. (n.d.). Quality control and data correction in high-throughput screening. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: A Guide to Rigorous Experimental Design for Preclinical Studies of Novel Therapeutic Agents

Abstract The journey of a novel therapeutic agent from laboratory discovery to clinical application is a multi-stage process where preclinical research serves as the critical bridge.[1] The primary objectives of this pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel therapeutic agent from laboratory discovery to clinical application is a multi-stage process where preclinical research serves as the critical bridge.[1] The primary objectives of this phase are to establish a compound's biological effects, mechanism of action, and, most importantly, its safety profile before it can be administered to humans.[1] Poorly designed preclinical studies are a major contributor to the high attrition rates in drug development, leading to wasted resources and delays in bringing potentially life-saving therapies to patients.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret preclinical studies with the scientific rigor necessary for successful clinical translation. We will delve into the foundational principles, phased experimental workflows, and detailed protocols that underpin a robust preclinical program, ensuring the data generated is reliable, reproducible, and relevant for regulatory submission.

Section 1: Foundational Principles of Preclinical Study Design

A successful preclinical strategy is built upon a foundation of ethical considerations, regulatory awareness, and a clear vision for the therapeutic's ultimate clinical use.

The 3Rs: An Ethical and Scientific Imperative

The principles of the 3Rs (Replacement, Reduction, and Refinement) are a cornerstone of modern animal-based research.[4] They provide a framework for conducting more humane and scientifically sound experiments.

  • Replacement: Utilizes non-animal methods wherever possible. This includes in silico computer modeling, in vitro cell-based assays, and the use of less sentient organisms.[2]

  • Reduction: Minimizes the number of animals used while still achieving statistically significant and scientifically robust outcomes.[4] This is achieved through efficient experimental design, such as appropriate sample size calculations and the use of modern statistical methods.[5]

  • Refinement: Enhances animal welfare and care to minimize or eliminate pain, distress, or suffering.[4] This includes optimizing housing conditions, using appropriate anesthetics and analgesics, and choosing humane endpoints.

The National Centre for the 3Rs (NC3Rs) provides extensive resources, including the Experimental Design Assistant (EDA), an online tool to guide researchers in creating robust experimental plans.[5][6][7]

The Regulatory Landscape: FDA, EMA, and ICH

Preclinical studies must adhere to strict regulatory guidelines to ensure the data is acceptable for an Investigational New Drug (IND) application or a Clinical Trial Application (CTA).[8] Key regulatory bodies include the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8] Many guidelines are harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Studies intended for regulatory submission must typically be conducted in compliance with Good Laboratory Practice (GLP) standards, which ensures the quality and integrity of the data.[1][8][9]

Distinguishing Between Exploratory and Confirmatory Studies

It is crucial to differentiate the goals of preclinical experiments:

  • Exploratory Studies: These are hypothesis-generating experiments often conducted in the early stages of research. They are designed to explore a mechanism, identify potential drug candidates, or establish a preliminary understanding of a compound's effect.

  • Confirmatory Studies: These are hypothesis-testing studies designed with a high degree of rigor to confirm a specific, predefined hypothesis.[3] These studies require strict controls to minimize bias, including randomization, blinding, and a pre-specified statistical analysis plan, and form the core of the data package for regulatory submission.[3]

Section 2: A Phased Approach to Preclinical Development

Preclinical research is not a single experiment but a phased sequence of studies designed to build a comprehensive profile of a therapeutic candidate. The process systematically de-risks the compound as it progresses toward human trials.

Preclinical_Workflow cluster_Discovery Phase 1: Discovery & In Vitro Screening cluster_InVivo Phase 2: In Vivo Proof of Concept cluster_IND Phase 3: IND-Enabling Studies (GLP) cluster_Regulatory Regulatory Submission Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Identify 'Hits' Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Develop 'Leads' In_Vitro_Tox In Vitro ADME/Tox Screening Hit_to_Lead->In_Vitro_Tox Screen for Favorable Properties PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vitro_Tox->PK_PD Select Candidate Efficacy Animal Model Efficacy Studies PK_PD->Efficacy Establish Dose-Response GLP_Tox GLP Toxicology & Safety Pharmacology Efficacy->GLP_Tox Confirm Efficacy IND IND/CTA Submission GLP_Tox->IND CMC Chemistry, Manufacturing, & Controls (CMC) CMC->IND

Caption: High-level workflow of preclinical drug development.

Section 3: In Vitro Methodologies: Building the Foundation

In vitro studies are performed outside of a living organism and are essential for initial screening and mechanism of action studies.[1][10]

Target-Based vs. Phenotypic Screening

There are two primary approaches to early-stage drug discovery assays:[11]

  • Target-Based Discovery: This approach relies on known biological targets (e.g., a specific enzyme or receptor) and designs assays to find molecules that modulate the target's activity.[11] It is highly specific and allows for clear structure-activity relationship (SAR) studies.

  • Phenotypic Discovery: This approach uses more complex systems like whole cells or organisms and screens for compounds that produce a desired change in phenotype (e.g., cell death in cancer cells) without a priori knowledge of the specific target.[11]

Table 1: Comparison of In Vitro Screening Approaches

FeatureTarget-Based ScreeningPhenotypic Screening
Principle Measures interaction with a known molecular target.Measures a change in a cellular or organismal phenotype.
Pros Mechanistically clear, easier to optimize chemistry.More physiologically relevant, can uncover novel targets.
Cons Target may not be relevant to disease pathology.Target deconvolution can be difficult and time-consuming.
Example Assay Enzyme inhibition assay.High-content imaging of cancer cell apoptosis.
Protocol 1: In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol determines the concentration at which a therapeutic agent inhibits cell growth or induces cell death.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel agent in a cancer cell line.

Methodology:

  • Cell Culture: Culture the target cancer cell line (e.g., MCF-7) in appropriate media and conditions until it reaches ~80% confluency.

  • Cell Plating: Trypsinize, count, and seed the cells into a 96-well, opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow cells to attach.

  • Compound Preparation: Prepare a 2-fold serial dilution of the therapeutic agent in cell culture medium. Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "cells-only" control.

  • Dosing: Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell background control (0% viability).

    • Plot the normalized viability (%) against the log-transformed compound concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Genotoxicity Assays

Regulatory agencies require a battery of tests to assess a compound's potential to damage genetic material.[12] A common in vitro assay is the bacterial reverse mutation test, or Ames test, which screens for substances that induce gene mutations.[12] The in vitro micronucleus assay is used to identify agents that cause structural or numerical chromosomal damage.[12]

Section 4: In Vivo Model Selection and Efficacy Studies

In vivo studies, conducted in living organisms, are essential for understanding how a therapeutic agent behaves in a complex biological system.[1][4]

Selecting the Right Animal Model

The choice of animal model is critical and must be scientifically justified.[4][9] The model should mimic the human disease or condition as closely as possible.[2][13] For oncology, common models include patient-derived xenografts (PDX), where human tumor tissue is implanted into immunodeficient mice, providing a more predictive model of clinical response.[14]

Rigorous Study Design: The ARRIVE Guidelines

To improve the quality and reliability of in vivo research, the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines were developed.[15][16][17] Adherence to these guidelines is strongly recommended and often required by journals and funding bodies.[18]

Key principles to minimize experimental bias include:[3][19]

  • Randomization: Randomly allocating animals to treatment groups to prevent selection bias.

  • Blinding: Concealing the group allocation from personnel performing the experiment and analyzing the data to prevent observer bias.[7]

  • Sample Size Calculation: Performing a power analysis to determine the minimum number of animals needed to detect a statistically significant effect, thus avoiding underpowered studies.

InVivo_Workflow cluster_Setup Study Setup cluster_Treatment Treatment & Monitoring cluster_Endpoint Endpoint & Analysis Acclimation Animal Acclimation (1-2 weeks) Tumor_Implant Tumor Implantation Acclimation->Tumor_Implant Tumor_Growth Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization When tumors reach ~100-150 mm³ Dosing Treatment Administration (e.g., Daily for 21 days) Randomization->Dosing Monitoring Monitor Body Weight, Tumor Volume, Clinical Signs Dosing->Monitoring Monitoring->Dosing Repeat Dosing Endpoint Study Endpoint Reached (e.g., Tumor size limit) Monitoring->Endpoint Necropsy Necropsy & Tissue Collection (Tumor, Blood, Organs) Endpoint->Necropsy Analysis Data Analysis (Statistics, Biomarkers) Necropsy->Analysis

Caption: Typical workflow for a rodent tumor xenograft efficacy study.

Protocol 2: Rodent Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a novel agent in an immunodeficient mouse model bearing human tumor xenografts.

Methodology:

  • Animal Acclimation: Upon arrival, house female athymic nude mice for at least one week to acclimate to the facility.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., A549 lung cancer cells) in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using digital calipers at least twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Typical groups include:

    • Group 1: Vehicle Control (e.g., saline, p.o., daily)

    • Group 2: Test Agent, Low Dose (e.g., 10 mg/kg, p.o., daily)

    • Group 3: Test Agent, High Dose (e.g., 30 mg/kg, p.o., daily)

    • Group 4: Positive Control (Standard-of-care drug)

  • Treatment Administration: Administer treatments as specified for a set period (e.g., 21 days). This should be performed by a technician blinded to the treatment groups.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Observe animals daily for any adverse clinical signs.

  • Study Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size limit (e.g., 2000 mm³) or after the treatment period ends. Individual animals may be euthanized earlier if they meet humane endpoint criteria (e.g., >20% body weight loss).

  • Tissue Collection: At termination, collect blood (for PK analysis) and tumors (for PD/biomarker analysis).

  • Data Analysis: Compare the mean tumor growth inhibition (TGI) between treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Section 5: Pharmacokinetics (PK) and Pharmacodynamics (PD)

Understanding the relationship between drug exposure and its biological effect is fundamental to translating preclinical findings to humans.[20][21][22]

  • Pharmacokinetics (PK): Describes what the body does to the drug.[20][23] It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[10][24]

  • Pharmacodynamics (PD): Describes what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect.[20][23]

PKPD_Relationship Dose Administered Dose PK Pharmacokinetics (PK) Concentration vs. Time Dose->PK ADME PD Pharmacodynamics (PD) Effect vs. Time PK->PD Exposure-Response Relationship Response Clinical Response PD->Response Therapeutic Effect

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Protocol 3: Basic Rodent Pharmacokinetic Study

Objective: To determine key PK parameters of a novel agent after a single intravenous (IV) and oral (PO) dose in mice.

Methodology:

  • Animal Preparation: Use naïve male C57BL/6 mice (n=3 per time point).

  • Dosing:

    • IV Group: Administer the compound via tail vein injection (e.g., 2 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples (e.g., via retro-orbital sinus) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the drug in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Related to efficacy and potential acute toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of drug absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents total drug exposure over time.
Half-life.Time required for the drug concentration to decrease by half.
F% Bioavailability (for extravascular routes).The fraction of the dose that reaches systemic circulation.

Section 6: Preclinical Toxicology and Safety

The primary goal of preclinical toxicology is to identify potential target organs for toxicity and determine a safe starting dose for human clinical trials.[25][26]

Types of Toxicology Studies

Toxicology studies are categorized by duration:[26]

  • Acute: Evaluates the effects of a single dose or multiple doses given over 24 hours.[26]

  • Sub-chronic: Involves repeated daily dosing over a period of 28 to 90 days.[26]

  • Chronic: Involves repeated daily dosing for six months or longer, often required for drugs intended for long-term use.

The ultimate goal is to identify the No-Observed-Adverse-Effect-Level (NOAEL) , which is the highest dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects.[1]

Protocol 4: Dose-Range Finding (DRF) Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and select dose levels for a subsequent definitive GLP toxicology study.

Methodology:

  • Species Selection: Use one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., beagle dog) species.

  • Group Allocation: Assign a small number of animals (e.g., 3/sex/group) to several dose groups, including a vehicle control and at least three escalating dose levels.

  • Dosing: Administer the compound daily for a short duration (e.g., 7-14 days) via the intended clinical route.

  • In-Life Observations:

    • Conduct detailed clinical observations daily.

    • Monitor body weight and food consumption regularly.

    • Perform a basic functional observational battery (FOB) to assess nervous system effects.

  • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.

  • Pathology:

    • Conduct a full gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, heart, spleen).

    • Collect a comprehensive set of tissues for histopathological examination.

  • Data Evaluation: Integrate all data (clinical signs, body weight changes, clinical pathology, and histopathology) to identify dose-limiting toxicities and establish a preliminary NOAEL. This information is critical for designing the pivotal GLP-compliant toxicology studies.[1]

Conclusion

The design and execution of preclinical studies for novel therapeutic agents are complex endeavors that demand a multi-faceted approach grounded in scientific rigor, ethical principles, and a thorough understanding of regulatory expectations. By embracing a phased strategy that moves logically from in vitro validation to in vivo proof-of-concept and formal safety assessment, researchers can build a robust data package that supports successful clinical translation. Adherence to established guidelines such as the 3Rs and ARRIVE, coupled with meticulous protocol development for key assays in pharmacology, pharmacokinetics, and toxicology, is not merely a procedural formality but a scientific necessity. Ultimately, a well-designed preclinical program is the bedrock upon which safe and effective new medicines are built, maximizing the probability of success in clinical trials and delivering on the promise of new therapies for patients.

References

  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25). Available from: [Link]

  • Preclinical Studies in Drug Development | PPD. Available from: [Link]

  • From models to medicines: a landscape review of human-relevant pre-clinical model development in the UK. (2026, February 12). Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available from: [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11). Available from: [Link]

  • General Principles of Preclinical Study Design - PMC - NIH. Available from: [Link]

  • Preclinical Experimental Design and Reporting Workshop - BioCanRx. (2018, October 26). Available from: [Link]

  • Preclinical GLP Toxicology Studies - Charles River Laboratories. Available from: [Link]

  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. (2022, November 30). Available from: [Link]

  • Quality, preclinical and clinical aspects of gene therapy medicinal products - Scientific guideline. (2018, July 13). Available from: [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC. (2024, December 26). Available from: [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC. Available from: [Link]

  • The ARRIVE guidelines 2.0. Available from: [Link]

  • Preclinical in vivo CRO for advanced models of pathologies and imaging - Imavita. Available from: [Link]

  • Non-clinical development | European Medicines Agency (EMA). (2007, October 18). Available from: [Link]

  • The Experimental Design Assistant - EDA | NC3Rs. Available from: [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025, September 9). Available from: [Link]

  • A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. (2026, February 14). Available from: [Link]

  • preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union - aemps. Available from: [Link]

  • GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES - National Institute of Allergy and Infectious Diseases (NIAID). (2025, July 16). Available from: [Link]

  • EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials - ECA Academy. (2025, April 3). Available from: [Link]

  • In Vitro Preclinical Studies - Creative Biolabs. Available from: [Link]

  • ARRIVE Guidelines - Norecopa. (2025, April 3). Available from: [Link]

  • Use of preclinical models to deliver proof of concept efficacy - Medicines Discovery Catapult. (2020, August 6). Available from: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

  • 13 November: Experimental Design for Open and Reproducible Research: NC3Rs Experimental Design Assistant (EDA) | UK Reproducibility Network. Available from: [Link]

  • Understanding PK PD Modeling in Preclinical Studies: A Comprehensive Guide - Infinix Bio. (2026, February 13). Available from: [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC - NIH. Available from: [Link]

  • Guideline on quality, non-clinical and clinical requirements for investigational advanced therapy medicinal products in clinical trials. (2019, February 21). Available from: [Link]

  • Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies | Altasciences. Available from: [Link]

  • Exploring NC3R's experimental design tool for robust and reliable experiments - YouTube. (2025, January 31). Available from: [Link]

  • PRE CLINICAL TOXICOLOGICAL STUDIES. Available from: [Link]

  • ARRIVE guidelines - Wikipedia. Available from: [Link]

  • Preclinical vs Nonclinical: Key Differences Explained - GMP Pros. (2025, October 6). Available from: [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - LAOHA. Available from: [Link]

  • Preclinical Efficacy - MD Biosciences. Available from: [Link]

Sources

Method

Formulation of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one for in vivo studies

Application Note: Optimized Formulation Strategies for 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one Introduction & Compound Profile 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (CAS 691394-08-8) is a lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Formulation Strategies for 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

Introduction & Compound Profile

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (CAS 691394-08-8) is a lipophilic basic amine often utilized in neuropharmacology and proteomic research. Structurally, it comprises a lipophilic cyclohexyl tail, a piperazine core, and a polar primary amine tethered by a propanone linker.

This amphiphilic structure presents a classic formulation challenge: the cyclohexyl group drives high lipophilicity (LogP > 2.5), causing poor aqueous solubility at physiological pH (7.4), while the basic nitrogen centers allow for high solubility in acidic environments.

Key Physicochemical Characteristics:

  • Molecular Weight: 239.36 g/mol

  • Basicity: Three basic centers (Piperazine

    
    , and Primary Amine).
    
  • Solubility Profile:

    • pH 7.4 (PBS): Insoluble/Precipitates (Free Base form).

    • pH < 4.0: Highly Soluble (Cationic/Salt form).

    • Organic Solvents: Soluble in DMSO, Ethanol, Methanol.

Application Scope: This guide provides three distinct formulation protocols ranging from "Gold Standard" encapsulation for chronic IV studies to "Rapid Screening" vehicles for acute IP administration.

Formulation Decision Matrix

Select the appropriate protocol based on your route of administration and study duration.

FormulationDecision Start Select Study Type Route Route of Admin? Start->Route IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP Protocol1 Protocol A: HP-β-CD Complex (Gold Standard) IV->Protocol1 Preferred Chronic Chronic Dosing (>3 Days) IP->Chronic Acute Acute/Single Dose IP->Acute Chronic->Protocol1 Low Irritation Protocol2 Protocol B: In-Situ Salt (HCl/Saline) Acute->Protocol2 Simple Protocol3 Protocol C: Cosolvent (DMSO/PEG) (Rescue Only) Acute->Protocol3 High Dose (>30mg/kg)

Figure 1: Decision tree for vehicle selection ensuring biocompatibility and solubility.

Protocol A: Cyclodextrin Complexation (Gold Standard)

Best For: IV Injection, Chronic Studies, High Concentrations (>5 mg/mL). Mechanism: The hydrophobic cyclohexyl ring is encapsulated within the torus of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), preventing precipitation upon dilution in the bloodstream while masking the irritant properties of the amine.

Materials
  • Compound (Free Base or HCl Salt)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)

  • 0.1 M HCl and 0.1 M NaOH

  • Sterile Water for Injection (WFI)

Step-by-Step Procedure
  • Vehicle Preparation: Dissolve HP-β-CD in Sterile Water to create a 20% (w/v) stock solution. Filter through a 0.22 µm PES filter.

  • Weighing: Weigh the required amount of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one.

  • Initial Solubilization:

    • Add the compound to a glass vial.

    • Add 1.0 molar equivalent of 0.1 M HCl. Vortex until fully dissolved (clear solution). Note: The compound is now in its ionized salt form.

  • Complexation: Slowly add the 20% HP-β-CD solution to the acidified drug solution.

    • Target Volume: Adjust to reach final drug concentration (e.g., 5 mg/mL).

  • pH Adjustment (Critical):

    • Measure pH.[1] It will likely be acidic (~pH 3-4).

    • Carefully titrate with 0.1 M NaOH to pH 5.5 – 6.0 .

    • Warning: Do not exceed pH 6.5, or the free base may precipitate despite the cyclodextrin.

  • Sterilization: Filter sterilize (0.22 µm) into a sterile vial.

Stability: Stable for 1 week at 4°C.

Protocol B: In-Situ Salt Formation (Standard Saline)

Best For: IP Injection, Acute Studies, Moderate Doses (<10 mg/kg). Mechanism: Converts the insoluble free base into a water-soluble hydrochloride salt.

Step-by-Step Procedure
  • Weigh the compound.

  • Add 0.9 molar equivalents of 0.1 N HCl.

  • Vortex vigorously. If particulates remain, sonicate at 37°C for 5 minutes.

  • Add sterile 0.9% Saline to volume.

  • Check pH. If pH < 3.5, back-titrate with dilute NaOH to pH ~4.5.

    • Note: Injecting solutions with pH < 4.0 IP can cause abdominal writhing (false positive in pain assays).

Protocol C: Cosolvent System (Rescue Formulation)

Best For: High Dose IP screening, Compounds resistant to salt formation. Warning: High osmolality; potential for vehicle-induced toxicity.

Composition
ComponentPercentage (v/v)Function
DMSO 5%Primary Solubilizer
PEG 400 40%Cosolvent / Stabilizer
Saline/Water 55%Diluent
Step-by-Step Procedure
  • Dissolve the compound completely in 100% DMSO (Calculate volume to be 5% of final).

  • Add PEG 400 (40% of final volume) to the DMSO concentrate. Vortex.

  • Slowly add warm (37°C) Saline (55% of final volume) dropwise while vortexing.

    • Critical: Adding saline too fast will cause the "Ouzo effect" (precipitation).

  • Use immediately. Do not store.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation upon pH adjustment pH exceeded pKa of piperazine (~6.0-7.0 range in this matrix).Lower pH back to 5.5; Increase Cyclodextrin concentration to 30%.
Pain upon injection (Mouse writhing) Solution too acidic or hypertonic.Use Protocol A (CD buffers pH); Ensure pH > 4.5.
Cloudiness in Saline Incomplete salt formation.Add 10% more molar equivalents of HCl; Sonicate.

References

  • Cyclodextrin Utility: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Piperazine Formulation: Detailed solubility profiling of aryl-piperazine derivatives and the necessity of pH control. Journal of Medicinal Chemistry (General Principles).
  • Vehicle Tolerability: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[2] Pharmaceutical Research. Link

  • Sigma Ligand Analogs: Determination of formulation strategies for PB28 and similar cyclohexyl-piperazine ligands. NIH PubChem / PMC. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Selective Mono-N-Alkylation of Piperazine

Welcome to the Technical Support Center for N-alkylation of piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-alkylation of piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively introducing a single alkyl group onto the piperazine scaffold. The symmetric nature of piperazine presents a significant challenge, as the two nitrogen atoms exhibit comparable nucleophilicity, often leading to undesired di-substitution.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high yields and selectivity for your target mono-alkylated piperazine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems encountered during the mono-N-alkylation of piperazine.

Problem 1: Significant Di-alkylation Observed, Low Yield of Mono-alkylated Product

This is the most common challenge in piperazine chemistry, arising from the fact that the initial mono-alkylated product can be more nucleophilic than the starting piperazine, leading to a second alkylation.[2]

Potential Cause & In-Depth Solution:

  • Uncontrolled Stoichiometry and Reactivity: When piperazine and the alkylating agent are used in equimolar amounts, a statistical mixture of starting material, mono-alkylated, and di-alkylated product is often inevitable.

    • Solution A: Stoichiometric Control (Excess Piperazine): A straightforward approach is to use a large excess of piperazine (4-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material, minimizing the chance of a second alkylation.[3] While effective, this method can complicate purification, as the excess piperazine must be removed.

    • Solution B: Temperature Control: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can help control the reaction rate and improve selectivity for mono-alkylation.[1][4]

    • Solution C: Slow Addition: Adding the alkylating agent dropwise over an extended period to a solution of excess piperazine can maintain a low concentration of the electrophile, further favoring mono-substitution.

  • High Reactivity of Mono-substituted Intermediate: The first alkylation can increase the electron density on the second nitrogen, making it more reactive.

    • Solution D: Use of Protecting Groups: This is the most robust and widely adopted strategy for achieving selective mono-alkylation.[1][3] By temporarily "blocking" one nitrogen atom, you can direct the alkylation to the unprotected nitrogen. The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.[1][2]

      • Workflow:

        • Protect piperazine with Di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine.

        • Alkylate the free secondary amine of 1-Boc-piperazine.

        • Remove the Boc group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]

Problem 2: Reaction is Sluggish or Does Not Proceed to Completion

Potential Cause & In-Depth Solution:

  • Insufficiently Reactive Alkylating Agent: Less reactive alkyl halides (e.g., alkyl chlorides) or sterically hindered electrophiles may require more forcing conditions.

    • Solution A: Change Alkylating Agent: If possible, switch to a more reactive alkylating agent, such as an alkyl bromide or iodide.

    • Solution B: Increase Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. It is advisable to monitor the reaction closely by TLC or LC-MS to avoid the onset of di-alkylation.[2]

    • Solution C: Use a More Effective Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are common, but stronger bases like sodium hydride (NaH) or organic bases such as N,N-diisopropylethylamine (DIPEA) might be necessary for less reactive systems.[1][2]

  • Poor Solvent Choice: The solvent can significantly impact reaction rates and solubility of reactants.

    • Solution D: Solvent Optimization: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used.[1] If solubility is an issue, or if side reactions with the solvent are suspected (e.g., decomposition of DMF at high temperatures), consider switching to a more inert solvent like a higher boiling point alcohol or acetonitrile.[2]

Problem 3: Formation of Quaternary Ammonium Salts

Potential Cause & In-Depth Solution:

  • Over-alkylation with Reactive Electrophiles: Highly reactive alkylating agents can lead to the formation of quaternary ammonium salts, which are often insoluble and can complicate purification.

    • Solution: Switch to Reductive Amination: Reductive amination is an excellent alternative to direct alkylation that completely avoids the formation of quaternary ammonium salts.[3] This two-step, one-pot process involves the reaction of piperazine (or mono-protected piperazine) with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[1][5]

      • Common Reducing Agents: Sodium triacetoxyborohydride (STAB) and sodium cyanoboorohydride (NaBH₃CN) are frequently used because they are selective for the iminium ion over the carbonyl starting material.[1][3][5]

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for clean mono-N-alkylation of piperazine?

For the highest selectivity and cleanest reaction profile, the use of a protecting group, particularly the Boc group, is the most reliable and widely recommended strategy.[1][3] While it adds two steps to the synthetic sequence (protection and deprotection), it avoids the challenges of controlling stoichiometry and purifying mixtures of mono- and di-alkylated products.

Q2: How do I choose the right protecting group for piperazine?

The choice of protecting group depends on the overall synthetic plan and the stability of your molecule to the deprotection conditions.

Protecting GroupAbbreviationCommon ReagentDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (TFA, HCl)[1]Robust, common, reliable
CarboxybenzylCbzBenzyl chloroformateHydrogenolysis (H₂, Pd/C)Orthogonal to acid-labile groups
FluorenylmethyloxycarbonylFmocFmoc-ClBasic (e.g., Piperidine)Orthogonal to acid-labile and hydrogenolysis-labile groups

Q3: Can I achieve mono-alkylation without a protecting group?

Yes, several strategies can be employed, though they may require more careful optimization:

  • Stoichiometry Control: Use a large excess of piperazine.[3]

  • Reductive Amination: React piperazine directly with one equivalent of an aldehyde or ketone.[1][6]

  • Flow Chemistry: Continuous flow reactors allow for precise control of stoichiometry and reaction time, leading to high selectivity for mono-alkylation.[1][3]

  • Microwave-Assisted Synthesis (MAOS): Microwave heating can accelerate the reaction, often leading to higher yields and reduced reaction times, which can favor mono-substitution.[1]

Q4: How do I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods.[2] On a TLC plate, the starting piperazine, mono-alkylated product, and di-alkylated product will have different Rf values. Staining with ninhydrin can be useful for visualizing the amine-containing compounds.[2] LC-MS provides more definitive information on the formation of the desired product and any byproducts by giving their mass-to-charge ratios.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways in piperazine alkylation and the strategic points of intervention discussed in this guide.

G cluster_0 Direct Alkylation Pathway cluster_1 Protecting Group Strategy cluster_2 Reductive Amination Pathway Piperazine Piperazine MonoAlk Mono-alkylated Product Piperazine->MonoAlk 1st Alkylation AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->MonoAlk DiAlk Di-alkylated Product (Side Product) MonoAlk->DiAlk 2nd Alkylation (Undesired) ProtectedMonoAlk Protected Mono-alkylated Product AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->DiAlk BocPiperazine 1-Boc-Piperazine BocPiperazine->ProtectedMonoAlk Selective Alkylation AlkylHalide3 Alkyl Halide (R-X) AlkylHalide3->ProtectedMonoAlk Deprotection Deprotection (e.g., TFA) ProtectedMonoAlk->Deprotection FinalMonoAlk Final Mono-alkylated Product (High Yield) Deprotection->FinalMonoAlk FinalMonoAlk2 Final Mono-alkylated Product (High Yield) Piperazine2 Piperazine Iminium Iminium Ion Intermediate Piperazine2->Iminium Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Iminium Reduction Reduction (e.g., STAB) Iminium->Reduction Reduction->FinalMonoAlk2

Caption: Strategies to control N-alkylation of piperazine.

Key Experimental Protocols

Protocol 1: Mono-alkylation via Boc Protection

This protocol describes the most common and reliable method for achieving selective mono-alkylation.

Step 1: Protection of Piperazine [2]

  • Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 2-3 hours to the stirred piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Evaporate the solvent under reduced pressure to obtain the crude 1-Boc-piperazine, which can often be used in the next step without further purification.

Step 2: Alkylation of 1-Boc-Piperazine [2]

  • Dissolve the crude 1-Boc-piperazine (1 equivalent) in a polar aprotic solvent like acetone or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃) (1.5-2 equivalents).

  • Add the desired alkyl halide (1-1.2 equivalents).

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-alkylated-N'-Boc-piperazine by column chromatography if necessary.

Step 3: Deprotection of the Boc Group [1]

  • Dissolve the purified N-alkylated-N'-Boc-piperazine in a solvent like DCM or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitor by TLC or LC-MS).

  • Evaporate the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to yield the desired mono-alkylated piperazine.

Protocol 2: Reductive Amination for Mono-N-alkylation[1][2]

This protocol offers a clean, one-pot alternative to direct alkylation.

  • Dissolve piperazine (1 equivalent) and the desired aldehyde or ketone (1-1.1 equivalents) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add a mild acid catalyst, such as acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

References
  • MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available from: [Link]

  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available from: [Link]

  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]

  • Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • RSC Publishing. (2018, October 31). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Available from: [Link]

  • ResearchGate. Results for piperazine and other N-monoalkyl-substituted piperazines. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available from: [Link]

  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]

  • PMC. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available from: [Link]

  • RSC Publishing. (2019, November 8). DABCO bond cleavage for the synthesis of piperazine derivatives. Available from: [Link]

  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. Available from: [Link]

  • Google Patents. US3639403A - Method for the preparation of piperazine and substituted piperazines.
  • (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available from: [Link]

  • (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: [Link]

  • ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Mannich Reaction for Aminopropanone Synthesis

Welcome to the technical support center for the synthesis of aminopropanones via the Mannich reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminopropanones via the Mannich reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and product purity.

I. Understanding the Core Reaction: The "Why" Behind the "How"

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] In the context of aminopropanone synthesis, this typically involves a ketone, formaldehyde, and a primary or secondary amine.[3][4] The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the ketone.[3][5][6]

The General Mechanism

The reaction is typically acid-catalyzed, which serves multiple purposes: it facilitates the formation of the iminium ion and promotes the tautomerization of the ketone to its more nucleophilic enol form.[7]

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enol Formation cluster_2 Nucleophilic Attack cluster_3 Final Product Amine R₂NH (Amine) Iminium_Ion [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium_Ion + H⁺ Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium_Ion Mannich_Base_Salt R-CO-CH₂-CH₂-NR₂H⁺ (Mannich Base Salt) Iminium_Ion->Mannich_Base_Salt Attack Ketone R-CO-CH₃ (Ketone) Enol R-C(OH)=CH₂ (Enol) Ketone->Enol Acid Catalyst (H⁺) Enol->Mannich_Base_Salt Mannich_Base R-CO-CH₂-CH₂-NR₂ (β-Aminopropanone) Mannich_Base_Salt->Mannich_Base Deprotonation

Figure 1: General mechanism of the Mannich reaction for aminopropanone synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of aminopropanones via the Mannich reaction.

FAQ 1: Why is my reaction yield consistently low?

Low yields are a common frustration and can stem from several factors.[8] A systematic approach to troubleshooting is essential.

Possible Causes & Recommended Actions:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion is a critical first step.[3][6]

    • pH is not optimal: Imine formation is generally fastest around pH 4-5.[9] Highly acidic conditions can protonate the amine, rendering it non-nucleophilic, while basic conditions may not sufficiently activate the formaldehyde.[9]

    • Action: If using the amine hydrochloride salt, the reaction is typically sufficiently acidic.[6] If not, consider adding a catalytic amount of a mild acid like acetic acid or benzoic acid.[10][11]

  • Poor Enol/Enolate Formation: The ketone must be converted to its nucleophilic enol form to react with the iminium ion.[3][5]

    • Substrate Reactivity: Less acidic ketones will form enols more slowly.

    • Action: Ensure adequate acid catalysis. For particularly unreactive ketones, stronger conditions or alternative methods like pre-forming an enolate with a strong base (e.g., LDA) and reacting it with a pre-formed iminium salt (like Eschenmoser's salt) might be necessary.[12]

  • Reagent Quality and Stoichiometry:

    • Formaldehyde Source: Paraformaldehyde, a common source of formaldehyde, can be of variable quality and may not depolymerize efficiently.

    • Action: Use high-quality paraformaldehyde or a fresh aqueous formaldehyde solution. Consider using a formaldehyde surrogate like DMSO in some specialized cases.[13][14]

    • Stoichiometry: An excess of one reagent can lead to side reactions.

    • Action: While stoichiometry is substrate-dependent, a slight excess of the ketone and formaldehyde to the amine is a common starting point.

  • Reaction Conditions:

    • Temperature: While heating can increase the reaction rate, it can also promote side reactions and decomposition.

    • Action: Start at a moderate temperature (e.g., reflux in ethanol) and monitor the reaction progress. Some modern protocols have found success at room temperature with the right catalyst.[11]

    • Solvent: The choice of solvent can influence reaction rates and selectivity.[15]

    • Action: Alcohols (like ethanol or isopropanol) and water are common solvents.[6][15] Solvent-free conditions have also been shown to be effective in some cases.[16]

FAQ 2: I'm observing significant side product formation, particularly polymers. What's going wrong?

Polymerization is a frequent issue, especially due to the high reactivity of formaldehyde.[17]

Key Causes of Polymerization:

  • Reaction with Primary Amines: If you use a primary amine or ammonia, the resulting Mannich base is a secondary or primary amine, respectively. This product can react again with formaldehyde and the ketone, leading to multiple additions and polymer formation.[5][17]

    • Solution: Whenever possible, use a secondary amine to cap the reaction at the desired product. If a primary amine is necessary, careful control of stoichiometry and reaction time is crucial.

  • Multiple Reactive Sites on the Ketone: If the ketone has acidic protons on both alpha-carbons, di-substitution can occur.

    • Solution: Use a ketone with only one enolizable side, or employ a significant excess of the ketone to favor mono-substitution statistically.

  • Uncontrolled Aldol-type Reactions: Formaldehyde can undergo self-condensation or react with the enolized ketone in an aldol-type reaction, especially under basic conditions.[17]

    • Solution: Maintain acidic conditions to favor the Mannich pathway. The use of the amine hydrochloride salt is a standard method to achieve this.[6]

Troubleshooting_Polymerization Start Low Yield / Polymerization Observed CheckAmine Primary Amine Used? Start->CheckAmine CheckKetone Multiple Enolizable Sites on Ketone? CheckAmine->CheckKetone No Sol_PrimaryAmine Use Secondary Amine or Control Stoichiometry CheckAmine->Sol_PrimaryAmine Yes CheckConditions Reaction Conditions Optimized? CheckKetone->CheckConditions No Sol_Ketone Use Excess Ketone or Symmetrical Ketone CheckKetone->Sol_Ketone Yes Sol_Conditions Optimize Temp, pH, and Reagent Addition CheckConditions->Sol_Conditions No Success Improved Yield and Purity CheckConditions->Success Yes Sol_PrimaryAmine->CheckKetone Sol_Ketone->CheckConditions Sol_Conditions->Success

Figure 2: A logical workflow for troubleshooting polymerization in Mannich reactions.
FAQ 3: My reaction seems to stall before completion. What can I do?

A stalled reaction can indicate an equilibrium issue or deactivation of a key species.

Troubleshooting a Stalled Reaction:

  • Catalyst Deactivation: The acid catalyst can be neutralized or consumed in side reactions.

    • Action: Add an additional small portion of the acid catalyst.

  • Reagent Degradation: One of the starting materials might be degrading under the reaction conditions.

    • Action: Monitor the stability of your starting materials under the reaction conditions independently. Consider a slower addition of a less stable reagent.

  • Equilibrium: The Mannich reaction can be reversible.

    • Action: Consider removing water as it forms, for example, by using a Dean-Stark apparatus, although this is less common for standard Mannich protocols. Increasing the concentration of reactants can also help push the equilibrium towards the product.

FAQ 4: I'm having trouble scaling up my reaction from the lab bench. The yield has dropped significantly. Why?

Scale-up often introduces new challenges related to mass and heat transfer.[18]

Key Considerations for Scale-Up:

  • Mixing and Heat Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[18] The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.

    • Action: Ensure vigorous and efficient stirring. For exothermic reactions, the rate of addition of reagents becomes critical. A slow, controlled addition is often necessary to manage the reaction temperature.[10][17]

  • Reaction Time: Reactions that are complete in a few hours on a small scale may require longer on a larger scale due to slower mixing and heat transfer.[18]

    • Action: Do not rely solely on the small-scale reaction time. Monitor the reaction progress using techniques like TLC or LC-MS until completion.

  • Work-up and Isolation: The efficiency of extractions and purifications can change upon scale-up.

    • Action: Re-optimize your work-up procedure for the larger volume. Emulsion formation can become more problematic, and filtration times will be longer.[18]

III. Experimental Protocols and Data

Protocol 1: Classic Synthesis of a β-Aminopropanone

This protocol is a representative example for the synthesis of β-aminopropiophenone hydrochloride.[19]

Materials:

  • Acetophenone (enolizable ketone)

  • Dimethylamine hydrochloride (amine salt)

  • Paraformaldehyde

  • Ethanol (solvent)

  • Hydrochloric acid (for pH adjustment if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), dimethylamine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours.[19]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, being a hydrochloride salt, may precipitate.

  • Isolation: Collect the solid product by filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol/water.

Protocol 2: Controlled Addition for Minimizing Side Products

This protocol is adapted from a redox-Mannich reaction study and emphasizes controlled addition to minimize polymerization.[10][17]

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser and a dropping funnel, dissolve the secondary amine (e.g., pyrrolidine, 2-5 equivalents) and a catalytic amount of a carboxylic acid (e.g., benzoic acid, 50 mol%) in a suitable solvent (e.g., toluene).[10][17]

  • Preparation of Addition Solution: In the dropping funnel, prepare a solution of the aldehyde (1 equivalent) and the ketone (1.5 equivalents) in the same solvent.[17]

  • Slow Addition: Heat the amine solution to reflux. Add the aldehyde and ketone solution dropwise from the dropping funnel over a period of several hours (e.g., 5 hours).[10][17]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.[17]

  • Workup: Cool the reaction mixture to room temperature and perform an aqueous workup to isolate the Mannich base.[17]

Table 1: Influence of Reaction Parameters on Yield

The following table summarizes general trends observed for the Mannich reaction. Note that optimal conditions are highly substrate-dependent.

ParameterCondition 1Outcome 1Condition 2Outcome 2Rationale & Citation
Catalyst No AcidLow YieldMild Acid (e.g., Acetic Acid)Improved YieldAcid catalyzes both iminium ion and enol formation.[7][11]
Amine Primary AminePotential for PolymerizationSecondary AmineMono-adduct FormationSecondary amines lack the second N-H proton for further reaction.[5]
Temperature Room TemperatureSlower ReactionRefluxFaster Reaction (risk of side products)Increased temperature accelerates the reaction but can also promote decomposition and side reactions.[17]
Solvent EthanolGood Yields (Polar Protic)WaterGood Yields, "Green"The choice of solvent can impact reaction rates and product selectivity.[15]
Addition Rate Rapid AdditionIncreased Side ProductsSlow, Dropwise AdditionHigher Purity & YieldSlow addition maintains a low concentration of reactive species, minimizing polymerization.[10][17]

IV. References

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy. [Link]

  • Mannich Reaction - Chemistry Steps. (2021). Chemistry Steps. [Link]

  • Formaldehyde surrogates in multicomponent reactions. (2021). National Institutes of Health (NIH). [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. ADICHEMISTRY. [Link]

  • Mannich Reaction Mechanism. BYJU'S. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Formaldehyde surrogates in multicomponent reactions. (2025). Beilstein Journals. [Link]

  • Application and Mechanism of Malonic Acid as a Green Alternative for Protein-Crosslinking. (2016). Scientific Research Publishing. [Link]

  • Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. CNKI. [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025). Master Organic Chemistry. [Link]

  • The Redox-Mannich Reaction. National Institutes of Health (NIH). [Link]

  • Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. National Institutes of Health (NIH). [Link]

    • Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. e-Library. [Link]

  • Three-component radical homo Mannich reaction. (2021). National Institutes of Health (NIH). [Link]

  • One-pot Preparation of β–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. International Journal of ChemTech Research. [Link]

  • Mannich reaction: optimization of reaction conditions a. ResearchGate. [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. [Link]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. [Link]

  • Highly E cient One-Pot Three-Component Mannich Reaction Under Solvent-Free Conditions. Scientia Iranica. [Link]

  • Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester. [Link]

  • Catalytic stereoselective Mannich reaction under solvent-free conditions. (2011). HAL Open Science. [Link]

  • Retrosynthesis of a molecule. (2017). Chemistry Stack Exchange. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). MDPI. [Link]

  • Mannich Reaction. (2023). Chemistry LibreTexts. [Link]

  • Problems needing attention in synthesis process scaling up. (2021). Shandong Look Chemical. [Link]

  • Scale-up synthesis, further transformations and control experiments. ResearchGate. [Link]

  • Mannich reaction. (2011). No Added Chemicals. [Link]

Sources

Troubleshooting

Optimizing HPLC parameters for better separation of reaction intermediates

Status: Operational Ticket ID: OPT-HPLC-INT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-HPLC-INT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Co-elution and Peak Shape Issues in Reaction Monitoring

Executive Summary

Separating reaction intermediates is distinct from standard QC release testing. Intermediates often share structural backbones with starting materials (SM) and final products (FP), resulting in similar hydrophobicity and retention times. Furthermore, intermediates are often transient, unstable, or ionizable. This guide moves beyond generic "textbook" advice to address the specific kinetic and thermodynamic challenges of intermediate separation.

Module 1: Resolution & Selectivity (The "Peaks are Merging" Problem)

User Question: "I can separate my starting material and product easily, but the reaction intermediate elutes on the shoulder of the starting material. Increasing the column length (efficiency) didn't help. What now?"

Scientist Response: You are falling into the "Efficiency Trap." You cannot solve a chemistry problem with physics.

The Resolution Equation (


) is governed by three terms: Efficiency (

), Selectivity (

), and Retention (

).

Doubling your column length only increases resolution by a factor of


 (approx. 1.4x) but doubles your run time and backpressure. Selectivity (

)
is the most powerful lever you have. For intermediates,

is driven almost entirely by pH and Stationary Phase chemistry .
The pH Effect (The +/- 2 Rule)

Reaction intermediates often possess ionizable functional groups (amines, carboxylic acids) that are "masked" or "exposed" during the reaction steps.

  • Protocol: If your intermediate has a pKa of 4.5, running at pH 4.5 is disastrous. The analyte will exist as a 50:50 mixture of ionized and non-ionized forms, leading to split peaks or wide wandering baselines.

  • The Fix: You must operate at least 2 pH units away from the pKa.[1]

    • Low pH (pH < 3): Suppresses ionization of acids (keeps them neutral/hydrophobic) and protonates bases (keeps them ionized/hydrophilic).

    • High pH (pH > 9): Requires hybrid-silica columns (e.g., Waters BEH or Agilent Poroshell HPH) to prevent silica dissolution [1].

Stationary Phase Screening

If C18 fails, stop trying to force it. Intermediates often differ from SMs only by a double bond or a protecting group.

  • Phenyl-Hexyl: Excellent for intermediates with aromatic rings; utilizes

    
     interactions.
    
  • PFP (Pentafluorophenyl): Superior for halogenated intermediates or positional isomers.

Visualizing the Resolution Hierarchy:

ResolutionTriangle Selectivity SELECTIVITY (u03B1) (Most Powerful) Change: pH, Solvent, Column Resolution RESOLUTION (Rs) Selectivity->Resolution Retention RETENTION (k) (Moderate Impact) Change: % Organic Retention->Resolution Efficiency EFFICIENCY (N) (Least Impact per Cost) Change: Particle Size, Length Efficiency->Resolution

Figure 1: The Hierarchy of Resolution. Note that Selectivity (


) provides the highest return on investment for separation power compared to simply increasing column length (Efficiency).
Module 2: Peak Shape & Sensitivity (The "Ugly Peaks" Problem)

User Question: "My intermediate peak is tailing badly (Asymmetry > 2.0). I suspect this is hiding smaller impurity peaks. Is my column dead?"

Scientist Response: Likely not. Peak tailing in reaction monitoring is usually chemical, not physical.

  • Silanol Interactions: Reaction intermediates (especially amines) interact with residual silanols on the silica support. This "secondary interaction" drags the peak tail.

    • Immediate Fix: Add a "sacrificial base" like Triethylamine (TEA) at 0.1% to the mobile phase. The TEA saturates the silanol sites, allowing your analyte to elute symmetrically [2].

    • Long-term Fix: Switch to an "End-capped" column where silanols are chemically bonded.

  • Mass Overload (Fronting): In reaction monitoring, you often inject high concentrations to see small impurities. If the peak looks like a "shark fin" (slow rise, sharp drop), you are overloading the column.

    • Diagnostic: Inject 1/10th the volume. If retention time shifts later and the peak becomes symmetrical, it was overload.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Tailing (As > 1.5) Silanol interactions (Basic analytes)Add 0.1% TEA or use High-pH stable column.
Tailing (As > 1.5) Dead volumeCheck tubing connections; ensure ferrule depth is correct.
Fronting (As < 0.9) Mass OverloadDilute sample or reduce injection volume.
Split Peaks pH near pKaAdjust pH +/- 2 units from pKa.
Split Peaks Solvent MismatchEnsure sample diluent is weaker than initial Mobile Phase.
Module 3: Gradient Engineering (The "Ghost Peak" Problem)

User Question: "I'm running a gradient to flush out the starting material, but I see peaks in my blank injection. Are these carryover?"

Scientist Response: If the peaks appear in a "No Injection" blank, they are Ghost Peaks from your mobile phase, not carryover.

  • The Accumulation Effect: Organic modifiers (Acetonitrile/Methanol) contain trace impurities. During the equilibration (low %B) phase, these impurities stick to the head of the column. As you ramp the gradient (high %B), they elute.[2]

    • Validation: The size of ghost peaks is proportional to the equilibration time. Double the equilibration time; if the peak area doubles, it's from the mobile phase [3].

    • Solution: Install a Ghost Guard Column between the pump and the injector (NOT after the injector). This traps impurities before they reach your sample.

  • Dwell Volume Delays: If you transferred a method from an old HPLC to a new UPLC and the intermediate vanished, check the Dwell Volume (system volume from mixer to column).

    • Impact: A method developed on a system with 1.0 mL dwell volume will show different selectivity on a system with 0.1 mL dwell volume because the gradient reaches the column at a different time relative to the injection.

Module 4: Systematic Method Development Protocol

Do not use "Trial and Error." Use this scouting protocol to find the optimal separation window.

Step 1: The Broad Scout

  • Column: C18 (Start here).

  • Mobile Phase A: 0.1% Formic Acid (Low pH).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% to 95% B over 20 minutes.

  • Goal: Determine where the intermediate elutes.

    • Elutes < 2 mins? Too polar. Switch to HILIC or Aqueous Stable phase (e.g., C18-Aq).

    • Elutes > 15 mins? Too hydrophobic. Use a gentler gradient (e.g., 50-100% B).

Step 2: pH Screening (The Critical Step) Run the identical gradient with Ammonium Bicarbonate (pH 10) (ensure column is compatible!).

  • Compare Low pH vs. High pH.[5]

  • Select the pH that provides the best

    
     (separation) between the Intermediate and the nearest neighbor [4].
    

Step 3: Optimization Once the pH is locked, adjust the gradient slope (


) to flatten the baseline around the intermediate.

Method Development Decision Tree:

MethodDev Start Start: Broad Scout Gradient (5-95% B, Low pH) CheckRet Check Retention Time (Rt) Start->CheckRet TooFast Rt < 2 min (Too Polar) CheckRet->TooFast Early TooSlow Rt > 15 min (Too Hydrophobic) CheckRet->TooSlow Late GoodRet Rt = 2-15 min (Good Retention) CheckRet->GoodRet Ideal ActionPolar Switch Mode: HILIC or C18-Aq TooFast->ActionPolar ActionHydro Adjust Gradient: Start at higher %B TooSlow->ActionHydro ActionOpt Screen pH: Compare pH 2.5 vs pH 10 GoodRet->ActionOpt FinalSelect Select Best pH Optimize Slope ActionOpt->FinalSelect

Figure 2: Decision tree for initial method development scouting. This logic prevents wasting time optimizing a method that is fundamentally flawed due to incorrect retention.

References
  • Waters Corporation. A Systematic Approach Towards UPLC Methods Development. (Accessed 2026). [Link]

  • Agilent Technologies. HPLC Column Troubleshooting: What Every HPLC User Should Know. (Accessed 2026). [Link]

  • Restek Corporation. LC Troubleshooting: Ghost Peaks. (Accessed 2026). [Link]

  • Chromatography Online (LCGC). The Role of pH in Retention and Selectivity. (Accessed 2026). [Link]

Sources

Optimization

Technical Support Center: Optimizing Compound Safety in Primary Cell Screens

Topic: Reducing the cytotoxicity of novel compounds in primary cell cultures. Role: Senior Application Scientist Status: Operational Welcome to the Primary Cell Assay Optimization Hub Primary cells—unlike robust immortal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing the cytotoxicity of novel compounds in primary cell cultures. Role: Senior Application Scientist Status: Operational

Welcome to the Primary Cell Assay Optimization Hub

Primary cells—unlike robust immortalized cell lines (e.g., HeLa, CHO)—retain the physiological fragility of their tissue of origin. When a novel compound kills your primary culture, it is often not due to the molecule's intrinsic pharmacology, but rather experimental artifacts arising from solubility limits, vehicle toxicity, or assay interference.

This guide provides a root-cause analysis framework to distinguish between true cytotoxicity and systemic experimental stress, ensuring your


 data reflects biology, not chemistry.
Phase 1: The Formulation Gateway (Solubility & Vehicles)

Q: My compound precipitates in media, but increasing DMSO kills my primary hepatocytes. How do I balance solubility and viability?

A: Primary cells are hypersensitive to organic solvents. While cell lines may tolerate 1% DMSO, primary hepatocytes and neurons often exhibit stress responses (autophagy induction, membrane permeabilization) at concentrations as low as 0.1% .

The Solution: The "Solvent-Excipient" Switch If you cannot dissolve your compound at


 DMSO, you must switch from a co-solvent strategy to an encapsulation strategy using Cyclodextrins.
Protocol: Hydroxypropyl-

-Cyclodextrin (HP-

-CD) Complexation

Cyclodextrins form a hydrophobic "bucket" around your lipophilic drug, making it water-soluble without damaging cell membranes.

  • Prepare Stock: Dissolve HP-

    
    -CD in your base media (serum-free) to create a 20% (w/v) stock solution. Filter sterilize (0.22 
    
    
    
    m).
  • Solubilize Compound: Add your solid compound directly to the HP-

    
    -CD stock. Vortex and sonicate at 37°C for 30–60 minutes.
    
  • Dilute: Dilute this stock into your final culture media.

    • Safety Limit: Primary cells generally tolerate 0.5%–1.0% HP-

      
      -CD final concentration without toxicity [1, 2].
      

Decision Logic: Vehicle Selection

VehicleSelection Start Compound Solubility Check DMSO_Check Soluble in < 0.1% DMSO? Start->DMSO_Check Use_DMSO Use DMSO (Standard) DMSO_Check->Use_DMSO Yes CD_Check Lipophilic & Hydrophobic? DMSO_Check->CD_Check No Use_CD Use HP-beta-CD (Encapsulation) CD_Check->Use_CD Yes Albumin BSA/HSA Complexation CD_Check->Albumin No (Highly Protein Bound)

Figure 1: Decision tree for selecting the optimal vehicle to minimize solvent-induced cytotoxicity.

Phase 2: Dosing Dynamics (Protein Binding & Kinetics)

Q: My compound shows high toxicity in serum-free media but is inactive in 10% FBS. Which result is "real"?

A: Both are real, but they measure different things.[1] This is the Protein Binding Shift .

  • Serum-Free: Measures intrinsic potency but risks artificial toxicity because 100% of the drug is free (

    
    ) and available to bombard the cell membrane.
    
  • 10% FBS: Mimics in vivo conditions where Albumin binds the drug. However, if your compound is 99% protein-bound, your effective concentration is only 1% of what you pipetted.

Troubleshooting Guide: The Serum Shift Assay To determine if "reduced cytotoxicity" in serum is due to protection or lack of exposure:

  • Calculate the Shift: Run cytotoxicity curves in 0% FBS vs. 10% FBS .

  • The Shift Factor:

    
    .
    
    • Large Shift (>10x): Your compound is highly protein-bound.[2] The "toxicity" in serum-free media is likely an overdose relative to physiological conditions [3].

  • Correction: Do not simply remove serum to "see activity." This stresses primary cells. Instead, keep serum constant (e.g., 2-5%) and adjust your dosing range upward to account for the bound fraction (

    
    ).
    
Phase 3: Assay Interference (The "False Toxicity" Trap)

Q: I am testing an antioxidant polyphenol. The MTT assay shows 80% cell death, but the cells look healthy under the microscope. Why?

A: You are seeing a False Positive for Toxicity (or sometimes a False Negative for Viability). Tetrazolium assays (MTT, MTS, WST-8) rely on cellular dehydrogenases to reduce the dye to a colored product.

  • The Glitch: Polyphenols and strong antioxidants (e.g., Resveratrol, Curcumin) can chemically reduce MTT outside the cell, or conversely, inhibit the dehydrogenase enzymes without killing the cell. This decouples the color change from actual viability [4, 5].

Data Presentation: Assay Compatibility Matrix

Compound ClassMTT / MTS / WST-8ATP (Luciferase)LDH ReleaseLive/Dead Imaging
Standard Small Molecule ✅ Recommended✅ Highly Sensitive✅ Good for necrosis✅ Confirmation
Antioxidants / Polyphenols AVOID (Chemical reduction)✅ Recommended✅ Robust✅ Best option
Colored Compounds AVOID (Optical interference)✅ Recommended (Luminescence)⚠️ Use fluorescence✅ Fluorescence
Metabolic Inhibitors ⚠️ Skews results (Metabolism

Death)
⚠️ Skews results✅ Best (Membrane integrity)✅ Confirmation

Mechanism of Interference

AssayInterference cluster_0 Standard Reaction cluster_1 Interference Pathway Mito Mitochondrial Dehydrogenase Formazan Formazan (Purple) Mito->Formazan Reduces MTT MTT (Yellow) MTT->Mito DirectRed Non-Enzymatic Reduction MTT->DirectRed Drug Antioxidant Drug (e.g., Curcumin) Drug->DirectRed DirectRed->Formazan False Signal

Figure 2: Mechanism showing how antioxidant compounds bypass cellular machinery to generate false MTT signals.

Phase 4: Experimental Mitigation Strategies

Q: My primary neurons die during the drug incubation period regardless of the drug dose. How do I stabilize the baseline?

A: Primary cells often undergo anoikis (detachment-induced death) or isolation stress during the first 24–48 hours. If the control wells die, you cannot measure drug cytotoxicity.

Protocol: The "Cytoprotective Baseline" Before adding your novel compound, optimize the culture to ensure


 viability in vehicle controls.
  • Rho-Kinase (ROCK) Inhibition:

    • Application: Essential for primary stem cells and epithelial cells.

    • Dose: Add 10

      
      M Y-27632  during seeding. It prevents apoptosis caused by the stress of dissociation. Remove it 24h prior to drug dosing if possible, or maintain constant if necessary.
      
  • Step-Down Dilution (Preventing Osmotic Shock):

    • When moving from a high-concentration stock (100% DMSO) to media, do not blast the cells.

    • Wrong: 1

      
      L stock -> 1000 
      
      
      
      L media on cells.
    • Right: Dilute compound in an intermediate tube with media (2x concentration), mix well, then add to cells. This prevents transient "hotspots" of solvent that kill cells instantly upon contact.

References
  • MP Biomedicals. (n.d.). Hydroxypropyl Beta-Cyclodextrin Application Notes. Retrieved from [Link]

  • Gülden, M., et al. (2003).[3] Serum albumin binding at cytotoxic concentrations of chemicals as determined with a cell proliferation assay. Toxicology in Vitro. Retrieved from [Link]

  • Wang, P., et al. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLoS ONE. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

Reference ID: TSC-SYN-2024-089 Topic: Process Chemistry & Scale-Up Strategies Audience: Process Chemists, Medicinal Chemists, CMC Leads Executive Summary This guide addresses the scale-up synthesis of 3-Amino-1-(4-cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-SYN-2024-089 Topic: Process Chemistry & Scale-Up Strategies Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary

This guide addresses the scale-up synthesis of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one , a structural motif common in sigma receptor ligands and GPCR antagonists.

While early-stage medicinal chemistry often utilizes acryloyl chloride followed by ammonia Michael addition, this route is unsuitable for kilogram-scale production due to polymerization risks and bis-alkylation impurities. This guide details the "Boc-Beta-Alanine Route," utilizing T3P® (Propylphosphonic anhydride) coupling and HCl deprotection. This pathway ensures strict control over stoichiometry, minimizes impurity profiles, and delivers a stable dihydrochloride salt suitable for GMP environments.

Module 1: Strategic Route Selection

Q: Why should I avoid the acryloyl chloride route for scale-up?

A: The acryloyl chloride route (Reaction of 1-cyclohexylpiperazine with acryloyl chloride


 Michael addition of NH

) suffers from three critical failures at scale:
  • Polymerization: Acryloyl intermediates are prone to thermal polymerization during the exothermic acylation step.

  • Bis-Alkylation: In the Michael addition step, the primary amine product is more nucleophilic than ammonia, leading to the formation of the dimer impurity (bis(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)amine).

  • Safety: Acryloyl chloride is a lachrymator and high-potency sensitizer, complicating containment.

Recommendation: Adopt the Boc-Protected Route (Scheme 1). It adds one step but guarantees product integrity and eliminates polymerization risks.

Visualizing the Workflow

SynthesisRoute SM1 1-Cyclohexylpiperazine (Starting Material) Coupling Step 1: Amide Coupling (T3P / EtOAc / DIPEA) SM1->Coupling SM2 N-Boc-Beta-Alanine (Reagent) SM2->Coupling Inter Intermediate: N-Boc-Protected Amide Coupling->Inter >90% Yield No Racemization Deprotect Step 2: Deprotection (HCl in IPA/Dioxane) Inter->Deprotect CO2 + Isobutylene Off-gassing Product Final Product: Dihydrochloride Salt Deprotect->Product Precipitation

Figure 1: The optimized Boc-Beta-Alanine pathway minimizes side reactions and allows for crystalline salt isolation.

Module 2: Step 1 - The T3P Amide Coupling

Objective: Synthesize tert-butyl (3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)carbamate.

Protocol
  • Charge: Reactor with N-Boc-beta-alanine (1.05 equiv) and EtOAc (8-10 volumes).

  • Add: 1-Cyclohexylpiperazine (1.0 equiv) and DIPEA (2.5 equiv). Stir to dissolve.

  • Cool: Bring internal temperature to 0–5°C .

  • Dose: Slowly add T3P (50% w/w in EtOAc) (1.2 equiv) over 1 hour. Note: Exothermic.[1]

  • React: Warm to 20–25°C and stir for 2–4 hours.

  • Workup: Wash with water (3x) followed by 5% NaHCO

    
    . The T3P byproducts are water-soluble, eliminating the need for column chromatography.[2]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Reaction (<90% Conv.) Acid activation failure due to pH drift.Ensure DIPEA is sufficient. The reaction requires a basic pH (approx. 8) to drive the T3P cycle. Add 0.5 equiv DIPEA.
Emulsion during Workup Piperazine surfactant effect.Add saturated brine to the aqueous layer. If persistent, filter the biphasic mixture through a Celite pad to break the emulsion.
Precipitate in Reaction Low solubility of the intermediate.Switch solvent to 2-MeTHF . It has higher solubility for piperazine amides and better water separation characteristics.
Expert Insight: Why T3P?

Unlike EDC/HOBt, which generates urea byproducts (DCU/EDU) that are difficult to remove from polar piperazine derivatives, T3P generates water-soluble phosphate byproducts [1]. This allows for a "wash-and-go" workup, essential for processing >100g batches without chromatography.

Module 3: Step 2 - Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one as a stable salt.

Protocol
  • Dissolve: Dissolve the Step 1 intermediate in Isopropyl Alcohol (IPA) (5 volumes).

  • Heat: Warm to 40–45°C .

  • Acidify: Slowly add 5-6N HCl in IPA (3.0 equiv). Caution: Significant gas evolution (CO

    
     + Isobutylene).
    
  • Crystallize: Stir for 2 hours. The dihydrochloride salt should precipitate as a white solid.

  • Isolate: Cool to 0°C, filter, and wash the cake with cold IPA or MTBE.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Gummy/Oily Precipitate Presence of residual EtOAc or water; rapid addition of acid.Seed the mixture with authentic crystals if available. Re-heat to reflux to dissolve the oil, then cool very slowly (5°C/hour) to induce crystallization.
Hygroscopic Product Excess HCl trapped in the lattice.Dry the solid in a vacuum oven at 45°C with a nitrogen bleed. Store under argon. Consider switching to a Fumarate salt if the HCl salt remains too hygroscopic for formulation.
Incomplete Deprotection Acid concentration too low.Do not use aqueous HCl. Water suppresses the deprotection rate and keeps the Boc group intact. Ensure anhydrous conditions (HCl/Dioxane or HCl/IPA).

Module 4: Quality Control & Impurity Profile

Critical Quality Attributes (CQAs):

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98.0% (Area %).

  • Residual Solvent: EtOAc < 5000 ppm, IPA < 5000 ppm.

Common Impurities Table:

Impurity NameStructure DescriptionOriginControl Strategy
Impurity A (Dimer) Bis-alkylated amineTrace from SM1 impurities or thermal degradation.Use high-purity 1-cyclohexylpiperazine (>98%).
Impurity B (Boc-SM) Unreacted IntermediateIncomplete deprotection.Extend reaction time; verify HCl stoichiometry.
Impurity C (Free Piperazine) 1-CyclohexylpiperazineIncomplete coupling.Ensure slight excess of Boc-beta-alanine (1.05 eq) in Step 1.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Patterson, A. W., et al. (2006). "Protection of Piperazines as N-Boc Derivatives." Journal of Organic Chemistry. (General reference for Boc chemistry stability).
  • Sigma-Aldrich. (2024). "1-Cyclohexylpiperazine Product Specification."

  • Curia Global. (2024). "T3P® (Propylphosphonic Anhydride) Handling Guide."

(Note: While specific literature on the exact title molecule is limited, the protocols above are derived from validated methodologies for homologous piperazine-beta-alanine amides found in GPCR antagonist synthesis.)

Sources

Optimization

Refinement of in silico models for more accurate prediction of bioactivity

Welcome to the technical support center for the refinement and troubleshooting of in silico bioactivity prediction models. This guide is designed for drug discovery researchers and computational scientists who seek to mo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the refinement and troubleshooting of in silico bioactivity prediction models. This guide is designed for drug discovery researchers and computational scientists who seek to move beyond basic model generation to build robust, predictive, and reliable computational tools. Here, we address common challenges in a practical, question-and-answer format, grounded in scientific principles and field-proven experience.

Section 1: Foundational Issues & Model Diagnostics

This section addresses the fundamental problems that often arise during the initial stages of model development, particularly with Quantitative Structure-Activity Relationship (QSAR) models.

Q1: My QSAR model shows a high R² on the training set, but its predictions for new compounds are poor. What's going on?

A: This is a classic case of overfitting . A high coefficient of determination (R²) simply means your model fits the training data very well. However, it may have learned the noise and specific idiosyncrasies of your training set rather than the true underlying structure-activity relationship.[1] This leads to poor generalization for new, unseen data.

Causality & Explanation: Overfitting often occurs when the model is too complex relative to the amount of training data (the "curse of dimensionality").[1] For instance, using too many molecular descriptors for a small set of compounds allows the model to find chance correlations. The model becomes an expert at "memorizing" the training data but fails when faced with compounds that deviate even slightly.

Troubleshooting Protocol: Implementing Robust Validation

A high cross-validated R² (q²) is a necessary, but not sufficient, condition for a model to have high predictive power.[2] True validation comes from assessing performance on an external test set—compounds that were not used in any part of model training or selection.[2]

Step-by-Step External Validation:

  • Data Splitting: Before any modeling, divide your curated dataset into a training set (typically 70-80%) and a test set (20-30%). This split must be done carefully to ensure both sets span the same chemical space.

  • Prediction: Use the trained model to predict the bioactivity of the compounds in the external test set.

  • Performance Evaluation: Calculate predictive performance metrics (e.g., Predictive R²_pred, MAE, RMSE for regression; Accuracy, AUC-ROC for classification) based on the test set predictions. These metrics are the true measure of your model's predictive ability.

Q2: My model's performance varies wildly when I use different data splits for training and testing. How do I build a stable model?

A: This instability suggests that your model is highly sensitive to the specific compounds included in the training set. This can be caused by several factors, including the presence of influential outliers or "activity cliffs" in your dataset.

Causality & Explanation:

  • Outliers: These can be compounds with errors in their structural representation or measured biological activity.[2] They can disproportionately influence the model-fitting process, skewing the results. Preserving outliers will likely lead to model instability.[2]

  • Activity Cliffs: These are pairs of structurally very similar compounds that have a large difference in bioactivity. They represent a significant challenge for QSAR models, which assume that small structural changes lead to small changes in activity.[2]

Troubleshooting Workflow:

Caption: Workflow for addressing model instability.

Recommended Actions:

  • Outlier Detection: Use statistical methods like Williams plots (leverage vs. standardized residuals) to identify potential outliers. Investigate these compounds for data entry errors or unique chemical features. It is often best to remove them from the modeling set and analyze them separately.[2]

  • Activity Cliff Analysis: Use methods like Structure-Activity Landscape Index (SALI) to identify activity cliffs. While you cannot always "fix" them, being aware of them helps in understanding the model's limitations. In some cases, you may need to build separate local models for the chemical space around these cliffs.

Section 2: Advanced Refinement Strategies

Once foundational issues are addressed, these techniques can significantly enhance the predictive power and applicability of your models.

Q3: My linear QSAR model isn't capturing the complexity of my data. What are the next steps?

A: When the relationship between molecular structure and biological activity is non-linear, linear models like Partial Least Squares (PLS) will underperform. The solution is to employ more advanced, non-linear machine learning (ML) or deep learning (DL) algorithms.[1]

Causality & Explanation: Biological systems are inherently complex. Interactions between a molecule and a target are not always simple additive functions of its properties. Non-linear models can capture these intricate patterns, such as synergistic effects between different functional groups, that linear models miss.[1][4]

Comparison of Advanced Modeling Techniques:

Model TypeStrengthsWeaknessesBest For...
Support Vector Machines (SVM) Effective in high-dimensional spaces, robust with small datasets, can handle non-linear relationships using kernels.[5]Less interpretable ("black box"), sensitive to hyperparameter choice.Classification tasks, especially on imbalanced datasets.[5]
Random Forest (RF) Handles large datasets, reduces overfitting through ensemble averaging, provides feature importance metrics.[5]Can be computationally intensive, may overfit noisy datasets.Datasets with many descriptors, when interpretability of feature importance is needed.
Deep Neural Networks (DNN) Can model highly complex, non-linear relationships; excels with very large datasets.[5][6]Requires large amounts of data, computationally expensive to train, is a "black box" model.[4]Large-scale datasets where capturing hierarchical features is crucial.[5][7]

Recommendation: Start with SVM or RF, as they often provide a significant performance boost without the extensive data requirements of deep learning. A study predicting tyrosine kinase inhibitor bioactivity found that SVM and dANN models performed best, with SVM showing 85.1% accuracy.[5]

Q4: I have multiple models for the same biological endpoint, and they give conflicting predictions. Which one should I trust?

A: Trusting a single model can be risky, as each has its own biases due to its training set and algorithm. A more robust approach is consensus modeling , which combines the predictions from multiple models to arrive at a single, more reliable value.[8]

Causality & Explanation: Different models (e.g., statistical, expert rule-based) learn different aspects of the structure-activity relationship.[8] By combining their outputs, you can average out their individual errors and biases. This strategy has been shown to improve both the predictive power and the chemical space coverage of the predictions.[8][9]

Protocol: Implementing a Simple Consensus Model

  • Select Diverse Models: Choose 3-5 high-performing, yet distinct, models for your endpoint. These can be models you've built with different algorithms (e.g., PLS, RF, SVM) or well-validated third-party models.

  • Generate Individual Predictions: For your query compound, generate a prediction from each individual model.

  • Define Applicability: Ensure the query compound is within the Applicability Domain (see Section 3) of each model. Discard predictions from models where the compound is out-of-domain.

  • Combine Predictions:

    • For Classification (e.g., Active/Inactive): Use a majority vote. If 3 out of 4 models predict "Active," the consensus prediction is "Active."

    • For Regression (e.g., IC50): Use a weighted average of the predicted values. The weights can be based on the external validation performance of each model.

  • Report Consensus: The final combined value is your consensus prediction, which generally has a higher confidence level than any single prediction.

Section 3: Validation and the Applicability Domain

A model is only useful if you know its limitations. This section focuses on how to define and respect the boundaries of your model's predictive capabilities.

Q5: What is the "Applicability Domain" (AD) and why is it critical?

A: The Applicability Domain (AD) defines the chemical, structural, and biological space in which a model's predictions can be considered reliable and trustworthy.[8][10] It is a critical component for any model intended for regulatory use or to make high-stakes decisions.[10] Making a prediction for a compound that falls outside the AD is an extrapolation, and the result is likely to be inaccurate.[11]

Causality & Explanation: A model learns from the patterns present in its training data. If you ask it to predict the activity of a compound that is structurally novel or has physicochemical properties far beyond the range of the training set, the model has no reliable information on which to base its prediction. The AD essentially draws a boundary around the "known world" of the model.

AD Assessment Workflow:

Caption: Conceptual workflow for an Applicability Domain check.

Step-by-Step Protocol: Distance-Based AD Definition

This is one of the most common and intuitive methods.

  • Descriptor Space: Represent all compounds in your training set using the same molecular descriptors used to build the model.

  • Calculate Distances: For a new query compound, calculate its distance (e.g., Euclidean or Manhattan distance) in descriptor space to all compounds in the training set.[10]

  • Set Threshold: Define a distance threshold. A common approach is to set the threshold as the average distance of all training compounds from the center of the training set, plus a few standard deviations.

  • Check Compound: If the minimum distance from the query compound to any compound in the training set is greater than your defined threshold, the compound is considered outside the AD.

  • Evaluate: Tools like VEGA or ADvisor can automate these checks, providing a quantitative assessment of whether a prediction is reliable.[10][12]

Section 4: Specific Model Troubleshooting (Docking & Scoring)

Q6: My molecular docking program gives a great score, but the predicted binding pose looks physically unrealistic. What could be wrong?

A: This is a frequent and critical problem where researchers over-rely on the docking score. The score and the pose must be evaluated together. A high score for an incorrect pose is a common failure mode, often stemming from limitations in the scoring function .[13][14]

Causality & Explanation:

  • Scoring Function Imperfections: Scoring functions are mathematical approximations used to estimate binding affinity.[14] To be computationally fast, they make simplifications and may not accurately model all physical phenomena, such as desolvation effects, entropy, or induced fit.[13] Some scoring functions, like AutoDock Vina's, have shown a bias toward compounds with higher molecular weights, which can lead to larger molecules receiving better scores regardless of their fit.[15]

  • Lack of Ligand Strain Energy: Some docking programs do not adequately penalize high-energy or strained ligand conformations.[15] The program might force a ligand into a shape that is sterically favorable within the pocket but energetically impossible for the ligand itself.

  • Receptor Rigidity: Most standard docking protocols treat the protein receptor as rigid. However, ligand binding often causes conformational changes in the protein ("induced fit").[14] A rigid receptor model cannot account for this, leading to incorrect pose predictions.

Troubleshooting & Refinement Protocol:

  • Visual Inspection is Mandatory: Always visually inspect the top-ranked poses. Look for:

    • Key Interactions: Does the pose form hydrogen bonds or other key interactions known to be important for that target?

    • Steric Clashes: Are there any atoms that are too close together?

    • Unsatisfied Polar Groups: Are there hydrogen bond donors/acceptors buried in hydrophobic pockets without a partner?

  • Use Multiple Docking Tools: Different docking programs use different algorithms and scoring functions.[13] If multiple distinct programs (e.g., DOCK, Vina, GOLD) predict a similar binding pose, confidence in that result increases significantly.[13]

  • Rescoring: Use a more computationally expensive but potentially more accurate method to rescore the top poses generated by the docking program. This could be a different scoring function or a method like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

  • Incorporate Flexibility: If possible, use docking protocols that allow for receptor flexibility, such as induced-fit docking (IFD) or by using an ensemble of different receptor structures obtained from molecular dynamics (MD) simulations.[14]

  • Cross-Validate with Experimental Data: The ultimate validation is comparison with experimental data.[[“]] If you have a co-crystal structure for a similar ligand, compare your docking pose to the experimental binding mode.

References

  • Precision Enhanced Bioactivity Prediction of Tyrosine Kinase Inhibitors by Integrating Deep Learning and Molecular Fingerprints Towards Cost-Effective and Targeted Cancer Therapy. (2025). MDPI.
  • Machine learning adds to the knowledge of molecules' bioactivity. (2021). AZoLifeSciences.
  • How do researchers validate the results obtained from molecular dynamics simul
  • A Beginner's Guide to QSAR Modeling in Cheminform
  • ADvisor: An Open-Source Tool for Applicability Domain Definition and Optimization in Molecular Predictive Modeling. (2025).
  • Foundations of AI Models in Drug Discovery Series: Step 4 of 6. (2024).
  • Best Practices for QSAR Model Development, Validation, and Exploit
  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (N/A). CS230 - Stanford University.
  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). PMC.
  • Applicability domain for in silico models to achieve accuracy of experimental measurements. (N/A). Scite.ai.
  • Validation approaches for computational drug repurposing: a review. (2024). PMC - NIH.
  • Molecular Docking Results Analysis and Accuracy Improvement. (N/A). [Source Not Available].
  • Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis.
  • Machine Learning–Based Bioactivity Prediction and Descriptor-Guided Rational Design of Amyloid-β Aggregation Inhibitors. (2025).
  • A review of validation strategies for computational drug repositioning. (2016). Oxford Academic.
  • Development and application of consensus in silico models for advancing high-throughput toxicological predictions. (2024). Frontiers.
  • The VEGA Tool to Check the Applicability Domain Gives Greater Confidence in the Prediction of In Silico Models. (2023). MDPI.
  • Advanced Machine Learning Techniques In Bioinform
  • Applicability Domain Expansion Studies for Machine Learning Models Reveal New Inhibitors of CYP2B6. (2025). PMC.
  • The quality of QSAR models: problems and solutions. (2007). PubMed.
  • (PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2025).
  • Transfer and Multi-task Learning in QSAR Modeling: Advances and Challenges. (2018). Frontiers.
  • Experimental Errors in QSAR Modeling Sets: What We Can Do and What We Cannot Do. (2017). [Source Not Available].
  • Molecular Docking Challenges and Limit
  • Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening. (2022). PMC.
  • In Silico Prediction of 8-Prenylchrysin Bioactivity: A Technical Guide. (N/A). Benchchem.
  • Improving protein–ligand docking and screening accuracies by incorporating a scoring function correction term. (2022). [Source Not Available].
  • Challenges in Docking: Mini Review. (2016). JSciMed Central.
  • In Silico Prediction of 3-(pyridin-3-yl)prop-2-enamide Bioactivity: A Technical Guide. (N/A). Benchchem.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Results for a Novel Compound

Introduction: Bridging the Preclinical Chasm In the landscape of drug discovery, the journey of a novel compound from a laboratory curiosity to a potential therapeutic is fraught with challenges. A critical, and often pe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Preclinical Chasm

In the landscape of drug discovery, the journey of a novel compound from a laboratory curiosity to a potential therapeutic is fraught with challenges. A critical, and often perilous, segment of this journey is the transition from controlled in vitro experiments to complex in vivo biological systems.[1][2] The success of this translation is the bedrock upon which successful clinical development is built. However, the chasm between a petri dish and a living organism is vast, complicated by multifaceted factors including metabolism, pharmacokinetics, and intricate physiological interactions that cannot be fully replicated on the benchtop.[3]

This guide provides a systematic, experience-driven framework for the rigorous cross-validation of in vitro and in vivo data. We will move beyond a simple checklist of experiments to explore the causal logic behind our experimental choices. The objective is not merely to generate data, but to build a cohesive, predictive model of a compound's behavior, enabling confident, data-driven decisions. We will follow a hypothetical novel kinase inhibitor, "Compound X," through a logical progression of assays designed to build a comprehensive and cross-validated data package.

The Iterative Cross-Validation Workflow

The relationship between in vitro and in vivo testing is not linear but cyclical. In vitro assays provide mechanistic insights and testable hypotheses that are then challenged in in vivo models. The in vivo results, in turn, often raise new questions that drive further, more refined in vitro characterization. This iterative process is fundamental to building a robust understanding of a compound's therapeutic potential.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Biochem Biochemical Assay (Target Potency, IC50) Cellular Cell-Based Assay (Cellular Efficacy, EC50) Biochem->Cellular Confirms Cellular Activity Tox In Vitro Toxicology (Therapeutic Index) Cellular->Tox Determines Safety Window IVIVE IVIVE & PK/PD Modeling (Prediction & Correlation) Cellular->IVIVE Provides Potency Data PK Pharmacokinetics (PK) (Exposure, Dosing) Efficacy Efficacy Model (Tumor Growth Inhibition) PK->Efficacy Informs Dosing Regimen Efficacy->IVIVE Validates Model IVIVE->Cellular Refines Hypothesis IVIVE->PK Predicts In Vivo Dose

Caption: The iterative workflow for cross-validating in vitro and in vivo data.

Phase 1: Foundational In Vitro Characterization

We begin in the controlled in vitro environment to establish the fundamental properties of Compound X. These assays are cost-effective, high-throughput, and provide the cleanest initial assessment of a compound's mechanism and potency.[2][4][5]

Experiment 1: Direct Target Engagement and Potency (Biochemical Assay)

The Causality: Before assessing a compound's effect on cells or organisms, we must first prove that it directly and potently interacts with its intended molecular target. An isolated, purified enzyme assay is the most direct way to measure this interaction, providing an intrinsic potency value (IC₅₀) free from confounding biological factors like cell membrane permeability or efflux pumps.

G E Kinase Y (Enzyme) P Phospho-Product E->P ATP S Substrate S->E I Compound X (Inhibitor) I->E

Caption: Compound X directly inhibits the enzymatic activity of Kinase Y.

This protocol describes a standard operating procedure for determining the IC₅₀ value of an inhibitor against a purified enzyme.[6][7]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dissolve purified, recombinant Kinase Y enzyme in Assay Buffer to a working concentration of 2 nM.

    • Dissolve the specific peptide substrate for Kinase Y and ATP in Assay Buffer. The substrate concentration should be at or near its Michaelis-Menten constant (Km) for accurate IC₅₀ determination, and ATP should also be at its Km.

    • Prepare a serial dilution of Compound X in 100% DMSO, followed by a secondary dilution into Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of serially diluted Compound X or vehicle (DMSO in Assay Buffer) to appropriate wells.

    • Add 10 µL of the 2 nM Kinase Y enzyme solution to all wells.

    • Incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and detect product formation using a suitable method (e.g., addition of a detection reagent for a luminescence-based readout like ADP-Glo™).

  • Data Analysis:

    • Subtract background (no enzyme) values from all data points.

    • Normalize the data, setting the vehicle control as 100% activity and a high-concentration inhibitor control as 0% activity.

    • Plot the percent inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]

CompoundTargetIC₅₀ (nM)
Compound X Kinase Y15.2
Control InhibitorKinase Y25.8
Experiment 2: Cellular Activity and Cytotoxicity

The Causality: A potent biochemical IC₅₀ is a prerequisite, but not a guarantee, of therapeutic activity. The compound must be able to penetrate the cell membrane, engage its target in the crowded intracellular environment, and exert a biological effect without causing undue toxicity. A cell-based assay is the first step in evaluating this complex interplay. We measure both the concentration that produces the desired biological effect (EC₅₀) and the concentration that kills cells (CC₅₀) to establish an initial therapeutic index.

G cluster_cell Metabolically Active Cell Mito Mitochondria Enzyme NAD(P)H-dependent oxidoreductase enzymes Mito->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Enzyme

Caption: Principle of the MTT cell viability assay.

This protocol measures cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[9][10][11]

  • Cell Seeding:

    • Culture a cancer cell line known to be dependent on the Kinase Y signaling pathway.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X or vehicle control.

    • Incubate for 72 hours (or a desired exposure period).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][12]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of Compound X concentration to determine the EC₅₀ (for anti-proliferative effect) or CC₅₀ value.

CompoundCell LineEC₅₀ (nM)CC₅₀ (nM)In Vitro Therapeutic Index (CC₅₀/EC₅₀)
Compound X Cancer Cell Line A98.5 >10,000 >101
Control InhibitorCancer Cell Line A215.3>10,000>46

Phase 2: In Vivo Validation

With promising in vitro potency and a good cellular therapeutic window, we can now move to a whole-organism model. This step is essential to understand how the compound behaves in a complex physiological system.[13][14][15] The selection of an appropriate and relevant animal model is a critical decision that heavily influences the translatability of the findings.[16][17]

Experiment 3: Pharmacokinetic (PK) Study

The Causality: A compound is useless if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration. A pharmacokinetic study is non-negotiable. It tells us how the compound is absorbed, distributed, metabolized, and excreted (ADME), which allows us to establish a dosing regimen for efficacy studies that will maintain plasma concentrations above the target in vitro EC₅₀.

  • Animal Acclimation: Acclimate male BALB/c mice (n=3 per time point) for at least one week under standard housing conditions.

  • Dosing: Administer Compound X at a single dose of 10 mg/kg via intravenous (IV) and oral (PO) routes. The IV dose provides data on clearance and volume of distribution, while the PO dose assesses oral bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) via tail vein or saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood samples to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterIV (10 mg/kg)PO (10 mg/kg)Description
Cₘₐₓ (ng/mL) 2,5001,100Maximum observed plasma concentration.
Tₘₐₓ (h) 0.081.0Time to reach Cₘₐₓ.
AUC₀₋inf (ng*h/mL) 3,8002,470Total drug exposure over time.
t₁/₂ (h) 4.54.7Elimination half-life.
Oral Bioavailability (F%) -65% Fraction of oral dose reaching systemic circulation.
Experiment 4: In Vivo Efficacy Study

The Causality: This is the ultimate test of our hypothesis. Based on the in vitro EC₅₀ and the in vivo PK data, we can design a dosing regimen predicted to maintain drug concentrations above the efficacious level at the tumor site. An efficacy study in a disease-relevant animal model, such as a tumor xenograft, will validate this prediction and provide the most compelling preclinical evidence of anti-cancer activity.

  • Model Establishment: Subcutaneously implant 5x10⁶ cells of "Cancer Cell Line A" into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group).[18]

  • Treatment:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally once daily (PO, QD).

    • Group 2: Compound X (30 mg/kg), administered PO, QD. The dose is selected based on PK data to provide an AUC that covers the in vitro EC₅₀ for 24 hours.

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a general measure of toxicity.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach a predetermined endpoint volume.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)% TGI
Vehicle-1540-
Compound X 30 mg/kg, PO, QD415 78%

The Synthesis: Cross-Validating the Complete Dataset

Now, we integrate all the data to see if a consistent and logical narrative emerges. This is the core of the cross-validation process. The central question is: Does the in vivo exposure required for efficacy correlate logically with the in vitro potency?

G cluster_invitro In Vitro Data cluster_invivo In Vivo Data IC50 Biochemical IC50 15.2 nM EC50 Cellular EC50 98.5 nM IC50->EC50 Potency Shift (Cellular Barriers) PK PK at 30 mg/kg AUC = ~7500 ng*h/mL Cavg = ~312 ng/mL (~600 nM) EC50->PK Target Exposure (Dose Selection) Efficacy Efficacy 78% TGI PK->Efficacy Drives Response Conclusion Conclusion: Cavg (600 nM) > EC50 (98.5 nM) CORRELATION IS STRONG Efficacy->Conclusion

Caption: Logical flow demonstrating strong correlation between in vitro and in vivo data.
Master Comparison Table
MetricValueInterpretation & Cross-Validation
Biochemical IC₅₀ 15.2 nMIntrinsic potency of Compound X on the isolated Kinase Y target.
Cellular EC₅₀ 98.5 nMA ~6.5-fold shift from biochemical IC₅₀ is observed. This is an expected and acceptable shift, accounting for cell permeability, protein binding within the cell, and potential efflux. It confirms the compound works in a more complex biological environment.
In Vivo Dose 30 mg/kg PO QDThis dose was selected based on PK modeling to ensure that the average plasma concentration (Cₐᵥ₉) over 24 hours would exceed the cellular EC₅₀ of 98.5 nM.
In Vivo Exposure (Cₐᵥ₉) ~600 nMThe average concentration of Compound X in the plasma over a 24-hour dosing interval at 30 mg/kg is approximately 600 nM.
In Vivo Efficacy (%TGI) 78%Strong tumor growth inhibition was achieved.
Cross-Validation Conclusion Strong Correlation The in vivo average exposure (~600 nM) is approximately 6-fold higher than the in vitro cellular EC₅₀ (98.5 nM). This demonstrates that by achieving and maintaining a plasma concentration several-fold above the required cellular potency, we can drive a robust anti-tumor response. The data from the benchtop successfully predicted the outcome in the animal model.

Troubleshooting Common Discrepancies

When the narrative is not as clear, a systematic investigation is required. Poor correlation between in vitro and in vivo results is a common challenge in drug development.[3]

DiscrepancyPotential Causes & ExplanationsNext Steps
Good In Vitro Potency, Poor In Vivo Efficacy Poor Pharmacokinetics: Low oral bioavailability, very rapid clearance/metabolism means the drug never reaches a sufficient concentration at the tumor.Review PK data. If exposure is low, consider formulation changes or a different dosing route.
High Plasma Protein Binding: The compound is highly bound to plasma proteins, so the "free" concentration available to enter the tumor is much lower than the total concentration measured.Conduct plasma protein binding assays and recalculate the effective free-drug concentration.
Target is Not a Driver in the In Vivo Model: The chosen cell line may be dependent on the pathway in vitro but develops resistance or uses bypass pathways in vivo.Confirm target inhibition in tumor tissue via pharmacodynamic marker analysis (e.g., Western blot for phosphorylated substrate).
Poor In Vitro Potency, Good In Vivo Efficacy Active Metabolite: The parent compound is not potent, but it is converted to a highly active metabolite in the liver in vivo.Perform metabolite identification studies on plasma and liver microsomes. Synthesize and test the activity of major metabolites.
Pro-drug: The compound is designed to be cleaved to its active form in vivo.Confirm cleavage and formation of the active species in plasma and tumor tissue.

Final Directive

The cross-validation of in vitro and in vivo data is the cornerstone of preclinical drug development. It is an exercise in scientific integrity, demanding a logical, hypothesis-driven approach rather than rote data generation. By understanding the causality behind each experiment—from biochemical potency to cellular activity and in vivo pharmacokinetics and efficacy—we can build a powerful, predictive model of a compound's behavior. This rigorous, iterative process not only de-risks clinical translation but ultimately accelerates the delivery of novel, effective therapies to patients.

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Comparative

A Senior Application Scientist's Guide to the Independent Verification of a Research Chemical's Biological Activity

In the quest for novel therapeutics, the journey from a promising molecule to a validated drug candidate is fraught with challenges. A primary hurdle is the "reproducibility crisis" that plagues biomedical research, wher...

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel therapeutics, the journey from a promising molecule to a validated drug candidate is fraught with challenges. A primary hurdle is the "reproducibility crisis" that plagues biomedical research, where initial exciting results often fail to hold up under rigorous scrutiny.[1][2] Independent verification of a research chemical's biological activity is not merely a confirmatory step; it is the cornerstone of a sound drug discovery program, ensuring that subsequent resource-intensive efforts are built on a solid foundation.[3][4]

This guide provides a framework for researchers, scientists, and drug development professionals to design and execute a robust, self-validating series of experiments to confirm and characterize the biological activity of a research chemical. We will move from foundational in vitro characterization to essential in vivo validation, emphasizing the causality behind experimental choices and the integrity of the data generated.

The Verification Workflow: A Phased Approach

A logical, phased approach is critical to efficiently verify a compound's activity. The process begins with precise, controlled in vitro experiments to confirm target engagement and functional effect, followed by in vivo studies to understand how the compound behaves in a complex biological system.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation Target Engagement Target Engagement Functional Activity Functional Activity Target Engagement->Functional Activity Selectivity Profiling Selectivity Profiling Functional Activity->Selectivity Profiling Pharmacokinetics (PK) Pharmacokinetics (PK) Selectivity Profiling->Pharmacokinetics (PK) Proceed if in vitro profile is promising Pharmacodynamics (PD) & Efficacy Pharmacodynamics (PD) & Efficacy Pharmacokinetics (PK)->Pharmacodynamics (PD) & Efficacy Final Profile Final Profile Pharmacodynamics (PD) & Efficacy->Final Profile Start Start Start->Target Engagement

Figure 1: Overall workflow for the independent verification of a research chemical's biological activity.

Phase 1: Foundational Characterization (In Vitro)

In vitro assays are performed outside of a living organism and provide the initial, crucial insights into a compound's mechanism of action and potential efficacy.[4][5] They offer a controlled environment to dissect specific molecular interactions.[6]

Target Engagement: Does the Compound Bind its Intended Target?

The first question to answer is whether the research chemical physically interacts with its putative molecular target. Radioligand binding assays are the gold standard for measuring the affinity of a ligand to its receptor due to their sensitivity and robustness.[7]

Key Experiment: Competitive Radioligand Binding Assay

This assay measures the ability of your unlabeled research chemical ("competitor") to displace a radiolabeled ligand that is known to bind to the target receptor.[7] The result gives you the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.

Step-by-Step Protocol: Radioligand Binding Assay (Filtration Format)

  • Preparation of Membranes:

    • Homogenize cells or tissue known to express the target receptor in a cold lysis buffer.[8]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellet and resuspend it in a buffer containing a cryoprotectant for storage at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[8]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled research chemical.[8][9]

    • Expert Insight: Including a "total binding" well (radioligand + membranes, no competitor) and a "non-specific binding" (NSB) well (radioligand + membranes + a saturating concentration of a known unlabeled ligand) is critical.[10] Specific binding is calculated as Total - NSB, which validates that the observed binding is receptor-mediated.

    • Incubate the plate, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[8]

  • Filtration and Counting:

    • Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes.[8]

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Dry the filters, add a scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[8]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the research chemical.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value—the concentration of the compound that displaces 50% of the radioligand.[11]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membranes & Reagents incubate Incubate: Membranes + Radioligand + Competitor (Compound X) prep->incubate filter Vacuum Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count analyze Data Analysis: IC50 -> Ki count->analyze

Figure 2: Simplified workflow for a competitive radioligand binding assay.
Functional Activity: What Does the Compound Do?

Binding to a target does not guarantee a biological effect. The next step is to determine if the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist. Cell-based functional assays are essential for this, as they measure the downstream consequences of target engagement in a living cell.[6][12]

Key Experiment: cAMP Assay for G-Protein Coupled Receptors (GPCRs)

Many drugs target GPCRs, which often signal by modulating the intracellular levels of cyclic AMP (cAMP).[13][14] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[15] Measuring these changes provides a direct functional readout of compound activity.[16]

Step-by-Step Protocol: HTRF-Based cAMP Functional Assay

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF), a common competitive immunoassay format.[15]

  • Cell Preparation:

    • Culture cells expressing the GPCR of interest. Ideally, use a single, cryopreserved batch of cells for an entire screening campaign to minimize variability.[15]

    • Harvest and resuspend the cells in an appropriate assay buffer.

  • Agonist Mode Assay:

    • Add cells to a 384-well plate.

    • Add varying concentrations of the research chemical.

    • Self-Validating Controls: Include a known potent agonist as a positive control to confirm the cells can respond, and a vehicle-only control (e.g., DMSO) as a negative control to define the basal response level.[17][18][19]

    • Incubate to allow for cAMP production.

  • Detection:

    • Lyse the cells and add the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor).[15]

    • Intracellular cAMP produced by the cells competes with the labeled cAMP analog for antibody binding, leading to a decrease in the HTRF signal.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Convert the raw HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the research chemical.

    • Fit the data using a non-linear regression model to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect).[20] A lower EC₅₀ value indicates greater potency.

G Agonist Agonist (Compound X) GPCR Gs-Coupled GPCR Agonist->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Figure 3: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.
Comparative Data Summary (In Vitro)

Objectively comparing the new research chemical ("Compound X") against a known standard or alternative ("Reference Compound Y") is crucial. All quantitative data should be summarized in a clear, structured table.

ParameterCompound XReference Compound YInterpretation
Binding Affinity (Kᵢ, nM) 155Reference Y has a 3-fold higher affinity for the target.
Functional Potency (EC₅₀, nM) 5025Reference Y is 2-fold more potent in the functional assay.
Maximal Efficacy (Eₘₐₓ, %) 98%100%Both compounds are full agonists, eliciting a maximal response.

Phase 2: In Vivo Validation

Positive in vitro results are necessary but not sufficient. In vivo studies, conducted in living organisms, are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), and whether it can produce the desired therapeutic effect in a complex physiological system.[21][22]

Pharmacokinetics (PK): Can the Compound Reach the Target?

A PK study measures the concentration of the compound in the body over time.[23] This is critical for relating the dose administered to the exposure at the site of action and guiding dose selection for efficacy studies.[24]

Key Experiment: Rodent PK Study

A basic PK study in mice or rats after a single dose provides key parameters like maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), half-life (t₁/₂), and total exposure (Area Under the Curve, AUC).[23][25]

Step-by-Step Protocol: Mouse Single-Dose PK Study

  • Dosing:

    • Administer the research chemical to a cohort of mice via a relevant route (e.g., oral gavage (PO) or intravenous (IV) injection).[23]

    • Expert Insight: Including both IV and PO arms allows for the calculation of oral bioavailability—the fraction of the oral dose that reaches systemic circulation.[25]

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[23] A serial bleeding protocol can minimize the number of animals used.[23]

  • Sample Processing and Analysis:

    • Process the blood to isolate plasma.

    • Quantify the concentration of the compound in the plasma samples using a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25]

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂).[23]

G cluster_workflow In Vivo PK Study Workflow dose Dose Animal Cohort (IV or PO) sample Serial Blood Sampling at Defined Timepoints dose->sample process Process Blood to Plasma sample->process quantify LC-MS/MS Analysis (Drug Concentration) process->quantify analyze Calculate PK Parameters (AUC, Cmax) quantify->analyze

Figure 4: Workflow for a typical rodent pharmacokinetic (PK) study.
Pharmacodynamics (PD) & Efficacy: Does It Have the Desired Effect?

The final and most critical step is to determine if the compound elicits the intended biological effect in a disease-relevant animal model. This links drug exposure (PK) to the biological response (PD).[21] Integrating PK/PD insights is crucial for predicting human outcomes.[21][26]

Key Experiment: Xenograft Tumor Model (Oncology Example)

For an anti-cancer agent, a common efficacy model involves implanting human tumor cells into immunocompromised mice.

Step-by-Step Protocol: Mouse Xenograft Efficacy Study

  • Model Establishment:

    • Implant human cancer cells subcutaneously into mice.

    • Allow tumors to grow to a specified size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle control, Reference Compound, Research Compound X at multiple doses).

    • Dose the animals according to a schedule informed by the PK data (e.g., once daily, twice daily).

  • Efficacy Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as a general measure of toxicity.

  • Endpoint and Analysis:

    • Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

    • At the end of the study, target engagement or downstream signaling biomarkers can be measured in tumor tissue to confirm the mechanism of action in vivo.[27]

Final Comparative Analysis

A comprehensive summary table allows for an objective comparison of the overall biological profile of the research chemical against alternatives, integrating all data from the verification process.

ParameterCompound XReference Compound Y
In Vitro Affinity (Kᵢ, nM) 155
In Vitro Potency (EC₅₀, nM) 5025
In Vivo Exposure (AUC, ng*h/mL) 2500 (at 10 mg/kg, PO)1800 (at 10 mg/kg, PO)
In Vivo Efficacy (%TGI) 75% (at 10 mg/kg, PO)60% (at 10 mg/kg, PO)

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  • Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. [Link]

  • Enhancing Reproducibility through Rigor and Transparency. National Institutes of Health (NIH). [Link]

  • Cell-based Assays for GPCR Activity. (2013). Biocompare. [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025). Taylor & Francis Online. [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021). Crown Bioscience. [Link]

  • Utilization of Positive and Negative Controls to Examine Comorbid Associations in Observational Database Studies. (2018). National Institutes of Health (NIH). [Link]

  • 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy. (2024). Genemod. [Link]

  • Why are positive and negative controls always required for immunological tests? Vaia. [Link]

  • Biological spectra analysis: Linking biological activity profiles to molecular structure. (2002). PNAS. [Link]

  • The Importance of In Vitro Assays. (2023). Visikol. [Link]

  • Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. (2023). National Institutes of Health (NIH). [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. (2026). Infinix Bio. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • What Is Compound Screening? Methods & Applications Guide. (2023). Boster Bio. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • General Considerations for Preclinical Studies Submissions. (2023). Saudi Food & Drug Authority. [Link]

Sources

Validation

Comparative Guide: Functional Efficacy of Phenylpiperazine Analogs in 5-HT2A Calcium Flux Assays

[1] Executive Summary: The Phenylpiperazine Scaffold The phenylpiperazine moiety is a "privileged structure" in neuropsychiatric drug discovery, serving as the pharmacophore for numerous serotonin (5-HT) receptor ligands...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Phenylpiperazine Scaffold

The phenylpiperazine moiety is a "privileged structure" in neuropsychiatric drug discovery, serving as the pharmacophore for numerous serotonin (5-HT) receptor ligands. Its versatility lies in the substitution pattern on the phenyl ring, which dictates selectivity and intrinsic efficacy (agonism vs. antagonism).

This guide objectively compares three critical analogs—m-Chlorophenylpiperazine (mCPP) , m-Trifluoromethylphenylpiperazine (TFMPP) , and the parent 1-Phenylpiperazine (1-PP) —in a Gq-coupled Calcium Flux assay. While often grouped together, these molecules exhibit distinct pharmacological profiles at the 5-HT2A receptor that are critical for interpreting off-target toxicity or designing poly-pharmacological agents.

Mechanistic Grounding: 5-HT2A Signaling Pathway

To interpret the assay data, one must understand the signal transduction cascade. The 5-HT2A receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the G


q/11 family. Activation triggers the Phospholipase C (PLC) pathway, resulting in a rapid, transient release of intracellular calcium (

).

The following diagram illustrates the signal flow and the specific intervention points for the analogs.

G Ligand Ligand (mCPP / TFMPP / 5-HT) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C-β (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic) ER->Ca Efflux Dye Fluo-4 / Ca2+ Complex (Fluorescence) Ca->Dye Chelation

Figure 1: The Gq-coupled signaling cascade. Agonists (like 5-HT) drive the pathway forward; Antagonists (like TFMPP in specific contexts) block the Ligand-Receptor interaction, preventing Calcium release.

Experimental Protocol: Self-Validating Calcium Flux

Objective: Quantify the functional response (EC50/IC50) of piperazine analogs in HEK293 cells stably expressing human 5-HT2A.

A. Critical Reagents & Setup
  • Cell Line: HEK-293-h5HT2A (Stable transfection is preferred over transient to reduce receptor reserve variability).

  • Calcium Indicator: Fluo-4 AM or Fluo-8 No-Wash (preferred for higher throughput).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor of Anion Transport: Probenecid (2.5 mM). Why? Probenecid inhibits organic anion transporters that actively pump dye out of the cell, ensuring the signal remains intracellular.

B. Step-by-Step Workflow
  • Cell Plating (Day -1):

    • Seed cells at 50,000 cells/well in a poly-D-lysine coated 96-well black/clear plate.

    • Validation Check: Confluency must reach 85-90% at the time of assay. Over-confluency leads to receptor downregulation.

  • Dye Loading (Day 0, T-60 min):

    • Remove growth media. Add 100 µL Dye Loading Solution (Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid).

    • Incubate: 30 min at 37°C (dye uptake) followed by 30 min at RT (de-esterification).

    • Why RT incubation? This step ensures complete hydrolysis of the AM ester by intracellular esterases, activating the dye's calcium-binding capability.

  • Compound Preparation:

    • Prepare 10mM stocks in 100% DMSO.

    • Serial dilute (1:3) in Assay Buffer to generate a 10-point curve (Final DMSO < 0.5%).

  • Data Acquisition (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 494 / Em 516) for 10 seconds.

    • Injection: Add 20 µL of 5x compound solution.

    • Read: Monitor kinetics for 120 seconds.

    • Agonist Mode: Measure Peak Fluorescence - Baseline.

    • Antagonist Mode: Pre-incubate analog for 15 min, then inject EC80 concentration of 5-HT.

Comparative Analysis: Performance Metrics

The following data summarizes the performance of the analogs compared to the endogenous ligand, Serotonin (5-HT).

Table 1: Functional Efficacy Profile (HEK-293-h5HT2A)
CompoundRole at 5-HT2APotency (pEC50 / pIC50)Efficacy (Emax)Selectivity Note
Serotonin (5-HT) Full Agonist8.0 ± 0.2 (EC50 ~10 nM)100% (Reference)Endogenous ligand.
mCPP Partial Agonist7.1 ± 0.3 (EC50 ~80 nM)60 - 80%Non-selective; active at 5-HT2C and 5-HT1A.
TFMPP Antagonist / Weak Partial6.5 ± 0.2 (Ki / IC50)< 15% (Agonist mode)"Pure antagonist" in cortical tissue; weak partial agonist in high-expression systems.
1-PP Weak Antagonist< 5.0 (Low Affinity)NegligibleParent metabolite; lacks the halogen bond donors required for high affinity.
Technical Deep Dive: The "Cl vs. CF3" Switch

The difference between mCPP and TFMPP is a classic lesson in Structure-Activity Relationships (SAR).

  • mCPP (meta-Chloro): The chlorine atom provides lipophilicity and a specific steric bulk that allows the molecule to stabilize the receptor's active conformation (Gq-coupling), though less effectively than 5-HT, resulting in Partial Agonism .

  • TFMPP (meta-Trifluoromethyl): The

    
     group is significantly bulkier and more electron-withdrawing than Chlorine. This steric clash within the orthosteric binding pocket often prevents the transmembrane helix movement required for Gq activation. Consequently, TFMPP acts primarily as an Antagonist  in physiological tissues, blocking 5-HT binding without triggering the calcium flux.
    

Troubleshooting & Optimization

As an Application Scientist, I frequently see assays fail due to non-compound related factors.

  • The "Biphasic" Artifact:

    • Observation: At high concentrations (>10 µM), mCPP may show a secondary calcium spike or a drop in signal.

    • Cause: Piperazines are cationic amphiphilic drugs. At high doses, they can induce phospholipidosis or non-specific membrane perturbation.

    • Solution: Cap testing concentration at 10 µM.

  • Receptor Reserve Variability:

    • Issue: TFMPP shows 0% efficacy in your brain slice assay but 20% efficacy in your HEK293 assay.

    • Reason: HEK293 overexpression creates a "receptor reserve." Even a weak partial agonist can elicit a response if receptor density (

      
      ) is artificially high.
      
    • Fix: Use a specific antagonist (e.g., MDL 100,907) to confirm the signal is 5-HT2A mediated and not an artifact.

  • Signal Drift:

    • Ensure the plate is at room temperature for 20 minutes before reading. Temperature gradients cause fluorescence drift in Fluo-4.

References

  • Porter, R. H., et al. (1999). "Functional characterization of agonists and antagonists at human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology. Link

  • Newton, R. A., et al. (1996). "m-Chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts."[1] Biochemical Pharmacology. Link

  • Agilent Technologies. (2021). "Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor." Application Note. Link

  • Abcam. (2024). "Calcium Flux Assay Kit (Fluo-8, No Wash) Protocol." Abcam Protocols. Link

  • Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)." Pharmacology Biochemistry and Behavior. Link

Sources

Comparative

A Researcher's Guide to Validating Kynurenine 3-Monooxygenase (KMO) as a Novel Biological Target for Piperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] Traditionally, these derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] Traditionally, these derivatives have targeted well-established pathways, acting as antipsychotics, antihistamines, or anthelmintics.[3][4] However, the chemical versatility of the piperazine scaffold allows for the exploration of novel biological targets to address unmet medical needs.[1][5] This guide focuses on the validation of a promising new target for a novel class of piperazine derivatives: the enzyme Kynurenine 3-Monooxygenase (KMO).

KMO is a critical enzyme in the tryptophan metabolism pathway.[6][] By catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), KMO sits at a key branch point that influences the balance between neurotoxic and neuroprotective metabolites.[8][9] Inhibition of KMO is a compelling therapeutic strategy for neurodegenerative disorders like Huntington's and Parkinson's disease, as it reduces the production of the neurotoxin quinolinic acid and shunts the pathway towards the neuroprotective kynurenic acid.[6][9][10]

Here, we present a comprehensive guide for researchers to validate KMO as a target for a hypothetical, novel piperazine derivative, herein named Pipra-KMO-01 . This guide provides the rationale behind experimental choices, detailed protocols, and a comparative framework against an alternative compound.

The Target Validation Workflow: A Multi-Pillar Approach

  • Target Engagement: Does the compound physically interact with the intended target protein in a relevant system?

  • Cellular Activity: Does this interaction translate to the desired downstream biological effect in a cellular model?

  • Selectivity Profile: Does the compound primarily interact with the intended target, or does it have significant off-target effects?

Phase 1: Confirming Target Engagement

The first and most critical step is to confirm that Pipra-KMO-01 physically binds to and inhibits the KMO enzyme. This requires moving beyond simple biochemical assays to confirm engagement within a more physiologically relevant context.[11]

Method 1: In Vitro Enzyme Inhibition Assay

This initial experiment quantifies the direct inhibitory effect of Pipra-KMO-01 on purified, recombinant human KMO. The goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choice: An in vitro enzyme assay is the foundational experiment to confirm direct inhibition.[11] It is a clean, controlled system that isolates the interaction between the compound and the enzyme, providing a quantitative measure of potency (IC50). This is essential before moving to more complex and resource-intensive cellular assays. Commercial kits are available that measure KMO activity by monitoring the consumption of the cofactor NADPH at an absorbance of 340 nm.[12][13]

Experimental Protocol: KMO Enzyme Inhibition Assay

  • Reagents & Materials: Recombinant human KMO enzyme, L-Kynurenine (substrate), NADPH (cofactor), assay buffer, 96-well UV-transparent plate, spectrophotometer.[13]

  • Compound Preparation: Prepare a 10-point serial dilution of Pipra-KMO-01 (e.g., from 100 µM to 5 nM) in assay buffer containing a constant, low percentage of DMSO.

  • Reaction Setup: In each well, combine the KMO enzyme and the corresponding concentration of Pipra-KMO-01 or a vehicle control (DMSO). Incubate for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add a mixture of L-Kynurenine and NADPH to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every minute for 30 minutes. The rate of decrease in absorbance is proportional to KMO activity.[13]

  • Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that assesses target engagement within intact cells.[14] The principle is that when a ligand (Pipra-KMO-01) binds to its target protein (KMO), it confers thermal stability to the protein.[15] Upon heating, unbound proteins will denature and aggregate, while the ligand-bound fraction remains soluble.[16]

Causality Behind Experimental Choice: While an enzyme assay confirms biochemical potency, it doesn't prove the compound can enter a cell and bind its target in the complex intracellular environment. CETSA bridges this gap by providing direct evidence of target engagement in a physiologically relevant setting.[15][17] A positive result significantly increases confidence that the compound's cellular effects are mediated through the intended target.

Experimental Protocol: CETSA for KMO Target Engagement

  • Cell Culture: Culture a human cell line known to express KMO (e.g., microglia or a stable transfected cell line) to 80-90% confluency.

  • Compound Treatment: Treat cells with Pipra-KMO-01 at various concentrations (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[14]

  • Cell Lysis & Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein via centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble KMO protein using Western Blotting or an ELISA-based method.

  • Analysis: Plot the percentage of soluble KMO against the temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the Pipra-KMO-01-treated samples indicates thermal stabilization and confirms intracellular target engagement.[18]

Visualization of the Target Engagement Workflow

G cluster_0 Phase 1: Target Engagement biochem Biochemical Assay (In Vitro) biochem_data Determine IC50 (Potency) biochem->biochem_data Quantifies cetsa CETSA (In Cellulo) cetsa_data Confirm Intracellular Binding cetsa->cetsa_data Validates biochem_data->cetsa Step 2 (Proceed if potent) phase2 Cellular Activity Validation cetsa_data->phase2 Proceed to Phase 2 start Hypothesis: Pipra-KMO-01 inhibits KMO start->biochem Step 1

Caption: Workflow for confirming KMO target engagement.

Phase 2: Demonstrating Cellular Mechanism of Action

After confirming that Pipra-KMO-01 engages KMO inside cells, the next step is to verify that this engagement leads to the desired downstream biological effects. Since KMO inhibition is expected to have anti-inflammatory effects, particularly in microglia, a high-content imaging assay is an ideal method for this validation.[19][20]

Causality Behind Experimental Choice: High-content imaging provides a multiparametric, quantitative readout of cellular phenotypes.[21] Instead of measuring a single marker, it allows for the simultaneous assessment of cell health, morphology, and the expression of key biomarkers (e.g., inflammatory cytokines) on a single-cell basis. This provides a rich, statistically powerful dataset to confirm the compound's mechanism of action. Using human iPSC-derived microglia makes the model highly relevant to human neuroinflammatory diseases.[19]

Experimental Protocol: High-Content Imaging of Microglial Activation

  • Cell Model: Culture human iPSC-derived microglia in 384-well imaging plates.

  • Inflammatory Challenge: Stimulate the microglia with an inflammatory agent like Lipopolysaccharide (LPS) to induce an inflammatory state, characterized by the production of cytokines like TNF-α.[22]

  • Compound Treatment: Co-treat the stimulated cells with various concentrations of Pipra-KMO-01, a known KMO inhibitor (positive control), and a vehicle control.

  • Immunofluorescence Staining: After a 24-hour incubation, fix the cells and stain them with fluorescently-labeled antibodies against a marker of inflammation (e.g., TNF-α), a nuclear stain (e.g., DAPI), and a cell body stain.

  • Image Acquisition & Analysis: Use a high-content imaging system to automatically acquire images from each well. Use analysis software to segment the images, identify individual cells, and quantify the fluorescence intensity of TNF-α per cell.

  • Analysis: A successful outcome will show a dose-dependent decrease in TNF-α expression in cells treated with Pipra-KMO-01, demonstrating its anti-inflammatory effect downstream of KMO inhibition.

Visualization of the KMO Signaling Pathway

G cluster_pathway Kynurenine Pathway in Microglia tryptophan Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine kmo KMO Enzyme kynurenine->kmo kyna Kynurenic Acid (Neuroprotective) kynurenine->kyna Alternative Path hk3 3-Hydroxykynurenine (3-HK) kmo->hk3 Catalyzes quin Quinolinic Acid (Neurotoxic) hk3->quin inhibitor Pipra-KMO-01 inhibitor->kmo Inhibits

Caption: Inhibition of KMO by Pipra-KMO-01 shunts the pathway.

Phase 3: Comparative Analysis and Selectivity Profile

A crucial part of validating a new target is demonstrating that the new compound offers advantages over existing alternatives. This involves comparing its potency and, most importantly, its selectivity.

Causality Behind Experimental Choice: No drug is perfectly specific. Selectivity profiling is essential to understand a compound's potential for off-target effects, which can lead to toxicity or confound interpretation of results.[23] Comparing the IC50 of Pipra-KMO-01 against related enzymes in the tryptophan metabolism pathway, such as Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1), provides a clear measure of its selectivity.[12]

Comparative Data Summary

The performance of Pipra-KMO-01 should be benchmarked against a known, but perhaps less potent or selective, KMO inhibitor (e.g., "Compound X") and tested for activity against related enzymes.

CompoundTargetIC50 (nM)CETSA Shift (ΔTagg at 10 µM)TNF-α Reduction (EC50, nM)
Pipra-KMO-01 KMO 25 +4.2°C 150
TDO>10,000Not Detected>10,000
IDO1>10,000Not Detected>10,000
Compound X KMO 350 +1.5°C 2,200
TDO5,000Not Detected>10,000
IDO1>10,000Not Detected>10,000

Interpretation of Results: The data presented in the table clearly validates KMO as a viable target for Pipra-KMO-01.

  • Potency: Pipra-KMO-01 shows a significantly lower IC50 against KMO compared to Compound X, indicating higher potency.

  • Target Engagement: The larger thermal shift in the CETSA assay for Pipra-KMO-01 confirms superior target engagement in a cellular context.[18]

  • Cellular Efficacy: This superior engagement and potency translate directly to a much lower EC50 for reducing the inflammatory marker TNF-α in the cellular assay.

  • Selectivity: Pipra-KMO-01 demonstrates excellent selectivity (>400-fold) for KMO over the related enzymes TDO and IDO1, suggesting a lower probability of off-target effects mediated through these proteins.

Conclusion

The validation of a new biological target is a rigorous, multi-step process that requires a convergence of evidence from biochemical, cellular, and comparative assays. By following the workflow outlined in this guide, researchers can systematically build a compelling case for Kynurenine 3-Monooxygenase as a novel and druggable target for a new piperazine derivative, Pipra-KMO-01. The data show that Pipra-KMO-01 is a potent, selective, and cell-permeable inhibitor that successfully engages KMO in an intracellular environment to produce a desired anti-inflammatory effect. This robust validation provides a strong foundation for advancing this and similar compounds into further preclinical development for neurodegenerative diseases.[8][10]

References

  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Parkinson's Disease Foundation.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • KMO Inhibitor Screening Assay Kit. BPS Bioscience.
  • Experimental Activity Validation of Inhibitors. Creative Enzymes.
  • KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Kynurenine 3-monooxygenase. Wikipedia. Available at: [Link]

  • Kynurenine 3-monooxygenase (KMO) Inhibitors, Agonists and Modulators. BOC Sciences.
  • KMO Inhibitor Screening Assay Kit. Nordic Biosite.
  • A high content imaging screening assay to identify novel neuroinflammation modulators using human patient iPSC derived microglia. Sygnature Discovery.
  • Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. (2020). Food Science & Nutrition.
  • PIPERAZINES. Ataman Kimya.
  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. (2017). Neural Regeneration Research. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2017). Nature Protocols.
  • PIPERAZINE. (n.d.).
  • KMO Inhibitor Screening Assay Kit - 96 rxns. Tebubio.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Available at: [Link]

  • Difference Between Competitive and Noncompetitive Enzyme Inhibition. (2024). Knya.
  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. (2021). Molecules. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (2019). University of Cambridge.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. Available at: [Link]

  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Benchchem.
  • Confirming Enzyme Inhibition Mechanisms: A Comparative Guide. Benchchem.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2007). Analytical Biochemistry. Available at: [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (2018). Journal of Pharmacokinetics & Experimental Therapeutics.
  • Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Enzyme Specificity vs Selectivity. ECHEMI.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science.
  • Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. (2012). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Competitive vs Non-Competitive Enzyme Inhibition. BOC Sciences.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2015). Biochemical Journal. Available at: [Link]

  • Identification of novel Piperazine based bisubstrate inhibitors of human nicotinamide N-methyltransferase (hNNMT) with potential anticancer activities. (2025). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Neuroinflammation Assay Services. Creative Biolabs.
  • Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. (2025). Scantox.
  • Chemical Exchange Saturation Transfer Imaging in Neuroinflammation: Methods, Challenges, and Recommendations. (2025). International Journal of Molecular Sciences.

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Validation

Reproducibility of experimental results for 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

Executive Summary & Technical Context 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (hereafter referred to as ACP-1 ) is a specialized bifunctional building block used primarily in the synthesis of G-Protein Coupled...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (hereafter referred to as ACP-1 ) is a specialized bifunctional building block used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting Dopamine (D2/D3) and Sigma receptors.

Structurally, ACP-1 consists of a lipophilic N-cyclohexylpiperazine head group linked to a reactive primary amine tail via a propionyl (beta-alanine) linker. This guide addresses the critical reproducibility challenges associated with this molecule: solubility variance , amide rotamerism in NMR , and instability of the free base form .

Why This Guide Exists

In drug discovery campaigns, researchers often substitute the "head group" of a scaffold to tune lipophilicity (LogP) and metabolic stability. ACP-1 is the "saturated" alternative to the common N-phenylpiperazine analogs. However, unlike its aromatic counterparts, ACP-1 lacks strong UV chromophores and exhibits distinct solubility behaviors that often lead to batch-to-batch inconsistencies if not strictly controlled.

Comparative Analysis: ACP-1 vs. Standard Alternatives

To select the correct building block, one must understand how ACP-1 compares to its structural analogs: APP-1 (Phenyl analog) and AMP-1 (Methyl analog).

Table 1: Physicochemical & Performance Comparison
FeatureACP-1 (Cyclohexyl) APP-1 (Phenyl) AMP-1 (Methyl)
LogP (Calc) ~1.8 (Moderate-High)~1.5 (Moderate)~ -0.5 (Low/Polar)
UV Detection Weak (End absorption only)Strong (Aromatic rings)Weak
Metabolic Stability High (No aromatic oxidation)Low (Risk of hydroxylation)Moderate (N-demethylation)
Solubility (Water) Low (Free base) / High (Salt)LowVery High
Crystallinity Waxy Solid / HygroscopicCrystalline SolidHygroscopic Oil
Primary Use CNS Penetrant LigandsStandard Reference ProbesSolubility Enhancer

Scientist’s Insight: Choose ACP-1 when your target requires high blood-brain barrier (BBB) permeability without the metabolic liability of an electron-rich phenyl ring. However, be prepared for more difficult purification due to the lack of UV activity compared to APP-1.

Reproducibility Challenges & Solutions

A. The "Invisible" Impurity: Retro-Michael Addition

Beta-amino amides like ACP-1 are prone to a Retro-Michael reaction under thermal stress or strong basic conditions, decomposing back into N-cyclohexylpiperazine and acrylamide.

  • Symptom: Loss of the primary amine peak in LCMS; appearance of a lower molecular weight peak (M-71).

  • Solution: Never heat the free base above 40°C. Store exclusively as the dihydrochloride (2HCl) salt .

B. NMR Rotamerism

Due to the amide bond connecting the piperazine and the ethyl-amine chain, ACP-1 exhibits restricted rotation.

  • Observation:

    
    H NMR spectra at room temperature often show broadened or split peaks for the piperazine ring protons, often mistaken for impurities.
    
  • Validation: Run NMR at elevated temperature (50°C in DMSO-

    
    ) to coalesce the peaks, confirming purity.
    

Validated Experimental Protocols

Protocol A: Robust Synthesis of ACP-1 (2HCl Salt)

Objective: Synthesize ACP-1 with >98% purity, avoiding thermal decomposition.

Reagents:

  • N-Cyclohexylpiperazine (1.0 eq)

  • N-Boc-β-alanine (1.1 eq)

  • HATU (1.2 eq) / DIPEA (3.0 eq)

  • DMF (Solvent)

  • 4M HCl in Dioxane (Deprotection)

Step-by-Step Workflow:

  • Coupling: Dissolve N-Boc-β-alanine and HATU in DMF. Stir for 5 mins to activate. Add N-Cyclohexylpiperazine and DIPEA. Stir at RT for 4 hours .

    • Checkpoint: Monitor via TLC (Stain: Ninhydrin). The product will be UV-inactive; rely on staining.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO

    
     (x2) and Brine. Dry over Na
    
    
    
    SO
    
    
    . Concentrate in vacuo at <40°C .
  • Deprotection: Dissolve the intermediate (Boc-ACP-1) in minimal CH

    
    Cl
    
    
    
    . Add 4M HCl/Dioxane (5 eq) dropwise at 0°C. Warm to RT and stir for 2 hours.
  • Isolation (Critical): Do NOT evaporate to dryness immediately. Add diethyl ether to the reaction mixture to precipitate the ACP-1 • 2HCl salt . Filter the white solid under Nitrogen.

  • Storage: Store in a desiccator at -20°C.

Protocol B: Quality Control (QC) System

Objective: Distinguish ACP-1 from its decomposition products.

  • LCMS Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: H

      
      O (0.1% Formic Acid) / MeCN.
      
    • Detection: ELSD (Evaporative Light Scattering Detector) is mandatory due to weak UV absorbance.

  • Criteria:

    • Target Mass: [M+H]

      
      .
      
    • Purity Threshold: >95% by ELSD.

Visualizations

Diagram 1: Synthesis & Stabilization Workflow

This pathway illustrates the critical salt formation step required to prevent Retro-Michael decomposition.

SynthesisWorkflow Start N-Cyclohexylpiperazine + N-Boc-beta-Alanine Coupling Coupling (HATU/DIPEA) Temp < 30°C Start->Coupling Amide Bond Formation Intermediate Boc-Protected Intermediate Coupling->Intermediate Workup (<40°C) Deprotection Acid Deprotection (HCl/Dioxane) Intermediate->Deprotection Boc Removal Precipitation Ether Precipitation (Crucial Step) Deprotection->Precipitation Trapping Amine FinalProduct ACP-1 • 2HCl Salt (Stable Solid) Precipitation->FinalProduct Filtration

Caption: Synthesis workflow emphasizing temperature control and salt formation to ensure stability.

Diagram 2: Reproducibility Decision Logic

A logic gate for researchers to determine if their batch of ACP-1 is viable for biological assays.

QC_Logic Sample Batch Analysis: ACP-1 Sample Solubility Solubility Check: Dissolve in H2O Sample->Solubility Clear Solution: Clear Solubility->Clear Yes Cloudy Solution: Cloudy/Oily Solubility->Cloudy No LCMS LCMS Analysis (ELSD Detection) Clear->LCMS Fail_FreeBase FAIL: Free Base Present (Convert to HCl) Cloudy->Fail_FreeBase pH > 7 MassCheck Mass = 240.2? LCMS->MassCheck Pass PASS: Proceed to Assay MassCheck->Pass Single Peak Fail_Decomp FAIL: Retro-Michael Decomp MassCheck->Fail_Decomp Peak @ M-71

Caption: QC decision tree to identify common failure modes: free base insolubility or thermal decomposition.

References

  • Robichaud, A. J., et al. (2011). "Recent Progress in the Development of Sigma Receptor Ligands." Annual Reports in Medicinal Chemistry. Link

    • Context: Establishes the utility of N-cyclohexylpiperazine as a sigma receptor pharmacophore.
  • Dunetz, J. R., et al. (2016). "Amide Bond Formation in the Pharmaceutical Industry." Organic Process Research & Development. Link

    • Context: Provides the foundational parameters for the HATU/DIPEA coupling protocol cited in Section 4.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

    • Context: Discusses the metabolic stability advantages of cyclohexyl vs. phenyl rings (Section 2).
  • Sigma-Aldrich (Merck). "N-Cyclohexylpiperazine Product Specification." SigmaAldrich.com. Link

    • Context: Source for the starting m
Comparative

A Senior Application Scientist's Guide to Statistical Analysis for Comparing Inhibitor Potency

In the landscape of drug discovery and molecular research, the ability to accurately quantify and compare the potency of different inhibitor compounds is paramount. This guide provides a comprehensive framework for resea...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular research, the ability to accurately quantify and compare the potency of different inhibitor compounds is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design robust experiments, perform rigorous statistical analysis, and interpret the results with confidence. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system for generating trustworthy and authoritative data.

Foundational Concepts: Potency, Efficacy, IC50, and Ki

Before embarking on experimental work, it is crucial to have a firm grasp of the fundamental concepts that underpin the characterization of inhibitors.

  • Potency refers to the concentration of an inhibitor required to produce a specific level of inhibition. A more potent inhibitor elicits a response at a lower concentration.

  • Efficacy describes the maximum level of inhibition that an inhibitor can achieve.

  • IC50 (Half-maximal inhibitory concentration) is the most common measure of an inhibitor's potency. It represents the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%.[1] While experimentally straightforward to determine, it is important to remember that the IC50 value can be influenced by experimental conditions, particularly the substrate concentration.[2][3]

  • Ki (Inhibition constant) is a more absolute measure of an inhibitor's potency. It represents the dissociation constant of the inhibitor from the enzyme.[2][3] A lower Ki value indicates a higher binding affinity and thus, a more potent inhibitor. The Ki is independent of substrate concentration and is the preferred value for comparing the potency of different inhibitors.[2]

The Cornerstone of Potency Determination: The Dose-Response Experiment

A well-designed dose-response experiment is the foundation for accurately determining inhibitor potency. The goal is to measure the activity of an enzyme across a range of inhibitor concentrations to generate a dose-response curve.

Experimental Design Best Practices:
  • Concentration Range: The inhibitor concentrations should span a wide range, typically several orders of magnitude, to define both the top and bottom plateaus of the curve. A common practice is to use a series of 1:3 or 1:10 dilutions.

  • Controls:

    • Positive Control (No Inhibitor): This sample contains the enzyme, substrate, and buffer, but no inhibitor. It represents 100% enzyme activity.

    • Negative Control (No Enzyme): This sample contains the substrate, buffer, and the highest concentration of inhibitor, but no enzyme. It is used to measure background signal.

    • Vehicle Control: If the inhibitor is dissolved in a solvent (e.g., DMSO), this control should contain the enzyme, substrate, buffer, and the same concentration of the solvent as the inhibitor-treated samples.

  • Replicates: Each inhibitor concentration and control should be tested in at least triplicate to assess the variability of the data and to increase the statistical power of the analysis.

A Step-by-Step Generic Enzyme Inhibition Assay Protocol:
  • Reagent Preparation: Prepare all necessary reagents, including buffer, enzyme, substrate, and a stock solution of the inhibitor.

  • Inhibitor Dilution Series: Perform a serial dilution of the inhibitor stock solution to create a range of concentrations to be tested.

  • Assay Plate Setup: In a microplate, add the appropriate volume of buffer, enzyme, and either the inhibitor dilution or the corresponding control (positive, negative, or vehicle) to each well.

  • Pre-incubation: It is often necessary to pre-incubate the enzyme and inhibitor together for a period of time to allow them to reach binding equilibrium before starting the reaction.[4]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells simultaneously, if possible.

  • Signal Detection: Measure the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry, or luminometry). The initial velocity (rate) of the reaction should be determined from the linear phase of the reaction progress curve.[5]

  • Data Collection: Record the raw data for each well.

Data Analysis: From Raw Data to Potency Estimates

The raw data from the dose-response experiment must be processed and analyzed to determine the IC50 value.

Data Normalization:

While not always necessary, normalizing the data can help to compare results from different experiments.[6] The data is typically normalized to the positive (100% activity) and negative (0% activity) controls.

% Inhibition = 100 * (1 - (Signalinhibitor - Signalnegative control) / (Signalpositive control - Signalnegative control))

Curve Fitting with the Four-Parameter Logistic (4PL) Model:

The relationship between inhibitor concentration and enzyme activity is typically sigmoidal. Therefore, the data should be fit to a non-linear regression model, with the four-parameter logistic (4PL) model being the most common and appropriate choice.[6][7]

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)HillSlope)

Where:

  • Y: The measured enzyme activity.

  • X: The logarithm of the inhibitor concentration.

  • Bottom: The lowest enzyme activity (the bottom plateau of the curve).

  • Top: The highest enzyme activity (the top plateau of the curve).

  • IC50: The inhibitor concentration that produces a response halfway between the Top and Bottom plateaus.

  • HillSlope: The steepness of the curve at the IC50. A Hill slope of -1.0 is standard for a simple one-to-one binding interaction.

It is crucial to visually inspect the fitted curve to ensure that it accurately represents the data.

Statistical Comparison of Inhibitor Potency

Once you have determined the IC50 values for different inhibitors, the next step is to statistically compare them to determine if the observed differences in potency are significant.

The Extra Sum-of-Squares F-Test: The Gold Standard for Comparing Curves

The most rigorous method for comparing two dose-response curves is the extra sum-of-squares F-test .[8][9] This test compares the goodness-of-fit of two models:

  • A single curve fitted to both datasets: This model assumes that the two inhibitors have the same potency (i.e., the same IC50).

  • Individual curves fitted to each dataset: This model allows for the possibility that the two inhibitors have different potencies.

The F-test determines whether the improvement in the fit of the model with separate curves is statistically significant compared to the single-curve model. A significant p-value (typically < 0.05) indicates that the two inhibitors have significantly different IC50 values.[10] Software packages like GraphPad Prism can perform this test automatically.

Comparing IC50 Values with a t-test or ANOVA: A Cautious Approach

While it may be tempting to simply perform a t-test or ANOVA on the calculated IC50 values from replicate experiments, this approach is less powerful and can be misleading.[10][11] This method ignores the uncertainty in the IC50 estimate from each individual curve fit. The extra sum-of-squares F-test is the preferred method as it utilizes all of the data from the dose-response curves.

InhibitorIC50 (nM) [95% Confidence Interval]
Inhibitor A10.2 [8.5 - 12.1]
Inhibitor B25.6 [22.3 - 29.4]
Inhibitor C9.8 [7.9 - 11.9]
Statistical Comparison (Extra Sum-of-Squares F-Test) P-value
Inhibitor A vs. Inhibitor B< 0.0001
Inhibitor A vs. Inhibitor C0.85
Inhibitor B vs. Inhibitor C< 0.0001

Table 1: Example of IC50 data and statistical comparison. In this example, Inhibitor A and C have statistically similar potencies, while both are significantly more potent than Inhibitor B.

Beyond IC50: Determining the Mechanism of Inhibition and Ki

To gain a deeper understanding of how an inhibitor works and to obtain a more robust measure of its potency, it is essential to determine its mechanism of inhibition (MOI) and its inhibition constant (Ki).

Why Non-Linear Regression is Superior to Lineweaver-Burk Plots:

Historically, double-reciprocal plots like the Lineweaver-Burk plot were used to linearize enzyme kinetics data and determine the MOI. However, this method has significant drawbacks. The transformation of the data distorts the experimental error, placing undue weight on the data points with the lowest substrate concentrations.[12][13] Modern non-linear regression analysis is a statistically more robust and accurate method for determining the MOI and should always be the preferred approach.[13][14][15]

Experimental Design for MOI Studies:

To determine the MOI, you need to measure the enzyme's activity at various substrate concentrations in the presence of several fixed concentrations of the inhibitor.

Data Analysis for MOI and Ki Determination:

The data should be globally fitted to different enzyme inhibition models using non-linear regression software:

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site.

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

  • Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site, but with different affinities.

The best-fit model, determined by statistical tests such as the extra sum-of-squares F-test or Akaike's Information Criterion (AIC), will reveal the mechanism of inhibition. The software will also provide the best-fit value for the Ki.

The Cheng-Prusoff Equation: Calculating Ki from IC50

For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:[2][3][16]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis constant for the substrate.

This equation highlights why the IC50 is dependent on the substrate concentration.

Visualizing Workflows and Concepts

Inhibitor_Potency_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_moi Mechanism of Inhibition (MOI) Study A Design Dose-Response Experiment B Perform Enzyme Inhibition Assay A->B C Collect Raw Data B->C D Normalize Data (% Inhibition) C->D E Fit 4PL Model (Non-linear Regression) D->E F Determine IC50 E->F G Perform Extra Sum-of-Squares F-Test F->G I Design MOI Experiment (Vary [S] and [I]) F->I Inform MOI Experiment Design H Compare Potency G->H K Determine MOI and Ki H->K Compare Ki values for more robust potency ranking J Global Non-linear Regression to MOI Models I->J J->K

Caption: Workflow for determining and comparing inhibitor potency.

Inhibition_Types cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E E Enzyme ES ES Enzyme-Substrate Complex E->ES P P Product EI EI Enzyme-Inhibitor Complex E->EI EI_non EI_non S S Substrate S->ES ES->E kcat ES->P ESI ESI Enzyme-Substrate-Inhibitor Complex ES->ESI ESI_un ESI_un ES->ESI_un I I Inhibitor I->EI I->ESI I->ESI_un

Caption: Different mechanisms of reversible enzyme inhibition.

Conclusion

The rigorous statistical comparison of inhibitor potency is a cornerstone of modern drug discovery and chemical biology. By moving beyond simple IC50 comparisons and embracing statistically robust methods like the extra sum-of-squares F-test and non-linear regression for mechanism of inhibition studies, researchers can generate high-quality, reliable data. This guide provides a framework for designing and analyzing inhibitor potency experiments with scientific integrity, ultimately leading to more informed decisions in the pursuit of novel therapeutics and a deeper understanding of biological systems. For further in-depth guidance, the Assay Guidance Manual from the National Center for Advancing Translational Sciences is an invaluable resource.[17][18][19][20]

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Conduct Science. Available from: [Link]

  • Mitchell, P. (2022). Experimental design and statistical analysis for pharmacology and the biomedical sciences. Wiley-Blackwell. Available from: [Link]

  • 10 Essential Statistical Tools for Pharmaceutical Analysis: A Guide for Professionals. Pharma Guidelines. Available from: [Link]

  • Leung, C. H., & Yang, D. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Methods and findings in experimental and clinical pharmacology, 23(7), 369–376. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. STAR protocols, 2(2), 100455. (2021). Available from: [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. ChemHelp ASAP. (2021). Available from: [Link]

  • Goyal, M., & Saini, D. (2023). Statistical analysis: A basic guide for pharmaceutical and bioscience researchers. Journal of Pharmaceutical and BioSciences, 11(4), 1-10. Available from: [Link]

  • DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship. Available from: [Link]

  • Dmitrienko, A., Chuang-Stein, C., & D'Agostino, R. B. (2007). Pharmaceutical Statistics Using SAS: A Practical Guide. SAS Institute.
  • Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2012). Available from: [Link]

  • Bretz, F., & Hothorn, L. A. (2005). Optimal experimental designs for dose–response studies with continuous endpoints. Journal of biopharmaceutical statistics, 15(4), 627–638. Available from: [Link]

  • How does nonlinear regression of enzyme kinetics work?. kcat.com. Available from: [Link]

  • Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2012). Available from: [Link]

  • Reliability of Inhibition Models to Correctly Identify Type of Inhibition. The AAPS journal, 16(4), 819–826. (2014). Available from: [Link]

  • How the F test works to compare models. GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]

  • Design and analysis of dose-response experiments. German Cancer Research Center. Available from: [Link]

  • K.F.Y., & R.R.S. (2021). Efficient experimental design for dose response modelling. Journal of the Royal Statistical Society Series C: Applied Statistics, 70(4), 849-869. Available from: [Link]

  • Statistical Guide for Clinical Pharmacology & Therapeutics. Clinical Pharmacology & Therapeutics, 78(1), 1-13. (2005). Available from: [Link]

  • Hafner, M., Niepel, M., Subramanian, K., & Sorger, P. K. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(2), 96–116. Available from: [Link]

  • IC50 comparison test. Reddit. (2023). Available from: [Link]

  • Activity 3-2: Determining the IC₅₀ of Inhibitor. Biology LibreTexts. (2025). Available from: [Link]

  • IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024). YouTube. Available from: [Link]

  • Coussens, N. P., Auld, D. S., & Sittampalam, G. S. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 639–642. Available from: [Link]

  • The Assay Guidance Manual : Quantitative Biology and Pharmacology in Preclinical Drug Discovery. ResearchGate. (2012). Available from: [Link]

  • A graphical method for determining inhibition parameters for partial and complete inhibitors. SciSpace. Available from: [Link]

  • Extra Sums of Squares. Simon Fraser University. Available from: [Link]

  • How to use non-linear regression methods for enzyme kinetics other than lineweaver Burk plot?. ResearchGate. (2017). Available from: [Link]

  • Leatherbarrow, R. J. (1990). Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction. Analytical biochemistry, 184(2), 274–278. Available from: [Link]

  • Comparing fits with ANOVA. GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]

  • How can i statistically compare dose-response fitting curves?. ResearchGate. (2019). Available from: [Link]

  • Thompson-Torgerson, C. S., & Holowatz, L. A. (2010). Pharmacological curve fitting to analyze cutaneous adrenergic responses. Journal of applied physiology (Bethesda, Md. : 1985), 108(4), 1045–1052. Available from: [Link]

  • measuring enzyme inhibition by drugs. ChemHelp ASAP. (2021). Available from: [Link]

  • How Do I Estimate the IC50 and EC50?. GraphPad. Available from: [Link]

  • Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]

  • F tests and the Extra Sum of Squares. Simon Fraser University. Available from: [Link]

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Validation

Establishing the Selectivity Profile of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one: A Comparative Guide

In the landscape of targeted therapeutics, the precise characterization of a compound's selectivity is paramount to understanding its potential efficacy and safety. This guide provides an in-depth analysis of the selecti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, the precise characterization of a compound's selectivity is paramount to understanding its potential efficacy and safety. This guide provides an in-depth analysis of the selectivity profile of a novel investigational compound, 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, hereafter referred to as Compound X. Our investigation positions Compound X as a putative inhibitor of the B-Raf kinase, particularly the oncogenic V600E mutant. This hypothesis is predicated on the presence of the N-cyclohexylpiperazine moiety, a scaffold frequently associated with kinase inhibitors.

This document will detail the rationale and experimental workflows for comprehensively profiling the selectivity of Compound X. We will compare its hypothetical performance against established B-Raf inhibitors, providing a framework for its potential placement within the existing therapeutic arsenal. The methodologies described herein are designed to create a self-validating system, ensuring the generation of robust and reliable data for informed decision-making in drug development.

The Rationale for a B-Raf-Centered Investigation

The B-Raf proto-oncogene, a serine/threonine-protein kinase, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which governs cell proliferation, differentiation, and survival.[1][2] The V600E mutation in the BRAF gene leads to constitutive activation of this pathway, driving tumorigenesis in a significant portion of melanomas, as well as other cancers.[1][3] Consequently, inhibitors targeting B-Raf, especially the V600E mutant, have become a cornerstone of treatment for these malignancies.[1][3]

However, the clinical utility of first-generation B-Raf inhibitors has been tempered by the emergence of resistance and off-target effects, notably the paradoxical activation of the MAPK pathway in cells with wild-type B-Raf.[2][4][5][6] This phenomenon can lead to the development of secondary malignancies, such as cutaneous squamous cell carcinomas.[6] Therefore, a thorough understanding of a new inhibitor's selectivity is crucial to anticipate and potentially mitigate these liabilities.

Our investigation into Compound X is designed to not only confirm its activity against B-Raf (V600E) but also to meticulously map its interactions across the human kinome and other relevant target classes.

Comparative Landscape of B-Raf Inhibitors

To establish a benchmark for Compound X, we will compare its performance with several classes of existing B-Raf inhibitors.

Inhibitor Class Examples Key Characteristics
Type I (V600E Selective) Vemurafenib, DabrafenibHighly potent against B-Raf (V600E); can cause paradoxical MAPK pathway activation.[2][4][5]
Type II (Dimer-disrupting) PLX8394Inhibit both monomeric and dimeric forms of B-Raf, potentially overcoming some resistance mechanisms and reducing paradoxical activation.[4]
Pan-Raf Inhibitors Sorafenib, LY3009120Inhibit multiple Raf isoforms (A-Raf, B-Raf, C-Raf), which may offer broader efficacy but also a different side-effect profile.[7]

Experimental Workflow for Selectivity Profiling

The following is a comprehensive, multi-tiered approach to establishing the selectivity profile of Compound X.

G cluster_0 Tier 1: Primary Target & Isoform Selectivity cluster_1 Tier 2: Broad Kinome Profiling cluster_2 Tier 3: Off-Target Liability Assessment A Biochemical Kinase Assays (IC50 Determination) B Cell-based Phospho-ERK Assays (EC50 in V600E vs. WT cells) A->B C Large-Panel Kinase Screen (e.g., KINOMEscan) B->C D Cellular Target Engagement Assays (e.g., NanoBRET) C->D E Receptor & Ion Channel Profiling (e.g., SafetyScreen44) D->E F CYP450 Inhibition Assays E->F

Figure 1: Tiered experimental workflow for selectivity profiling.
Tier 1: Primary Target and Isoform Selectivity

The initial step is to confirm the hypothesized primary target and determine the selectivity of Compound X for B-Raf (V600E) over wild-type B-Raf and other Raf isoforms.

Protocol 1: Biochemical Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against purified B-Raf (V600E), wild-type B-Raf, and C-Raf kinases.

  • Materials: Recombinant human kinases, appropriate substrates (e.g., MEK1), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of Compound X.

    • In a 384-well plate, add the kinase, substrate, and Compound X.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time.

    • Stop the reaction and measure the kinase activity using the detection system.

    • Plot the percentage of inhibition against the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Phospho-ERK Assay

  • Objective: To assess the functional consequence of B-Raf inhibition by measuring the phosphorylation of its downstream target, ERK, in a cellular context.

  • Materials: B-Raf (V600E) mutant cell line (e.g., A375 melanoma) and a wild-type B-Raf cell line (e.g., WM-115 melanoma).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of Compound X for 2 hours.

    • Lyse the cells and perform an immunoassay (e.g., ELISA or Western blot) to detect phosphorylated ERK (p-ERK) and total ERK.

    • Normalize the p-ERK signal to total ERK.

    • Determine the EC50 from the dose-response curve.

Hypothetical Data Summary: Tier 1

Compound B-Raf (V600E) IC50 (nM) Wild-Type B-Raf IC50 (nM) C-Raf IC50 (nM) A375 p-ERK EC50 (nM) WM-115 p-ERK EC50 (nM)
Compound X 15180>10,00025>5,000 (No paradoxical activation observed)
Vemurafenib 313104850~1,000 (Paradoxical activation)

This hypothetical data suggests that Compound X is a potent and selective inhibitor of B-Raf (V600E) with significantly less activity against wild-type B-Raf and C-Raf compared to Vemurafenib. Crucially, the lack of p-ERK induction in wild-type cells suggests Compound X may be a "paradox breaker".[4]

Tier 2: Broad Kinome Profiling

To understand the broader selectivity of Compound X, a large-panel kinase screen is essential.

Protocol 3: KINOMEscan™ Profiling

  • Objective: To assess the binding of Compound X to a large panel of human kinases (e.g., 468 kinases) at a fixed concentration.

  • Methodology: This is a competition binding assay where the ability of Compound X to displace a ligand from the active site of each kinase is measured. The results are typically reported as a percentage of control.

  • Follow-up: For any kinases showing significant inhibition (e.g., >90% at 1 µM), full IC50 determination should be performed to quantify the potency of the off-target interaction.

G cluster_0 cluster_1 A Upstream Activators (e.g., RTKs, Ras) B B-Raf (V600E) C MEK B->C D ERK C->D E Proliferation & Survival D->E F Compound X F->B Inhibition

Figure 2: Simplified MAPK pathway showing the target of Compound X.
Tier 3: Off-Target Liability Assessment

Beyond the kinome, it is critical to evaluate potential interactions with other major classes of drug targets to predict potential safety liabilities.

Protocol 4: SafetyScreen44 Panel

  • Objective: To screen Compound X against a panel of 44 common off-targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Methodology: These are typically radioligand binding assays performed at a standard concentration (e.g., 10 µM).

  • Interpretation: Significant inhibition (>50%) at 10 µM would warrant further investigation to determine the functional consequences of these interactions.

Protocol 5: Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To assess the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

  • Methodology: This is typically a fluorescence-based assay using human liver microsomes.

  • Significance: Strong inhibition of a major CYP isoform could indicate a high potential for adverse drug-drug interactions.

Conclusion

The comprehensive selectivity profiling of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (Compound X) is a critical step in its preclinical development. The tiered experimental approach outlined in this guide provides a robust framework for confirming its primary target, mapping its kinome-wide selectivity, and identifying potential off-target liabilities.

Based on our hypothetical data, Compound X presents as a highly selective B-Raf (V600E) inhibitor with a potentially superior safety profile compared to first-generation inhibitors, particularly concerning the lack of paradoxical MAPK pathway activation. This positions Compound X as a promising candidate for further development as a targeted therapy for B-Raf (V600E)-mutant cancers. The subsequent steps will involve in vivo efficacy and safety studies to validate these in vitro findings.

References

  • Tsai, J. et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. [Link]

  • Zhang, C. et al. (2015). RAF inhibitors that evade paradoxical MAPK pathway activation. Nature. [Link]

  • The, M. et al. (2013). Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Tzeng, C.-W. D. et al. (2013). Mechanisms of selective B-Raf (V600E) inhibitor resistance. ResearchGate. [Link]

  • Halaban, R. et al. (2010). The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner. PNAS. [Link]

  • Patsnap Synapse. (2024). What are BRAF V600E inhibitors and how do they work?. [Link]

  • Siekawinska, M. et al. (2013). Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas. PNAS. [Link]

  • Reactome. Paradoxical activation of RAF signaling by kinase inactive BRAF. [Link]

  • Johnson, D. B. et al. (2014). Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma. PMC. [Link]

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Comparative

Assessing the therapeutic index of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one compared to other compounds

Executive Summary Target Compound: 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (referred to herein as ACP-1 ). Chemical Class: Amino-amide derivative of 1-cyclohexylpiperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (referred to herein as ACP-1 ). Chemical Class: Amino-amide derivative of 1-cyclohexylpiperazine. Primary Pharmacophore: N-cyclohexylpiperazine (Privileged scaffold for Sigma Receptors and GPCRs). Therapeutic Potential: Neuroprotection, Antipsychotic activity, or Antineoplastic (Sigma-2 mediated).

This guide provides a technical framework for assessing the Therapeutic Index (TI) of ACP-1. While specific clinical data for this exact structure is emerging, its pharmacophore places it squarely within the Sigma Receptor (σR) Ligand class. This document compares ACP-1 against established standards (Haloperidol , PB28 , PRE-084 ) to evaluate its safety-efficacy profile.

Part 1: Compound Profile & Mechanism of Action

Chemical Identity

ACP-1 consists of a cyclohexylpiperazine core linked to a primary amine via a propanone (beta-alanine) tether.

  • Core Scaffold: 1-Cyclohexylpiperazine (High affinity for σ1 and σ2 receptors).[1][2]

  • Linker: 3-aminopropan-1-one (Provides flexibility and hydrogen bond donor capability).

  • Predicted Target: Sigma-1 Receptor (σ1R) (Agonist/Antagonist) and Sigma-2 Receptor (σ2R) .[3]

Mechanism of Action (MoA)

The therapeutic index of ACP-1 depends heavily on its selectivity between σ1 and σ2 subtypes and its off-target activity at Dopamine D2 receptors.

  • σ1 Receptor Modulation: Located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Agonists promote neuroprotection and synaptic plasticity (anti-depressant/anti-neurodegenerative).

  • σ2 Receptor Modulation: Often associated with cytotoxicity and tumor suppression.

  • Off-Target Risks: Piperazines often bind hERG channels (cardiotoxicity) or Dopamine D2 receptors (Extrapyramidal symptoms - EPS).

Diagram: Sigma-1 Receptor Signaling Pathway

SigmaSignaling ACP1 ACP-1 (Ligand) Sig1R Sigma-1 Receptor (at MAM) ACP1->Sig1R Binds/Activates BiP BiP (GPR78) Sig1R->BiP Dissociates from IP3R IP3 Receptor Sig1R->IP3R Chaperones Calcium Ca2+ Flux (ER to Mito) IP3R->Calcium Stabilizes Flux ERK ERK1/2 Phosphorylation Calcium->ERK Activates Result Neuroprotection / Cell Survival ERK->Result Promotes

Caption: Putative mechanism of ACP-1 acting as a Sigma-1 chaperone to stabilize Calcium signaling and promote cell survival.

Part 2: Comparative Analysis

To assess the Therapeutic Index (TI = LD50 / ED50), ACP-1 must be benchmarked against compounds with defined toxicity/efficacy profiles in the same chemical space.

Selection of Comparators
  • Haloperidol: The "gold standard" non-selective sigma antagonist with high D2 affinity. It defines the "low TI" boundary due to EPS side effects.

  • PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine): A high-affinity Sigma-2 agonist. Used to assess cytotoxic potential (cancer indications).

  • PRE-084: A selective Sigma-1 agonist. Used as a positive control for neuroprotective efficacy without D2-related toxicity.

Comparative Data Summary (Projected)

Note: Values for ACP-1 are projected based on Structural-Activity Relationship (SAR) of cyclohexylpiperazines.

FeatureACP-1 (Target)Haloperidol (Standard)PB28 (Reference)PRE-084 (Reference)
Primary Target σ1 / σ2 (Mixed)D2 / σ1 / σ2σ2 (High Affinity)σ1 (Selective)
Binding Affinity (Ki) ~1–50 nM (Predicted)~2 nM (σ1), ~1 nM (D2)0.34 nM (σ2)2–40 nM (σ1)
Therapeutic Index Moderate to High Low (due to EPS)Low (Cytotoxic)High
Primary Toxicity hERG / Sedation?Extrapyramidal SymptomsCytotoxicityLow
Bioavailability High (Lipophilic)HighModerateHigh
Therapeutic Index Assessment Strategy

The TI for ACP-1 is calculated differently depending on the indication:

  • For Neuroprotection:

    
    
    
  • For Antipsychotic:

    
    
    

Critical Insight: Unlike Haloperidol, if ACP-1 lacks the butyrophenone tail, it likely has reduced D2 affinity , potentially widening the TI by avoiding motor side effects.

Part 3: Experimental Protocols for TI Assessment

To validate the TI of ACP-1, the following self-validating workflow is recommended.

Protocol A: In Vitro Safety Profiling (The "Kill" Step)

Before animal models, assess off-target risks that narrow the TI.

  • hERG Inhibition Assay:

    • Method: Patch-clamp on HEK293 cells expressing hERG.

    • Threshold: IC50 < 1 µM indicates high cardiac risk (Narrow TI).

    • Control: E-4031 (Positive control).

  • Sigma-2 Cytotoxicity:

    • Method: MTT assay in MCF7 cells.

    • Logic: If developing a neuroprotective drug, high σ2 activity (cell death) is a safety liability.

Protocol B: In Vivo Therapeutic Index Determination

Workflow:

  • Determine ED50 (Efficacy):

    • Model: Conditioned Avoidance Response (CAR) in rats (Antipsychotic) or MCAO (Stroke/Neuroprotection).

    • Dosing: 0.1, 1.0, 10 mg/kg i.p.

  • Determine TD50 (Toxicity):

    • Model: Rotarod test (Motor coordination/Sedation).

    • Dosing: Escalating doses up to 100 mg/kg.

  • Calculate TI: Ratio of Rotarod TD50 to Efficacy ED50.

Diagram: TI Assessment Workflow

TI_Assessment Compound ACP-1 Synthesis Binding Binding Assay (Ki vs σ1/σ2/D2) Compound->Binding Safety In Vitro Safety (hERG / Cytotoxicity) Binding->Safety If Ki < 100nM Efficacy In Vivo Efficacy (ED50) Safety->Efficacy If hERG IC50 > 10µM Toxicity In Vivo Toxicity (TD50) Efficacy->Toxicity Calc Calculate TI (TD50 / ED50) Toxicity->Calc

Caption: Step-by-step workflow to filter unsafe candidates before calculating the final Therapeutic Index.

References

  • Berardi, F., et al. (2009). "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands: a review." Central Nervous System Agents in Medicinal Chemistry. Link

  • Colabufo, N. A., et al. (2004).[2] "4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "1-Cyclohexylpiperazine Product Information." Merck KGaA. Link

  • Abatematteo, F. S., et al. (2025).[2] "Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives." Medicinal Chemistry Research. Link

Sources

Safety & Regulatory Compliance

Safety

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one proper disposal procedures

This guide outlines the operational safety and disposal protocols for 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one . As a specialized research reagent containing a piperazine ring and a primary amine, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one .

As a specialized research reagent containing a piperazine ring and a primary amine, this compound exhibits specific chemical behaviors—notably basicity and potential corrosivity—that dictate its waste management lifecycle.

Executive Safety & Hazard Assessment

Before initiating disposal, you must characterize the risk profile. Due to the lack of a global harmonized SDS for this specific intermediate, safety protocols are derived from Structure-Activity Relationships (SAR) of analogous piperazine derivatives (e.g., 1-(2-aminoethyl)piperazine).

Hazard Identification (GHS Classifications Inferred)
Hazard ClassCategoryHazard StatementOperational Implication
Skin Corrosion/Irritation 1B Causes severe skin burns and eye damage.[1][2][3][4][5]Do not dispose of in standard trash. Requires chemically resistant containment.
Acute Toxicity (Oral) 4 Harmful if swallowed.[2][5]Zero-tolerance for drain disposal.
Sensitization (Resp/Skin) 1 May cause allergy or asthma symptoms.Use fume hood; avoid dust/aerosol generation during waste transfer.
Aquatic Toxicity Chronic 3 Harmful to aquatic life with long-lasting effects.Strict prohibition on release to sewer systems.

Waste Characterization & Segregation

Proper segregation is the single most critical step to prevent dangerous cross-reactions (e.g., exothermic reaction with acids).

  • Chemical Family: Organic Base (Amine).

  • Waste Stream: Non-halogenated Organic (unless mixed with halogenated solvents).

  • RCRA Classification (USA): Likely D002 (Corrosive) if pH > 12.5 in solution. If solid, it falls under "Toxic/Irritant Organic Waste."

  • European Waste Code (EWC): 16 05 06* (laboratory chemicals consisting of or containing hazardous substances).

Incompatibility Alert
  • Violent Reaction Risk: Strong Oxidizers (Peroxides, Nitrates), Acid Chlorides, Anhydrides.

  • Exothermic Reaction: Strong Acids (Sulfuric, Hydrochloric).

    • Protocol: Never add this waste to a container holding acidic waste streams.

Step-by-Step Disposal Procedure

Phase A: Preparation & Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers (aluminum/zinc) which can react with alkaline amines.

  • Labeling: Mark the container clearly with:

    • Full Chemical Name: 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one.

    • Hazard Warnings: "CORROSIVE," "ORGANIC BASE."

    • Date of Accumulation: Start date of waste collection.

Phase B: Liquid Waste (Solutions)
  • Solvent Matrix: If dissolved in methanol/ethanol/DMSO, segregate into "Basic Organic Waste" .

  • pH Adjustment: Do not attempt to neutralize large volumes in the lab to avoid heat generation. Dispose of as-is.

Phase C: Solid Waste (Pure Substance/Spill Debris)
  • Pure Substance: Place in a wide-mouth jar. Double-bag in 6-mil polyethylene bags if the primary container is fragile.

  • Contaminated Debris: Gloves, weighing boats, and paper towels must be treated as hazardous solid waste (Code: 15 02 02*).

Phase D: Final Disposal Method
  • Recommended Method: High-Temperature Incineration with secondary combustion chamber and nitrogen oxide (NOx) scrubbers.

    • Reasoning: The piperazine nitrogen atoms will generate NOx upon combustion. Standard incineration ensures complete destruction of the cyclic structure.

Operational Workflow: Spill Response & Disposal

The following diagram illustrates the decision logic for handling spills and routine waste.

DisposalWorkflow Start Waste Generation Event TypeCheck Determine Waste State Start->TypeCheck Spill Spill Incident Start->Spill Accidental Release Liquid Liquid / Solution TypeCheck->Liquid Solid Solid / Pure Substance TypeCheck->Solid CheckpH Check pH / Solvent Liquid->CheckpH SegregateBasic Segregate: Basic Organic Waste (Do NOT mix with Acids) CheckpH->SegregateBasic pH > 7 Vendor Transfer to Licensed Incineration Facility SegregateBasic->Vendor Container Double Bag / HDPE Jar Label: 'Corrosive Solid' Solid->Container Container->Vendor PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Absorb Absorb with Vermiculite or Chemizorb® (OH-) PPE->Absorb Collect Collect in HazWaste Drum Absorb->Collect Collect->Vendor

Figure 1: Decision matrix for the segregation and disposal of piperazine-based organic wastes.

Emergency Response Data (Spill Management)

In the event of a spill, immediate containment is required to prevent environmental contamination.[6]

ParameterProtocol
Small Spill (< 50g/mL) 1. Ventilate area.[2][5][7] 2. Absorb with inert material (vermiculite, sand) or specific organic base neutralizer. 3. Do not use water initially (spreads contamination).
Large Spill (> 50g/mL) 1. Evacuate area. 2. Call EHS immediately. 3. Block drains/sinks to prevent aquatic release.
Decontamination Wipe surface with dilute acetic acid (vinegar) to neutralize residues, followed by soap and water.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the compilation of safety data sheets. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one: Essential Safety and Handling Protocols

Hazard Assessment: A Proactive, Structure-Based Approach The principle of causality in chemical safety dictates that a molecule's structure informs its potential reactivity and toxicity. By deconstructing 3-Amino-1-(4-cy...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive, Structure-Based Approach

The principle of causality in chemical safety dictates that a molecule's structure informs its potential reactivity and toxicity. By deconstructing 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one into its core components, we can anticipate its hazard profile.

  • Piperazine Moiety: Piperazine and its derivatives are known to be hazardous. They are often classified as corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[3][4][5] Ingestion may be harmful or fatal.[3][6]

  • Aminoketone Structure: Compounds containing amino groups, such as 3-Amino-1-propanol, are frequently categorized as corrosive to skin and eyes.[7][8]

  • Cyclohexyl Group: The presence of a cyclohexyl group can increase lipophilicity, potentially enhancing skin absorption.

Based on these related compounds, it is prudent to treat 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one as a hazardous substance with the potential to cause significant irritation and burns.

Potential HazardRationale based on Structural AnalogsSource(s)
Skin Corrosion/Irritation Piperazine and aminopropanol derivatives are known to cause skin irritation and severe burns.[6][7][8][9]
Serious Eye Damage Direct contact with related compounds can cause severe, potentially irreversible eye damage.[6][7][8][9]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory system.[3][9]
Harmful if Swallowed Oral toxicity is a concern with many piperazine and amino-functionalized compounds.[6][8]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the first or only line of defense.[10] The primary method for exposure control is the implementation of robust engineering controls.

  • Chemical Fume Hood: All handling of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, including unpacking, weighing, and preparing solutions, must be conducted inside a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains potentially harmful dust and vapors, preventing their inhalation.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][11]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[3][7]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection and use of PPE must be deliberate and matched to the specific task. The following protocol is mandatory for all personnel handling this compound.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical splashes.

  • Chemical Safety Goggles: Tightly fitting chemical safety goggles are required at all times.[12]

  • Face Shield: When there is a heightened risk of splashing—such as during transfers of larger quantities or when cleaning up spills—a face shield must be worn in addition to safety goggles to protect the entire face.[3][10][13]

Hand Protection

Skin contact is a primary route of exposure.

  • Glove Type: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable choice for incidental contact.[3]

  • Double Gloving: It is best practice to wear two pairs of gloves. This allows for the removal of the outer, contaminated glove without exposing the skin, particularly when exiting the fume hood or handling other equipment.[10]

  • Glove Integrity: Always inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected or after extended use.

Body Protection

Protecting the skin and personal clothing from contamination is crucial.

  • Laboratory Coat: A long-sleeved lab coat is the minimum requirement.

  • Chemical-Resistant Apron/Gown: For procedures with a higher risk of splashes or for handling larger quantities, a disposable, fluid-repellent gown or a chemical-resistant apron should be worn over the lab coat.[12][13]

  • Footwear: Closed-toe shoes are required. Disposable shoe covers should be worn if there is a risk of floor contamination and should be removed before exiting the work area.[10][14]

Respiratory Protection

While a fume hood is the primary control for inhalation hazards, respiratory protection may be necessary in specific situations.

  • Solid Form: If handling the compound as a powder and there is a risk of generating dust that cannot be contained by the fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) is required.[3][14]

  • Spill Response: In the event of a large spill outside of a fume hood, a respirator with chemical cartridges appropriate for organic vapors and amines may be necessary.[10] All personnel who may need to wear a respirator must be fit-tested and trained in its proper use.[10]

Summary of PPE for Key Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety GogglesDouble Nitrile GlovesLab CoatRecommended (N95) if not in a fume hood
Weighing (Solid) Safety GogglesDouble Nitrile GlovesLab CoatNot required if in a fume hood
Solution Preparation Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Apron/GownNot required if in a fume hood
Large Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant GownAir-purifying respirator with appropriate cartridges

Procedural Guidance: From Receipt to Disposal

A self-validating safety protocol integrates checks and safe practices at every step. The following workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Workflow
  • Preparation: Before handling the compound, ensure the fume hood is operational, all required PPE is available, and a designated waste container is ready.

  • Donning PPE: Put on PPE in the correct order: lab coat/gown, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling: Conduct all manipulations within the fume hood. Use spark-proof tools and ground equipment if necessary to prevent electrostatic discharge.[2][11] Avoid creating dust.[15]

  • Post-Handling: After the procedure, decontaminate any equipment used.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste before leaving the fume hood. Remove the face shield/goggles, then the lab coat/gown, and finally the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][15]

G A 1. Area Preparation (Fume Hood On, Waste Ready) B 2. Don PPE (Gown, Double Gloves, Goggles) A->B Enter Work Area C 3. Chemical Handling (Inside Fume Hood) B->C Begin Procedure D 4. Decontaminate Surfaces & Equipment (Inside Hood) C->D Procedure Complete E 5. Doff Outer Gloves (Dispose in Hood) D->E F 6. Exit Hood & Doff Remaining PPE E->F Ready to Exit G 7. Final Waste Disposal (Seal & Store Container) F->G H 8. Personal Hygiene (Wash Hands Thoroughly) G->H End of Process

Caption: Workflow for Safe Handling of Hazardous Chemical Intermediates.

Operational and Disposal Plans

Spill Management

In the event of a small spill inside a fume hood:

  • Contain the spill with an inert absorbent material like sand or vermiculite.[2]

  • Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[11]

  • Clean the spill area thoroughly with a suitable decontamination solution.

For larger spills, evacuate the area and follow your institution's emergency response procedures.[15]

Waste Disposal

All materials contaminated with 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one must be treated as hazardous waste.

  • Collection: Collect all waste, including excess reagent, contaminated PPE, and spill cleanup materials, in a clearly labeled, compatible, and tightly sealed container.[3]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name.[3]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents and acids.[3][7]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, providing them with all available hazard information.[3][5]

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
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